Epicoprostanol
Description
epi-Coprostanol has been reported in Petrosia ficiformis with data available.
antioxidant; a major constituent of ambergris
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-KKFSNPNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046700 | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-92-7 | |
| Record name | Epicoprostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicoprosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicoprostanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICOPROSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH3K1F9EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epicoprostanol as a Biomarker for Fecal Pollution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating issue of fecal pollution in water bodies necessitates the use of reliable and specific biomarkers for accurate source tracking and risk assessment. While microbial indicators have traditionally been employed, their persistence and source specificity can be limited. Chemical fecal indicator compounds, such as fecal sterols, offer a more robust alternative. Among these, epicoprostanol, a stereoisomer of coprostanol, has emerged as a valuable biomarker for distinguishing between treated and untreated sewage, providing crucial information for environmental monitoring and public health protection. This technical guide provides an in-depth overview of this compound, its formation, analytical methodologies, and its application in assessing fecal pollution.
Biogeochemical Formation of this compound
This compound (5β-cholestan-3α-ol) is a fecal stanol formed from the bacterial transformation of cholesterol in the gut of higher animals. The primary precursor, cholesterol, undergoes a series of reduction and isomerization reactions by intestinal microflora to form coprostanol (5β-cholestan-3β-ol), the most abundant fecal stanol in human feces.[1] this compound is a minor product of this transformation.
The conversion of cholesterol to coprostanol, and subsequently this compound, is a key process in the human gut.[2][3] This biotransformation is primarily carried out by anaerobic bacteria.[3] While coprostanol is the dominant isomer, the ratio of this compound to coprostanol can provide valuable information. During sewage treatment processes, the microbial community composition changes, leading to an alteration in the sterol profile. Specifically, the proportion of this compound relative to coprostanol can increase during secondary wastewater treatment.[4] This makes the this compound/coprostanol ratio a useful indicator of the degree of sewage treatment.[4]
Biogeochemical pathway of this compound formation.
Quantitative Data on Fecal Sterols in Environmental Samples
The concentrations of this compound, coprostanol, and cholesterol in environmental samples are indicative of the extent and source of fecal pollution. The following table summarizes representative quantitative data from various studies.
| Sample Matrix | Location | This compound (µg/L or µg/g dw) | Coprostanol (µg/L or µg/g dw) | Cholesterol (µg/L or µg/g dw) | Reference |
| Sewage Treatment Plant Effluent | Malaysia | 2.3 (mean) | 6.0 (mean) | 15.6 (mean) | [5][6] |
| River Water | Malaysia | 2.4 (mean) | 2.4 (mean) | 4.6 (mean) | [5][6] |
| River Water | Southeast Queensland, Australia | 0 - 2.0 x 10¹ | 0 - 1.2 x 10³ | Not Reported | [7] |
| Tropical River and Estuarine Waters | Malaysia and Vietnam | Not specifically reported | <0.0001 - 13.47 | Not Reported | [8] |
| Sediments | Malaysia and Vietnam | Not specifically reported | 0.005 - 15.5 | Not Reported | [8] |
Experimental Protocols
The analysis of this compound in environmental samples typically involves sample collection, extraction, cleanup, derivatization, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Collection and Preparation
-
Water Samples: Water samples (typically 1-4 L) are collected in pre-cleaned amber glass bottles.[7] The samples are stored at 4°C and processed as soon as possible to minimize degradation.[9] Particulate matter is separated by filtration through a glass fiber filter (e.g., GF/F). The filter containing the particulate fraction is then subjected to extraction.
-
Sediment Samples: Surface sediment samples are collected using a grab sampler or corer and stored in pre-cleaned glass jars at -20°C until analysis.[10] Prior to extraction, sediment samples are typically freeze-dried and sieved.
Extraction
-
Soxhlet Extraction: This is a classic and robust method for extracting sterols from solid matrices. The dried sediment sample or the filter with particulate matter is placed in a cellulose thimble and extracted with a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) for several hours.
-
Ultrasonic-Assisted Extraction (UAE): This method offers a faster alternative to Soxhlet extraction. The sample is mixed with an extraction solvent and subjected to ultrasonic irradiation for a defined period (e.g., 30-60 minutes).[10]
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
Cleanup
The crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This is typically achieved using solid-phase extraction (SPE) with silica gel or alumina cartridges. The extract is loaded onto the cartridge, and different solvent fractions are used to elute compounds of varying polarities, allowing for the isolation of the sterol fraction.
Derivatization
To enhance their volatility and improve their chromatographic behavior for GC-MS analysis, sterols need to be derivatized. The most common derivatization method is silylation, which converts the hydroxyl group of the sterol to a trimethylsilyl (TMS) ether. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 60-70°C) for 30-60 minutes.[11][12]
Instrumental Analysis by GC-MS
The derivatized extract is analyzed by GC-MS. The separation of different sterols is achieved on a capillary column (e.g., HP-5MS). The mass spectrometer is typically operated in the electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Typical GC-MS Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 280-300°C
-
Oven Temperature Program: An initial temperature of 60-80°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, which is held for 10-20 minutes.[11][13][14][15]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]
-
Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-650) or SIM targeting characteristic ions of the TMS-derivatized sterols.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coprostanol - Wikipedia [en.wikipedia.org]
- 5. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
The Biological Significance of Epicoprostanol in Environmental Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epicoprostanol (5β-cholestan-3α-ol), a fecal stanol, serves as a critical biomarker in environmental science for the detection and characterization of fecal pollution. Formed through the microbial transformation of cholesterol in the vertebrate gut, its presence and relative concentration, particularly in ratio to its epimer coprostanol, provide valuable insights into the sources and age of fecal contamination in various environmental matrices. This technical guide provides an in-depth overview of the biological significance of this compound, detailed experimental protocols for its analysis, and a summary of quantitative data to aid researchers in its application.
Introduction to this compound
This compound is a stereoisomer of coprostanol, both of which are reduction products of cholesterol. While coprostanol is the major fecal stanol produced in the gut of higher animals, this compound is typically found in trace amounts in fresh feces.[1] However, its concentration increases significantly during the anaerobic digestion of sewage sludge, making it a valuable indicator of treated or aged fecal matter.[1] The ratio of this compound to coprostanol is a key diagnostic tool used to differentiate between raw and treated sewage.[2][3]
The primary utility of this compound in environmental studies lies in its application as a biomarker to:
-
Identify sources of fecal contamination: The relative abundance of different fecal sterols, including this compound, can help distinguish between human and herbivorous fecal pollution.[4]
-
Assess the level of sewage treatment: Higher this compound to coprostanol ratios are indicative of treated sewage, while lower ratios suggest raw sewage input.[2][3]
-
Trace the fate and transport of fecal pollution: Due to their persistence in the environment, fecal stanols like this compound can be used to track the movement of contaminants in aquatic and terrestrial systems.
Biological Formation of this compound
This compound, along with coprostanol, is formed from the microbial metabolism of cholesterol in the anaerobic environment of the vertebrate gut. The transformation of cholesterol to these 5β-stanols is a key process in cholesterol excretion for many animals.
The generally accepted pathway involves a series of microbial enzymatic reactions. While the exact mechanisms are complex and can vary between different gut microbiomes, a simplified representation of the formation pathway is illustrated below.
Quantitative Data on this compound Concentrations
The concentration of this compound in environmental samples is highly variable and depends on the source of contamination, the degree of sewage treatment, and environmental conditions. The following tables summarize representative concentrations of this compound and related sterols in various matrices.
Table 1: Concentration of this compound and Coprostanol in Sewage Treatment Plant (STP) Samples
| Sample Type | This compound (mg/L) | Coprostanol (mg/L) | This compound/Coprostanol Ratio | Reference |
| Untreated Sewage (STP2) | - | - | 0.1 | [3] |
| Untreated Sewage (STP5) | - | - | 0.1 | [3] |
| Treated Sewage (STP4) | - | - | 1.2 | [3] |
| STP Effluents (mean) | 2.3 | 6.0 | - | [5] |
Table 2: Concentration of this compound and Related Sterols in River Water and Sediment
| Matrix | Location | This compound | Coprostanol | Cholesterol | Reference |
| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW1) | > Coprostanol | 5.97 | 10.6 | [3] |
| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW2) | < Coprostanol | 1.36 | 3.2 | [3] |
| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW3) | < Coprostanol | 2.44 | 6.6 | [3] |
| River Water (Particulate, mean mg/L) | Linggi River, Malaysia | 2.4 | 2.4 | 4.6 | [5] |
| Sediment (µg/g dry weight) | Siak River, Indonesia | 0.02 - 9.71 | 0.05 - 10.53 | - | [2] |
Experimental Protocols for this compound Analysis
The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup and fractionation, derivatization, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Collection and Preparation
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles. For analysis of the particulate fraction, filter a known volume of water (e.g., 1-5 L) through a glass fiber filter (GFF). Store filters frozen until extraction.
-
Sediment/Sludge Samples: Collect sediment or sludge samples using a grab sampler or corer. Homogenize the sample and freeze-dry to determine the dry weight. Store the dried sample in a sealed container at -20°C.
Extraction
Method 1: Ultrasonic Extraction (for Sediments/Sludge)
-
Weigh approximately 1-5 g of freeze-dried sample into a glass centrifuge tube.
-
Add an internal standard solution (e.g., 5α-cholestane).
-
Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture.
-
Sonicate the sample for 15-20 minutes in an ultrasonic bath.
-
Centrifuge the sample and carefully transfer the supernatant to a clean flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate using a rotary evaporator.
Method 2: Liquid-Liquid Extraction (for Water Filtrates)
-
Place the glass fiber filter in a beaker with a known volume of a suitable solvent mixture (e.g., hexane and methanol).
-
Add an internal standard.
-
Use a sonicator probe or shaker table to facilitate extraction from the filter.
-
Separate the organic phase and repeat the extraction.
-
Combine the organic extracts and concentrate.
Cleanup and Fractionation
-
Prepare a chromatography column packed with activated silica gel or a combination of alumina and silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the sterol fraction with a solvent of appropriate polarity (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Collect the fraction containing the sterols and concentrate it to a small volume under a gentle stream of nitrogen.
Derivatization
To improve the volatility and chromatographic properties of the sterols for GC-MS analysis, they are typically derivatized to form trimethylsilyl (TMS) ethers.
-
Evaporate the cleaned extract to dryness under nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.[6]
-
After cooling, the sample is ready for GC-MS analysis.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at 70°C, ramp to 250°C, and then to a final temperature of 310°C.[7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. Key ions for this compound-TMS and coprostanol-TMS are monitored.
-
Data Interpretation and Diagnostic Ratios
The interpretation of this compound data relies heavily on its ratio to other fecal sterols. These ratios help to normalize the data and provide more robust indicators of fecal pollution sources and treatment levels.
Table 3: Key Diagnostic Ratios Involving this compound
| Ratio | Interpretation | Reference |
| This compound / Coprostanol | < 0.2: Untreated sewage0.2 - 0.8: Partially treated sewage> 0.8: Treated sewage | [2][3] |
| (Coprostanol + this compound) / (24-ethylcoprostanol + 24-ethylthis compound) | > 1: Indicates omnivore (e.g., human) fecal input | [4] |
| This compound / (Cholestanol + Coprostanol) | Can help discriminate between human and herbivore fingerprints | [4] |
Conclusion
This compound is a powerful and specific biomarker for assessing fecal contamination in environmental systems. Its analysis, in conjunction with other fecal sterols, provides a nuanced understanding of pollution sources, the effectiveness of wastewater treatment processes, and the environmental fate of fecal matter. The methodologies outlined in this guide offer a robust framework for the reliable quantification of this compound, enabling researchers to effectively utilize this important environmental indicator. The continued application and refinement of these techniques will be crucial for monitoring and managing water quality and protecting public health.
References
- 1. water360.com.au [water360.com.au]
- 2. researchgate.net [researchgate.net]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Occurrence of Epicoprostanol in Sediments
Abstract
This compound (5β-cholestan-3α-ol), a fecal stanol, is a significant biomarker for assessing sewage contamination in aquatic environments. This technical guide provides a comprehensive overview of the natural occurrence of this compound in sediments, including its formation pathways, analytical methodologies for its detection, and its application in environmental monitoring. Quantitative data from various studies are summarized, and detailed experimental protocols are provided. Additionally, key processes and workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a stereoisomer of coprostanol (5β-cholestan-3β-ol), another prominent fecal biomarker. While coprostanol is formed by the microbial reduction of cholesterol in the vertebrate gut, this compound is primarily formed during the treatment of wastewater and the digestion of sewage sludge.[1] Its presence and ratio relative to coprostanol in environmental samples, such as sediments, can serve as a reliable indicator of the source and degree of treatment of sewage pollution.[1][2] Understanding the distribution and concentration of this compound in sediments is crucial for environmental forensics and public health.
Formation and Occurrence of this compound
This compound is not a primary product of cholesterol metabolism in the human gut but is rather a conversion product of coprostanol. The biosynthesis of this compound from coprostanol is mediated by microbes found in sewage treatment plants (STPs).[2] This conversion is a key reason why the this compound/coprostanol ratio is used to differentiate between treated and untreated sewage.[2]
Once discharged into aquatic environments, this compound, being a hydrophobic compound, tends to associate with particulate matter and accumulate in sediments.[3] Its persistence in sediments makes it a useful long-term tracer of sewage contamination.[4]
Formation Pathway
The formation of this compound is a microbial process occurring outside the human gut, typically in wastewater treatment facilities. The pathway involves the isomerization of coprostanol.
Caption: Formation pathway of this compound from cholesterol.
This compound as a Biomarker of Sewage Pollution
The use of this compound in conjunction with other fecal sterols provides a robust method for identifying and characterizing fecal pollution. Several diagnostic ratios are employed to interpret the data:
-
This compound/coprostanol: This ratio is a key indicator of sewage treatment. Ratios greater than 0.8 suggest treated sewage, values between 0.2 and 0.8 indicate partially treated sewage, and values less than 0.2 are indicative of untreated sewage or direct fecal input.[2]
-
coprostanol/cholesterol: A ratio greater than 0.5 is generally considered indicative of sewage contamination.[2]
The logical relationship for assessing sewage contamination using these biomarkers is outlined in the diagram below.
Caption: Logical workflow for sewage pollution assessment.
Quantitative Data of this compound in Sediments
The concentration of this compound in sediments can vary widely depending on the proximity to pollution sources, the level of sewage treatment, and the depositional environment. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound and Related Sterols in Sediments
| Location | This compound (ng/g dw) | Coprostanol (ng/g dw) | Cholesterol (ng/g dw) | Reference |
| Golden Horn Estuary, Turkey | 42.82 - 103.26 (sum with coprostanol) | 42.82 - 103.26 (sum with this compound) | - | [5] |
| Arade Estuary, Portugal | Present (no absolute values given) | Present (no absolute values given) | Present (no absolute values given) | [1] |
| Off Southwestern Taiwan | Included with coprostanol | - | - | [6][7] |
| Kuwait Marine Environment | - | >500 (in highly contaminated areas) | - | [8] |
Table 2: Diagnostic Ratios of Fecal Sterols in Sediments and Water
| Location | This compound/coprostanol | coprostanol/cholesterol | Indication | Reference |
| STP Effluents (Malaysia) | 0.1 - 1.2 | - | Untreated to Treated Sewage | [2] |
| River Water (Malaysia) | - | - | Impacted by treated and untreated sewage | [9] |
| Arade Estuary, Portugal | Low (untreated) | High (contamination) | Untreated sewage contamination | [1] |
| Capibaribe River, Brazil | - | 72.72% of samples contaminated | Fecal contamination | [10] |
Experimental Protocols
The analysis of this compound in sediments typically involves extraction, cleanup, derivatization, and instrumental analysis.
Sample Preparation and Extraction
-
Drying and Sieving: Sediment samples are dried (e.g., at 40-45°C) and ground, then passed through a sieve (e.g., 2 mm) to ensure homogeneity.[5][11]
-
Extraction: A known weight of the dried sediment (e.g., 5.0 g) is extracted with an organic solvent.[11] Common methods include:
-
Solvent Removal: The combined solvent extracts are evaporated to dryness, often using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C).[11]
Cleanup (Fractionation)
The crude extract is cleaned up to remove interfering compounds. This is commonly done using solid-phase extraction (SPE) or column chromatography with an adsorbent like alumina or silica gel.[13]
Derivatization
To increase their volatility for gas chromatography, the hydroxyl groups of sterols are derivatized. A common method is silylation, which converts the sterols into their trimethylsilyl (TMS) ethers.[13]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of this compound. A capillary column (e.g., 25 m x 0.32 mm I.D. coated with 5% phenyl-methyl silicone) is used to separate the compounds.[9][13] The mass spectrometer is used for detection and confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also used and may not require derivatization. It offers high selectivity and sensitivity.[5][12][14]
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a valuable biomarker for tracing sewage pollution in sedimentary environments. Its analysis, particularly when combined with coprostanol and cholesterol, provides critical insights into the sources and treatment levels of fecal contamination. The methodologies outlined in this guide offer a standardized approach for researchers in environmental science and related fields. Continued research and application of these techniques are essential for monitoring and protecting aquatic ecosystems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blackmeditjournal.org [blackmeditjournal.org]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Coprostanol distribution in marine sediments off southwestern Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 10. scielo.br [scielo.br]
- 11. library.dphen1.com [library.dphen1.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
Geochemical Behavior of Epicoprostanol in Soil Layers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geochemical behavior of epicoprostanol in soil environments. This compound, a fecal stanol, serves as a critical biomarker for identifying fecal pollution and reconstructing past human and animal activities. Understanding its formation, transport, and degradation in soil is paramount for its effective application in environmental and archaeological sciences.
Introduction to this compound
This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol), the principal sterol in human feces. It is formed through the microbial transformation of cholesterol within the digestive tracts of omnivores and carnivores.[1][2] Its presence in soil and sediment is a strong indicator of fecal contamination. Due to its persistence in anaerobic environments, this compound, alongside coprostanol, has been instrumental in archaeological studies for identifying features like cesspits and understanding historical land use patterns such as manuring.[3]
Formation and Degradation Pathways
The formation of this compound is intrinsically linked to coprostanol. In the environment, particularly during sewage treatment and within soil layers, coprostanol can be slowly converted to this compound.[3] This transformation is a key consideration when interpreting fecal stanol ratios.
The degradation of this compound and other fecal stanols is influenced by environmental conditions. In anaerobic sediments and soils, these compounds can remain stable for hundreds of years, making them excellent long-term biomarkers.[3] However, in aerobic surface sediments, degradation can occur more readily. For instance, one study observed a 53% reduction in this compound concentration over a period of a few months in aerobic surface sediments.[4] Composting of farmyard manure has also been shown to lead to a significant decrease in extractable this compound content, with dissipation rates reaching up to 100% in some cases.[5]
The primary pathway for the formation of fecal stanols is the biohydrogenation of sterols in the gut of higher animals.[1] The initial step in the formation of coprostanol from cholesterol is the oxidation to 4-cholesten-3-one.[6] This intermediate is then reduced to 5β-cholestan-3-one (coprostanone), which is finally converted to coprostanol.[6] this compound is a subsequent transformation product of coprostanol.
Transport and Mobility in Soil
The mobility of this compound in soil is generally low due to its poor water solubility and its tendency to bind to particulate organic matter.[2] This characteristic means that it is not readily leached through the soil profile and tends to accumulate in the upper soil layers where fecal material is deposited. This immobility is advantageous for its use as a biomarker, as it provides a spatially stable record of contamination.
Quantitative Data on this compound in Soil
The concentration of this compound in soil can vary widely depending on the source of fecal input, the age of the deposit, and the environmental conditions. The following table summarizes typical concentrations and ratios found in various studies.
| Sample Type | This compound Concentration | Coprostanol/Epicoprostanol Ratio | Other Relevant Ratios | Reference |
| Archaeological Soil | Not individually reported, summed with coprostanol | Not applicable | (Coprostanol + this compound) / (Coprostanol + this compound + 5α-cholestanol) > 0.7 indicates fecal input | [2] |
| Lake Sediments | ≤6 μg g⁻¹ TOC (summed with coprostanol) | Not individually reported | - | [7] |
| Estuarine Sediments | Variable, showed up to 53% reduction over months | Used to differentiate human vs. non-human sources | 5β/(5α+5β) stanol ratio used to confirm fecal material | [4] |
| Composted Manure | Showed 54.0–100% decrease after 168 days | Ratio increased during composting | epi-5β-stigmastanol/5β-stigmastanol + this compound/coprostanol ratio increased | [5] |
Experimental Protocols for this compound Analysis
The analysis of this compound in soil samples involves several key steps: extraction, fractionation (clean-up), derivatization, and instrumental analysis.
Sample Preparation and Extraction
Several methods are employed for extracting sterols from soil, with the choice often depending on laboratory resources and desired efficiency.
-
Ultrasonic Extraction: A common and relatively rapid method.
-
Weigh 2 g of dried and sieved soil into a centrifugation tube.
-
Add a known amount of an internal standard (e.g., 5β-cholan-24-ol).[1]
-
Add 15 ml of a dichloromethane (DCM)/methanol (MeOH) mixture (2:1, v/v).[1]
-
Extract in an ultrasonic bath at 30°C for 15 minutes.[1]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times and combine the organic extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Accelerated Solvent Extraction (ASE): A more automated and efficient method.
-
Freeze-dry the soil sample.
-
Extract lipids with dichloromethane (DCM) using an ASE system.[1]
-
-
Saponification/Extraction: This method combines extraction and hydrolysis of esterified sterols.
-
Add a known amount of internal standard to approximately 0.1 g of dried sample.
-
Perform saponification with ethanolic KOH to simultaneously extract lipids and hydrolyze esters.[1]
-
Fractionation and Clean-up
The crude lipid extract contains a complex mixture of compounds. Solid-phase chromatography is used to isolate the polar fraction containing the sterols.
-
Fractionate the lipid extract using solid-liquid chromatography on a silica gel column.[1]
-
Elute different fractions with solvents of increasing polarity. The sterol fraction is typically collected in a moderately polar solvent.
Derivatization
To improve their volatility and thermal stability for gas chromatography, the hydroxyl groups of the sterols are derivatized.
-
Add a derivatizing agent such as a mixture of N,O-bis-(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS, 99/1, v/v) to the dried sterol fraction.[1]
-
Heat the mixture to ensure complete reaction.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the analysis of fecal stanols.
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., 60 m, 0.25 mm inner diameter, SLB-5ms) is typically used.[1]
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 300°C.[2]
-
Carrier Gas: Helium is commonly used as the carrier gas.[2]
-
-
Mass Spectrometry (MS):
Conclusion
This compound is a robust biomarker for fecal pollution in soil layers. Its geochemical behavior, characterized by its formation from coprostanol, low mobility, and long-term stability in anoxic conditions, makes it an invaluable tool for environmental monitoring and archaeological investigations. Accurate quantification and interpretation of this compound data rely on rigorous and well-defined analytical protocols. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.
References
- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coprostanol - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Steroid dissipation and formation in the course of farmyard manure composting [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Epicoprostanol: An In-depth Technical Guide to its Role as an Indicator of Historical Human Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoprostanol, a fecal stanol, serves as a crucial biomarker for identifying historical human activity and assessing fecal pollution in environmental and archaeological contexts.[1][2] This technical guide provides a comprehensive overview of the formation, analysis, and interpretation of this compound, offering researchers the necessary tools to utilize this powerful indicator in their studies. The stability of fecal stanols like this compound in soils and sediments allows for the long-term tracing of human presence and population dynamics.[3][4]
Formation and Diagenesis of this compound
This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol). The primary precursor to both compounds is cholesterol, a major sterol in humans and higher animals. In the anaerobic environment of the vertebrate gut, intestinal bacteria metabolize cholesterol into coprostanol.[5][6]
While coprostanol is the predominant fecal stanol excreted, this compound is typically found in trace amounts in fresh human feces.[7] The conversion of coprostanol to its more thermodynamically stable epimer, this compound, occurs primarily through microbial action in the environment, particularly during sewage treatment processes and the diagenesis of fecal matter in sediments over time.[8][9] This epimerization is a key factor in its use as an indicator of aged or treated sewage.
Analytical Methodology: Quantification of Fecal Stanols
The standard method for the analysis of this compound and other fecal stanols in environmental and archaeological samples involves gas chromatography-mass spectrometry (GC-MS). A detailed experimental protocol is outlined below.
Experimental Protocol for Fecal Stanol Analysis
1. Sample Preparation:
-
Sediment/Soil Samples: Samples are typically freeze-dried and sieved to remove large debris.[10]
-
Water Samples: Water is filtered to separate the particulate matter, which is then extracted.[11]
2. Extraction:
-
Lipids, including fecal stanols, are extracted from the prepared sample. Common methods include:
-
Soxhlet Extraction: A classic and thorough method using an organic solvent like dichloromethane (DCM) or a hexane/acetone mixture.[7]
-
Pressurized Liquid Extraction (PLE): A more rapid method using elevated temperature and pressure with solvents such as DCM or DCM/methanol mixtures.[10]
-
Ultrasonic Sonication: A faster, though potentially less exhaustive, method using solvents like methanol.[12]
-
3. Saponification (Alkaline Hydrolysis):
-
The lipid extract is saponified to break down ester linkages and liberate bound sterols. This is typically achieved by refluxing with a solution of potassium hydroxide (KOH) in methanol.[7][9]
4. Purification and Fractionation:
-
The saponified extract is then subjected to liquid-liquid extraction to separate the neutral lipid fraction (containing the stanols) from fatty acid soaps.
-
Solid Phase Extraction (SPE): The neutral lipid fraction is further purified and fractionated using SPE with a silica gel stationary phase to isolate the sterol/stanol fraction.[7][10]
5. Derivatization:
-
To improve volatility and chromatographic separation, the hydroxyl groups of the stanols are derivatized to trimethylsilyl (TMS) ethers. This is commonly done by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14]
6. GC-MS Analysis:
-
The derivatized extract is injected into a GC-MS system.
-
Gas Chromatography (GC): The compounds are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS).
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification and quantification based on characteristic ions.[10][11]
Data Presentation and Interpretation
Quantitative data on this compound and related stanols are crucial for interpreting historical human activity. The following tables summarize typical concentrations and diagnostic ratios.
Table 1: Typical Concentrations of Coprostanol and this compound in Various Matrices
| Matrix | Coprostanol Concentration | This compound Concentration | Reference(s) |
| Raw Sewage | High (e.g., mean 6.0 mg/L) | Low (e.g., mean 2.3 mg/L) | [12][15] |
| Treated Sewage Effluent | Variable, generally lower than raw sewage | Higher relative to coprostanol than in raw sewage | [15] |
| Contaminated River Sediments | 100s to 1000s ng/g | Variable, depends on source and age | [6][16] |
| Archaeological Soils | Variable, depends on intensity and duration of occupation | Often present, indicating aged fecal material | [2][17] |
Table 2: Diagnostic Ratios for Fecal Source and Age Identification
| Ratio | Interpretation | Reference(s) |
| This compound / Coprostanol | < 0.2: Untreated sewage0.2 - 0.8: Partially treated sewage> 0.8: Treated sewage or aged fecal matter | [15] |
| Coprostanol / Cholesterol | > 0.5: Sewage contamination | [15] |
| (Coprostanol + this compound) / (Coprostanol + this compound + Cholestanol) | > 0.7: Confirmed fecal input | [18] |
Application in Historical Human Activity Studies
The analysis of this compound, in conjunction with coprostanol and other fecal biomarkers, provides a powerful tool for archaeologists and paleoenvironmental scientists.
-
Presence/Absence of Human Occupation: The detection of significant levels of coprostanol and this compound in archaeological sediments can confirm the presence of human populations, even in the absence of visible structures.[4]
-
Population Dynamics: Changes in the concentration of these biomarkers in sediment cores can be correlated with fluctuations in human population size over time.[4][19]
-
Land Use Practices: Elevated levels of fecal stanols can indicate manuring practices in ancient agricultural systems.[2]
-
Sanitation and Waste Management: The ratio of this compound to coprostanol can provide insights into how human waste was managed, for instance, whether it was disposed of fresh or allowed to age in middens or cesspits.
Conclusion
This compound is an invaluable biomarker for the study of historical human activity. Its formation through the epimerization of coprostanol provides a unique signature for aged or treated fecal matter. By employing robust analytical techniques such as GC-MS and carefully interpreting quantitative data and diagnostic ratios, researchers can unlock a wealth of information from environmental and archaeological archives, shedding light on past population dynamics, land use, and sanitation practices. This guide provides the foundational knowledge and methodologies for the successful application of this compound analysis in scientific research.
References
- 1. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coprostanol - Wikipedia [en.wikipedia.org]
- 9. Coprostanol [chemeurope.com]
- 10. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 13. a-gc-ms-method-for-the-analysis-of-fecal-and-plant-sterols-in-sediment-samples - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. akademisains.gov.my [akademisains.gov.my]
- 16. scielo.br [scielo.br]
- 17. soil.copernicus.org [soil.copernicus.org]
- 18. bg.copernicus.org [bg.copernicus.org]
- 19. researchgate.net [researchgate.net]
The Silent Witness: Epicoprostanol's Role in Unearthing Human Histories
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Epicoprostanol in Archaeological Science.
Abstract
In the interdisciplinary realm of archaeological science, molecular fossils, or biomarkers, offer a powerful lens through which to view past human activities. Among these, the fecal stanol this compound has emerged as a crucial indicator of human presence and sanitation practices in archaeological contexts. This technical guide delves into the core principles of this compound analysis, from its biochemical origins to its application in identifying ancient fecal matter. We provide a comprehensive overview of the formation and degradation pathways of this compound, detailed experimental protocols for its extraction and quantification, and a summary of key quantitative data from various archaeological settings. Through the use of structured data tables and detailed workflow diagrams, this guide aims to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound as a robust biomarker in their archaeological investigations.
Introduction: The Molecular Trail of Human Activity
The study of archaeological sites often involves piecing together fragmented evidence to reconstruct ancient lifestyles. While traditional archaeological methods provide invaluable insights, the application of molecular analytical techniques has revolutionized the field, offering a more direct window into past human biology and behavior. Fecal biomarkers, in particular, are resilient molecules that can persist in soils and sediments for millennia, acting as chemical signatures of human and animal presence.
This compound, a stereoisomer of coprostanol, is a key fecal biomarker that is particularly indicative of aged or processed human waste.[1] Its presence in archaeological deposits can confirm the location of latrines, cesspits, and manured fields, providing critical information about sanitation, diet, and agricultural practices of past populations.[1] This guide provides a technical exploration of the role of this compound in archaeological science, intended for researchers and professionals seeking to apply this powerful tool in their own work.
The Biochemistry of this compound: From Cholesterol to Archaeological Marker
The journey of this compound from a common dietary sterol to a stable archaeological biomarker is a multi-step process involving microbial action and diagenesis.
2.1. Formation of Coprostanol: The precursor to both coprostanol and this compound is cholesterol, a ubiquitous sterol in animals. In the anaerobic environment of the vertebrate gut, intestinal bacteria metabolize cholesterol into coprostanol (5β-cholestan-3β-ol).[1] This conversion is a hallmark of fecal matter from most higher animals, including humans.
2.2. Epimerization to this compound: this compound (5β-cholestan-3α-ol) is formed from coprostanol through a process called epimerization. This conversion of the hydroxyl group at the C-3 position from the β-orientation to the α-orientation is thought to occur over time in the environment through microbial activity, particularly in anaerobic conditions such as those found in cesspits and buried soil layers.[1][2] Therefore, a higher ratio of this compound to coprostanol can indicate aged fecal deposits or those that have undergone some form of treatment, like in a sewage system.[1]
2.3. Diagenesis and Preservation: Fecal stanols, including coprostanol and this compound, are relatively stable molecules that can be preserved in archaeological sediments for thousands of years, especially in anaerobic and waterlogged conditions.[1] Their low water solubility and tendency to bind to soil particles contribute to their longevity in the archaeological record.[3]
Quantitative Analysis of this compound in Archaeological Contexts
The concentration of this compound, often considered in conjunction with coprostanol and other sterols, is a key quantitative measure for interpreting archaeological features. The following tables summarize representative data from various archaeological studies.
Table 1: Fecal Stanol Concentrations in Various Archaeological Samples
| Archaeological Context | Sample Type | Coprostanol (ng/g) | This compound (ng/g) | Reference |
| Pre-Hispanic site, Gran Canaria | Dwelling floor sediment (high concentration) | 5293.94 ± 680.41 | - | [4] |
| Pre-Hispanic site, Gran Canaria | Dwelling floor sediment (low concentration) | 0.20 ± 0.12 | - | [4] |
| "Le Colombare di Negrar", Italy | Neolithic soil | > 2 | - | [5] |
| Çatalhöyük, Turkey | Neolithic suspected fecal deposits | - | - | [6] |
| Ullafelsen, Stubai Alps | Prehistorical encampment soil | - | - | [7] |
Note: '-' indicates data not provided in the cited source. Concentrations are reported per gram of dry sediment.
Table 2: Ratios of Fecal Biomarkers Used for Source Identification
| Ratio | Formula | Interpretation | Reference |
| Fecal Input Ratio | (coprostanol + this compound) / (coprostanol + this compound + 5α-cholestanol) | > 0.7 indicates a confirmed fecal input. | [3][8] |
| Human vs. Herbivore | coprostanol / 5β-stigmastanol | Distinguishes between omnivore (human/pig) and herbivore fecal matter. | [7] |
| Age/Treatment Indicator | This compound / coprostanol | Higher ratio suggests older or treated fecal deposits. | [1] |
Experimental Protocols
The accurate quantification of this compound from archaeological samples requires meticulous experimental procedures. The following sections detail the key steps in the analytical workflow.
4.1. Sample Preparation
-
Sample Collection: Collect soil or sediment samples from the archaeological context of interest using clean tools to avoid cross-contamination. Store samples in appropriate containers (e.g., glass jars, solvent-rinsed aluminum foil) and keep them frozen until analysis to minimize microbial alteration.
-
Freeze-Drying (Lyophilization): Freeze-dry the samples to remove water, which can interfere with solvent extraction.
-
Sieving: Sieve the dried samples through a fine-mesh sieve (e.g., 250 µm) to remove large debris and homogenize the sample.[9]
4.2. Lipid Extraction (Soxhlet Extraction)
Soxhlet extraction is a robust method for extracting lipids, including sterols, from solid matrices.[10][11][12]
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, the Soxhlet extraction chamber, and a condenser.
-
Sample Loading: Place a known weight of the prepared sample (typically 10-20g) into a cellulose extraction thimble. A small plug of glass wool can be placed on top of the sample to prevent it from dispersing.
-
Solvent Addition: Add an appropriate solvent or solvent mixture to the round-bottom flask. Dichloromethane:methanol (2:1 v/v) is a commonly used solvent system for sterol extraction.[13]
-
Extraction Process: Heat the solvent to boiling. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the sample. Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted lipids are siphoned back into the round-bottom flask. This process is repeated for an extended period (typically 16-24 hours) to ensure complete extraction.[14]
-
Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the total lipid extract (TLE).
4.3. Saponification and Fractionation
Saponification is performed to hydrolyze any esterified sterols, ensuring the analysis of total sterols.
-
Alkaline Hydrolysis: Add a solution of potassium hydroxide (KOH) in methanol to the TLE and heat the mixture (e.g., at 80°C for 2 hours) to cleave the ester bonds.[10]
-
Neutral Lipid Extraction: After cooling, add water and a non-polar solvent (e.g., n-hexane) to the mixture. The neutral lipids, including the free sterols, will partition into the organic phase. Repeat this extraction several times to ensure complete recovery.
-
Purification: The combined organic extracts are then washed with water to remove any remaining base and dried over anhydrous sodium sulfate. The solvent is then evaporated.
4.4. Derivatization
Sterols are not sufficiently volatile for gas chromatography. Therefore, they must be derivatized to increase their volatility. Silylation is the most common derivatization method.[15]
-
Reagent Addition: Dissolve the dried neutral lipid fraction in a small volume of a suitable solvent (e.g., pyridine or anhydrous hexane). Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][15]
-
Reaction: Heat the mixture in a sealed vial (e.g., at 70°C for 1 hour) to convert the hydroxyl groups of the sterols into trimethylsilyl (TMS) ethers.[1][15]
-
Solvent Removal: After the reaction is complete, the excess reagent and solvent are evaporated under a gentle stream of nitrogen. The derivatized sample is then redissolved in a small volume of a suitable solvent (e.g., n-hexane) for GC-MS analysis.[1]
4.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for the separation and identification of sterols.
-
Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC.
-
Separation: The separation is performed on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 80°C, ramp to 250°C, and then to 300°C.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
-
Identification and Quantification: this compound and other sterols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added at the beginning of the extraction process.[16]
Applications and Case Studies
The analysis of this compound has been instrumental in a variety of archaeological investigations:
-
Identification of Latrines and Cesspits: High concentrations of coprostanol and this compound are clear indicators of fecal deposits, allowing for the positive identification of sanitation features within archaeological sites.[1]
-
Reconstruction of Population Dynamics: Variations in the concentration of fecal stanols in sediment cores from lakes and other depositional environments can be used to infer changes in human population size over time.[7][17]
-
Understanding Agricultural Practices: The presence of fecal biomarkers in ancient soils can provide evidence for the use of manure as fertilizer, shedding light on past agricultural strategies.[1]
-
Distinguishing Human and Animal Activity: By examining the ratios of different fecal sterols, researchers can often distinguish between human and herbivore fecal inputs, providing insights into the cohabitation of humans and livestock.[5][18]
Conclusion and Future Directions
This compound has proven to be an invaluable biomarker in archaeological science, offering a direct and quantifiable means of investigating past human activities related to sanitation, diet, and land use. The methodologies outlined in this guide provide a robust framework for the reliable analysis of this important molecular fossil.
Future research in this area will likely focus on refining the interpretation of fecal biomarker ratios, developing more sensitive analytical techniques, and expanding the reference databases of fecal sterol profiles from a wider range of animal species. As analytical capabilities continue to advance, the study of this compound and other fecal biomarkers will undoubtedly continue to provide new and exciting insights into the human past.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fecal biomarkers and micromorphological indicators of sheep penning and flooring at La Fortaleza pre-Hispanic site (Gran Canaria, Canary Islands) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Biomarkers Revisited – Improved Source Identification of Faecal Remains in Archaeological Soil Material | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. bg.copernicus.org [bg.copernicus.org]
- 8. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry of Epicoprostanol and Coprostanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical differences between epicoprostanol and coprostanol, two critical stanols relevant in various scientific fields, from environmental science to clinical research. This document delves into their structural nuances, biosynthetic origins, and analytical methodologies, presenting data in a clear, comparative format to aid in research and development.
Core Stereochemical Distinctions
Coprostanol and this compound are stereoisomers of 5β-cholestan-3-ol, meaning they share the same chemical formula (C₂₇H₄₈O) and connectivity but differ in the three-dimensional arrangement of their atoms. The key distinctions lie in the orientation of the hydroxyl (-OH) group at the C-3 position and the fusion of the A and B rings of the steroid nucleus.
-
Coprostanol (5β-cholestan-3β-ol): In this isomer, the hydroxyl group at the C-3 position is in the beta (β) configuration, meaning it projects upwards from the plane of the steroid ring system. The fusion of the A and B rings is in a cis-conformation (5β), resulting in a bent overall structure.[1][2] The 3-hydroxyl group in coprostanol is in an equatorial position on ring A.[3]
-
This compound (5β-cholestan-3α-ol): Conversely, this compound possesses a hydroxyl group at the C-3 position in the alpha (α) configuration, projecting downwards from the plane of the ring.[1] Like coprostanol, it also has a cis-fused A/B ring system (5β).
This seemingly minor difference in the spatial orientation of the hydroxyl group leads to distinct physical and chemical properties, influencing their biological roles and analytical detection.
Physicochemical and Spectroscopic Properties
The distinct stereochemistry of coprostanol and this compound gives rise to measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below for easy comparison.
| Property | Coprostanol (5β-cholestan-3β-ol) | This compound (5β-cholestan-3α-ol) |
| Molecular Formula | C₂₇H₄₈O | C₂₇H₄₈O |
| Molecular Weight | 388.67 g/mol [4][5] | 388.67 g/mol [6] |
| Melting Point | 101-102 °C[3][7] | 108-112 °C[1], 117 °C[6], 118 °C[8] |
| Optical Rotation [α]D | Not explicitly found in search results | +29.5° to +32.5° (c=1 in chloroform)[1] |
| Solubility | Highly soluble in hexane, benzene, and chloroform; insoluble in methanol.[3] Soluble in ethanol, and completely soluble in butan-1-ol.[3] Poorly soluble in water.[7] | Soluble in chloroform (50 mg/ml).[1] |
| IUPAC Name | (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[5] | (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[9] |
| CAS Number | 360-68-9[10] | 516-92-7[6] |
Spectroscopic techniques are essential for the definitive identification and quantification of these isomers. While detailed spectral data is extensive, key characteristics are summarized below:
-
Mass Spectrometry (MS): Both compounds exhibit a molecular ion peak corresponding to their molecular weight. Fragmentation patterns, particularly after derivatization (e.g., as trimethylsilyl ethers), are used for identification and quantification in GC-MS analysis.[7][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers based on the chemical shifts and coupling constants of the protons and carbons around the C-3 position and within the A-ring, which are influenced by the different stereochemistry of the hydroxyl group.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectra of both compounds will show characteristic absorptions for the O-H and C-O stretching vibrations of the alcohol functional group.
Biosynthesis and Environmental Fate
Coprostanol is primarily formed in the gut of most higher animals through the microbial reduction of cholesterol.[7] This biotransformation is a key process in cholesterol metabolism and excretion. Two main pathways for the conversion of cholesterol to coprostanol have been proposed:
-
The Direct Pathway: This involves the direct, stereospecific reduction of the 5,6-double bond of cholesterol.[13]
-
The Indirect Pathway: This more widely accepted pathway proceeds through ketone intermediates. Cholesterol is first oxidized and isomerized to 4-cholesten-3-one, which is then reduced to 5β-cholestan-3-one (coprostanone). Finally, coprostanone is reduced to coprostanol.
This compound is generally found in lower concentrations in fresh feces.[1] However, its formation can be enhanced during sewage treatment, where 5β-coprostanol can be converted to its 3α-epimer.[7] The ratio of this compound to coprostanol is often used as an indicator of the degree of sewage treatment or the age of fecal contamination in environmental samples.[7]
Experimental Protocols: Analysis of Fecal Sterols in Soil/Sediment
The analysis of coprostanol and this compound is crucial for assessing fecal pollution in environmental samples. A common and robust method is gas chromatography-mass spectrometry (GC-MS). Below is a representative experimental protocol for the extraction and analysis of these sterols from soil or sediment samples.
Objective: To extract, identify, and quantify coprostanol and this compound in soil/sediment samples.
Materials:
-
Soil/sediment sample, freeze-dried and homogenized
-
Soxhlet extraction apparatus
-
Dichloromethane:methanol (2:1, v/v)
-
Potassium hydroxide (KOH) in methanol (e.g., 6%)
-
Hexane
-
Solid Phase Extraction (SPE) columns (e.g., silica gel)
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (HMDS), TMCS, and pyridine.[1][8]
-
Internal standards (e.g., 5α-cholestane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
A known amount of the dried, homogenized sample is subjected to Soxhlet extraction with a dichloromethane:methanol mixture to obtain a total lipid extract (TLE).[1]
-
-
Saponification:
-
The TLE is saponified by refluxing with methanolic KOH to hydrolyze any esterified sterols, yielding free sterols.[1]
-
-
Liquid-Liquid Extraction:
-
The saponified extract is then partitioned between a non-polar solvent (e.g., hexane) and an aqueous phase to isolate the neutral lipid fraction containing the sterols.[1]
-
-
Purification/Fractionation:
-
The neutral lipid fraction is further purified using solid-phase extraction (SPE) with a silica gel column to separate the sterols from other interfering compounds.[1]
-
-
Derivatization:
-
The purified sterol fraction is evaporated to dryness and derivatized to increase volatility and improve chromatographic performance. This is typically achieved by silylating the hydroxyl groups to form trimethylsilyl (TMS) ethers using a reagent like BSTFA with TMCS. The reaction is usually carried out at an elevated temperature (e.g., 60-70°C).[8]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
A capillary column (e.g., DB-5ms) is used for separation.
-
The mass spectrometer is operated in single ion monitoring (SIM) mode for selective and sensitive detection of the target compounds.
-
Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.
-
Conclusion
The stereochemical difference between coprostanol and this compound at the C-3 position has significant implications for their physical properties, biological formation, and environmental fate. Understanding these nuances is critical for researchers in fields relying on fecal sterol analysis. The provided data and protocols offer a foundational guide for the accurate identification and quantification of these important biomarkers.
References
- 1. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Murky Waters: A Preliminary Technical Guide to Epicoprostanol in Wastewater Analysis
For Researchers, Scientists, and Drug Development Professionals
The surveillance of wastewater for indicators of fecal pollution is a cornerstone of public health and environmental monitoring. While traditional microbiological methods have long been employed, chemical markers offer a more stable and source-specific alternative. Among these, the fecal stanol epicoprostanol is emerging as a key indicator of treated sewage, providing valuable insights into the efficacy of wastewater treatment processes. This technical guide provides an in-depth overview of the preliminary investigation of this compound in wastewater, detailing its formation, analytical methodologies, and significance.
The Significance of this compound
This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol), the primary biomarker for human fecal contamination. Coprostanol is formed from the microbial reduction of cholesterol in the vertebrate gut.[1] While coprostanol indicates the presence of fecal matter, the ratio of this compound to coprostanol can signify the degree of sewage treatment.[2][3] During sewage treatment, particularly under anaerobic conditions, microbial processes can convert coprostanol to its more stable isomer, this compound.[1][2] Therefore, a high this compound to coprostanol ratio in an environmental sample suggests that the fecal contamination has undergone treatment, whereas a low ratio points to raw or untreated sewage.[2][3]
Biochemical Pathway and Environmental Transformation
The journey from dietary cholesterol to the environmental indicator this compound is a multi-step process involving both human gut microbiota and environmental microorganisms in wastewater treatment facilities.
The primary pathway for coprostanol formation in the human gut is believed to be an indirect route involving intermediate ketones.[4][5] Once excreted and introduced into a sewage treatment plant (STP), coprostanol can be microbially converted to this compound.[1]
Quantitative Analysis of this compound in Wastewater
The concentration of this compound, in conjunction with coprostanol and cholesterol, provides critical data for assessing sewage contamination and treatment efficacy. The following table summarizes representative concentrations found in various studies.
| Sample Type | This compound Concentration | Coprostanol Concentration | Cholesterol Concentration | Location/Study |
| STP Effluent (mean) | 2.3 mg/L | 6.0 mg/L | 15.6 mg/L | Malaysia[6][7] |
| River Water (mean) | 2.4 mg/L | 2.4 mg/L | 4.6 mg/L | Malaysia[6][7] |
| Tropical River Water (range) | Not specified | <0.0001 - 13.47 µg/L | Not specified | Malaysia & Vietnam[8] |
| Sewage Contaminated Sediments | Not specified | 1,423 ng/g (max) | Not specified | Brazil[9] |
Note: Concentrations can vary significantly based on the population served by the STP, the type of treatment process, and environmental conditions.
Experimental Protocols for this compound Analysis
The analysis of this compound in wastewater is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.[1][2] The following is a generalized protocol based on established methods.
Sample Collection and Preparation
-
Sample Collection: Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation of target analytes.[10]
-
Particulate Phase Separation: Since over 95% of sterols in wastewater are associated with the particulate phase, filter the water sample (e.g., 1 L) through a pre-combusted glass fiber filter (GFF).[1][8] The filter containing the particulate matter is used for extraction.
Extraction
-
Ultrasonic Extraction: Place the GFF into a centrifuge tube. Add a sequence of organic solvents, sonicating for a set duration with each solvent to extract the sterols. A common solvent series is:[1]
-
100% Methanol
-
Dichloromethane/Methanol (1:1)
-
100% Dichloromethane
-
-
Solvent Pooling and Concentration: Combine the solvent extracts from each step and concentrate them to near dryness using a rotary evaporator.[1]
Cleanup and Fractionation
-
Silica Gel Column Chromatography: To remove interfering compounds, pass the concentrated extract through a silica gel column. Elute the sterol fraction with a specific solvent mixture (e.g., hexane and ethyl acetate).[1]
-
Saponification (Optional): To analyze both free and esterified sterols, the extract can be saponified (hydrolyzed) using a solution of potassium hydroxide in methanol before the cleanup step.[1]
Derivatization
To improve the volatility and chromatographic separation of the sterols, they must be derivatized.[1]
-
Acetylation: Add an acetylating agent (e.g., acetic anhydride in pyridine) to the dried sterol fraction and heat to convert the sterols to their acetate esters.[1]
-
Silylation: Alternatively, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) ethers.[11]
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.[12]
-
GC Conditions:
-
MS Conditions:
The following diagram illustrates the general workflow for the analysis of this compound in wastewater.
Future Outlook
The analysis of this compound and other fecal stanols in wastewater is a powerful tool for environmental forensics and public health monitoring. As analytical techniques become more sensitive and accessible, the use of these chemical markers is expected to expand, providing more nuanced insights into fecal pollution sources and the effectiveness of sanitation infrastructure. Future research may focus on standardizing methodologies across laboratories and further elucidating the microbial pathways involved in sterol transformation within wastewater treatment systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative application of fecal sterols using gas chromatography-mass spectrometry to investigate fecal pollution in tropical waters: western Malaysia and Mekong Delta, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Epicoprostanol as a Tracer for Sewage Sludge Disposal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of epicoprostanol as a molecular tracer for sewage sludge disposal in environmental matrices. It details the underlying biogeochemical principles, analytical methodologies, and data interpretation frameworks necessary for its effective application in environmental monitoring and research.
Introduction: The Need for Reliable Sewage Tracers
The disposal of sewage sludge, a byproduct of wastewater treatment, poses a significant environmental challenge. The introduction of sludge into aquatic and terrestrial ecosystems can lead to contamination with pathogens, heavy metals, and organic pollutants. Consequently, robust methods for tracking the dispersal and fate of sewage sludge are crucial for environmental protection and public health.
Fecal sterols, particularly coprostanol and its isomers, have emerged as reliable chemical markers of fecal contamination due to their specific origin in the gut of higher animals and their persistence in the environment.[1][2] this compound (5β-cholestan-3α-ol), a stereoisomer of coprostanol (5β-cholestan-3β-ol), is of particular interest as it can serve as an indicator of the degree of sewage treatment.[1][2]
Biogeochemical Formation and Significance
Coprostanol is formed from the microbial reduction of cholesterol in the anaerobic environment of the vertebrate gut.[1] During the sewage treatment process, particularly in activated sludge systems, a portion of the coprostanol is microbially epimerized to this compound.[1] This conversion is a key principle in the application of this compound as a tracer.
The ratio of this compound to coprostanol can therefore be used to distinguish between raw and treated sewage. A low ratio is indicative of untreated sewage, while a higher ratio suggests that the sewage has undergone treatment.[1]
Quantitative Data on Sterol Concentrations
The concentrations of coprostanol and this compound in sewage and environmental samples can vary widely depending on the source, degree of treatment, and environmental conditions. The following tables summarize representative quantitative data from the literature.
| Sample Type | Coprostanol Concentration | This compound Concentration | This compound/Coprostanol Ratio | Reference |
| Sewage Treatment Plant (STP) Effluent | ||||
| Mean (Particulate) | 6.0 mg L⁻¹ | 2.3 mg L⁻¹ | ~0.38 | [1][2] |
| STP 2 (Untreated) | - | - | 0.1 | [1] |
| STP 5 (Untreated) | - | - | 0.1 | [1] |
| STP 4 (Treated) | - | - | 1.2 | [1] |
| River Water | ||||
| Mean (Particulate) | 2.4 mg L⁻¹ | 2.4 mg L⁻¹ | 1.0 | [1][2] |
| River Water 1 | 5.97 mg L⁻¹ | - | - | [1] |
| River Water 2 | 1.36 mg L⁻¹ | - | - | [1] |
| River Water 3 | 2.44 mg L⁻¹ | - | - | [1] |
| Sediment | ||||
| Contaminated | >100 ng g⁻¹ | - | - | [3] |
| Severely Polluted | >500 ng g⁻¹ | - | - |
Interpretation of this compound/Coprostanol Ratios:
| Ratio Range | Interpretation | Reference |
| < 0.2 | Untreated Sewage | [1] |
| 0.2 - 0.8 | Partially Treated Sewage | [1] |
| > 0.8 | Treated Sewage | [1] |
Experimental Protocols
The accurate quantification of this compound and coprostanol in environmental samples requires a multi-step analytical procedure. The following sections detail a typical workflow.
Sample Preparation
-
Drying: Sediment or sludge samples are typically dried to a constant weight, for example, in an oven at 60°C for 48 hours.[4]
-
Homogenization: The dried sample is then homogenized by grinding and/or sieving to ensure a representative subsample is taken for extraction.[5]
Extraction
Ultrasonic extraction is a commonly employed technique for the efficient extraction of sterols from solid matrices.
-
Solvent Addition: A known mass of the homogenized sample (e.g., 2-5 g) is placed in a centrifuge tube. An extraction solvent, typically a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 v/v), is added.[4] An internal standard, such as 5β-cholan-24-ol, is often added at this stage to correct for procedural losses.[5]
-
Sonication: The mixture is sonicated for a defined period (e.g., 30 minutes) to facilitate the transfer of the analytes from the sample matrix to the solvent.[4]
-
Centrifugation and Collection: The sample is then centrifuged (e.g., at 4700 rpm for 10 minutes) to separate the solid material from the solvent extract.[4] The supernatant containing the extracted lipids is carefully collected. This process is often repeated multiple times to ensure complete extraction.
Cleanup and Fractionation
The crude extract contains a complex mixture of lipids, and a cleanup step is necessary to isolate the sterol fraction.
-
Solid Phase Extraction (SPE): The combined supernatant is passed through a solid-phase extraction (SPE) cartridge, commonly packed with silica gel.[6]
-
Elution: The column is washed with solvents of increasing polarity to remove interfering compounds. The sterol fraction is then eluted with a suitable solvent or solvent mixture (e.g., acetone/DCM).[7]
Derivatization
To improve their volatility and chromatographic behavior for gas chromatography (GC) analysis, the hydroxyl groups of the sterols are derivatized.
-
Silylation: A common derivatization method is silylation, where the extract is treated with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS), trimethylchlorosilane (TMCS), and pyridine.[6][8] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[8]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation and quantification of fecal sterols.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Chromatographic Separation: The sterols are separated on a capillary column (e.g., CP Sil 8) using a temperature program.[9]
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[7] Specific ions for each target sterol are monitored.
-
Quantification: The concentration of each sterol is determined by comparing its peak area to that of the internal standard and a calibration curve generated from authentic standards.[9]
Logical Framework for Data Interpretation
The interpretation of fecal sterol data relies on a logical framework that integrates concentration data and diagnostic ratios.
The primary diagnostic tool is the ratio of this compound to coprostanol. As outlined in the tables above, this ratio provides a reliable indication of whether the sewage has been treated and to what extent. When combined with the absolute concentrations of coprostanol, which indicate the overall level of fecal contamination, a comprehensive assessment of sewage pollution can be achieved.
Conclusion
This compound serves as a valuable and specific tracer for assessing the impact of sewage sludge disposal in the environment. Its formation from coprostanol during wastewater treatment provides a unique signature that can differentiate between treated and untreated sewage sources. The analytical methods, though rigorous, are well-established and provide the sensitivity and selectivity required for environmental monitoring. By applying the quantitative data and interpretive frameworks presented in this guide, researchers and environmental scientists can effectively utilize this compound to track sewage contamination and inform environmental management strategies.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 3. scielo.br [scielo.br]
- 4. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a-gc-ms-method-for-the-analysis-of-fecal-and-plant-sterols-in-sediment-samples - Ask this paper | Bohrium [bohrium.com]
A Technical Guide to Epicoprostanol Analysis: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoprostanol, a stereoisomer of coprostanol, is a fecal stanol formed by the microbial transformation of cholesterol in the gut of higher animals. Its presence and relative abundance in environmental samples serve as a crucial biomarker for assessing fecal pollution and the efficacy of sewage treatment processes. This technical guide provides an in-depth overview of the fundamental principles and analytical methodologies for the determination of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₈O | [1][2][3] |
| Molecular Weight | 388.67 g/mol | [2][3] |
| IUPAC Name | (3α,5β)-Cholestan-3-ol | [3] |
| CAS Number | 516-92-7 | [3] |
| Melting Point | 113 - 114 °C | [4] |
| Water Solubility | Very low (practically insoluble) | [4] |
| logP (Octanol-Water Partition Coefficient) | 7.02 - 7.52 | [5] |
| Physical State | Solid | [4] |
This compound as a Biomarker
This compound, in conjunction with coprostanol, is a widely used biomarker for tracing sewage contamination in various environmental matrices such as water and sediment. The ratio of this compound to coprostanol is particularly informative, as it can indicate the degree of sewage treatment.[6][7] Untreated sewage typically has a low this compound to coprostanol ratio (<0.2), while this ratio increases in treated sewage due to the microbial conversion of coprostanol to this compound during the treatment process.[7][8]
Analytical Methodologies
The quantitative analysis of this compound typically involves sample extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
The initial and most critical stage of analysis is the efficient extraction of this compound from the sample matrix.
This is a common method for water samples. The sample is acidified, and sterols are extracted into an organic solvent like hexane.
For solid samples like sediment and sludge, ultrasonic extraction is frequently employed. The sample is typically sonicated with a series of organic solvents of increasing polarity.
SPE is a versatile technique for both water and complex liquid samples, offering cleanup and concentration of the analyte.
Diagram: General Workflow for this compound Analysis
A generalized workflow for the analysis of this compound from environmental samples.
Saponification
This compound can exist in both free and esterified forms. To analyze the total this compound concentration, a saponification step (alkaline hydrolysis) is necessary to cleave the ester bonds. This is typically achieved by heating the sample extract with a solution of potassium hydroxide (KOH) in methanol or ethanol.
Derivatization for GC-MS Analysis
Due to the presence of a hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Derivatization is required to convert the hydroxyl group into a less polar and more volatile silyl ether. A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).
Diagram: Derivatization of this compound for GC-MS Analysis
Chemical derivatization of this compound to its trimethylsilyl (TMS) ether.
Experimental Protocols
GC-MS Analysis Protocol
This protocol is a composite of commonly employed methods for the analysis of this compound in sediment samples.
1. Extraction and Saponification:
-
Weigh approximately 5-10 g of dried sediment into a glass centrifuge tube.
-
Spike with an appropriate internal standard (e.g., 5α-cholestane or deuterated cholesterol).
-
Add 20 mL of a 2:1 (v/v) dichloromethane:methanol mixture.
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction two more times.
-
Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen.
-
Add 10 mL of 1 M methanolic KOH and heat at 80°C for 1 hour to saponify the sterol esters.
-
After cooling, add 10 mL of n-hexane and 5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer. Repeat the hexane extraction twice.
-
Combine the hexane extracts and wash with deionized water.
-
Dry the extract over anhydrous sodium sulfate and evaporate to dryness.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of dichloromethane.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
3. GC-MS Parameters:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5][9][10]
-
Injector Temperature: 280-300°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 4°C/min to 310°C, hold for 20 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TMS derivatives): m/z 370 (this compound), 370 (coprostanol), 386 (cholesterol), and ions for other target sterols and internal standards.
LC-MS/MS Analysis Protocol
LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, increasing sample throughput.
1. Extraction and Cleanup:
-
Follow a similar extraction procedure as for GC-MS (Section 4.1, step 1), excluding the saponification step if only free sterols are of interest.
-
For water samples, Solid-Phase Extraction (SPE) is highly effective. A common procedure involves:
- Conditioning a C18 SPE cartridge with methanol followed by deionized water.
- Loading the water sample (pH adjusted).
- Washing the cartridge with a water/methanol mixture to remove interferences.
- Eluting the sterols with methanol or acetonitrile.
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the nonpolar sterols.
-
Column Temperature: 30-40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target analytes would be optimized.
Quantitative Data
The concentration of this compound can vary significantly depending on the source and nature of the sample. The following tables summarize typical concentrations found in various matrices.
Table 1: this compound Concentrations in Sewage Treatment Plant (STP) Samples
| Sample Type | Mean Concentration (mg/L) | Reference |
| STP Effluents | 2.3 | [12] |
Table 2: this compound Concentrations in River Water Samples
| Sample Type | Mean Concentration (mg/L) | Reference |
| River Water | 2.4 | [12] |
Table 3: this compound Concentrations in Sediment Samples
| Location | Concentration Range (ng/g dry weight) | Reference |
| Siak River, Indonesia | 50 - 10,530 | [13] |
| Various Aquatic Systems | 10 - 2350 | [14] |
| Izmir Bay, Turkey | 104.89 - 18713 | [15] |
Metabolic Pathway of this compound Formation
This compound is not synthesized by humans but is a product of the microbial metabolism of cholesterol in the gut. The primary transformation is the conversion of cholesterol to coprostanol, which can then be epimerized to this compound. Two main pathways for the formation of coprostanol from cholesterol have been proposed.
Diagram: Microbial Conversion of Cholesterol to Coprostanol and this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unlocking Past Environments: An In-depth Technical Guide to Sterol Biomarkers in Paleoenvironmental Reconstruction
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sterol biomarkers for paleoenvironmental reconstruction. Sterols, a class of lipid molecules, are invaluable molecular fossils that provide critical insights into past ecosystems, climates, and anthropogenic activities. Their chemical stability allows for preservation in geological records over millions of years, offering a window into Earth's history.[1][2]
The Core Principles of Sterol Biomarkers
Sterols are essential components of eukaryotic cell membranes, and their structural diversity makes them powerful source-specific biomarkers.[3][4] The fundamental principle behind their use in paleoenvironmental studies lies in the fact that different organisms synthesize distinct sterol structures. By identifying and quantifying these sterols in sediment cores, researchers can reconstruct past biological communities and the environmental conditions they inhabited.
The basic structure of a sterol consists of a cyclopentanoperhydrophenanthrene ring system with a hydroxyl group at the C-3 position and a variable side chain.[3] It is the variation in this side chain, as well as the number and position of double bonds and methyl groups, that differentiates sterols from various sources.
Key Sterol Biomarkers and Their Sources
The utility of sterols as biomarkers stems from their source specificity. Different classes of organisms produce characteristic sterols, allowing for the deconvolution of organic matter sources in sedimentary archives.
Phytosterols vs. Zoosterols
Phytosterols , or plant sterols, are produced by plants and algae.[5][6][7] They are characterized by an additional methyl or ethyl group at the C-24 position of the side chain compared to cholesterol.[3][6] Common phytosterols include campesterol, stigmasterol, and β-sitosterol.[3][6] In contrast, zoosterols are produced by animals, with cholesterol being the most prominent example.[3][5]
Carbon Number as a Diagnostic Tool
The number of carbon atoms in a sterol molecule is a primary indicator of its origin:
-
C27 Sterols: Primarily associated with marine and lacustrine algae and zooplankton.[8][9] Cholesterol is a key C27 sterol.[9]
-
C28 Sterols: Often indicative of contributions from various types of algae, including diatoms and dinoflagellates, as well as some fungi and terrestrial plants.[9][10][11] Brassicasterol is a notable C28 sterol.[10][11]
-
C29 Sterols: Predominantly synthesized by terrestrial higher plants.[8][9] Stigmasterol and β-sitosterol are common C29 sterols.[6][8]
Stanols: Markers of Diagenesis and Fecal Input
Stanols are saturated forms of sterols, lacking a double bond in the steroid nucleus.[7][12] They are formed through the microbial reduction of sterols in anoxic environments.[1] The ratio of stanols to their corresponding sterols (e.g., stanol/stenol ratio) can serve as a proxy for the extent of diagenetic alteration of organic matter. Furthermore, specific stanols like coprostanol are important biomarkers for human and animal fecal contamination.[1][8]
Data Presentation: Quantitative Sterol Analysis
The following tables summarize the typical source organisms for key sterol biomarkers and provide examples of their concentrations found in various sedimentary environments.
Table 1: Major Sterol Biomarkers and Their Primary Sources
| Sterol Biomarker | Carbon Number | Primary Source(s) |
| Cholesterol | C27 | Animals, some algae[3][8] |
| Brassicasterol | C28 | Marine algae (e.g., diatoms, haptophytes), some terrestrial plants[10][11] |
| Campesterol | C28 | Terrestrial plants, some algae[3][8] |
| Stigmasterol | C29 | Terrestrial higher plants, some algae[3][8] |
| β-Sitosterol | C29 | Terrestrial higher plants[3][8][13] |
| Dinosterol | C30 | Dinoflagellates[14] |
| Coprostanol | C27 | Feces of higher mammals, including humans[1][8] |
Table 2: Representative Concentrations of Sterols in Sediments
| Location | Sterol | Concentration Range | Reference |
| Cananéia-Iguape estuarine-lagoonal system, Brazil | Total Sterols & Triterpenols | 140 to 2784 ng/g dry weight | [8] |
| Aurá River, Amazonia, Brazil | Coprostanol | Below quantification limit to 219.8 ng g-1 | [15] |
| Piauí-Real estuarine system, Brazil | Coprostanol | > 100 ng g-1 in 47% of stations | [16] |
| Coastal zones and rivers, south-central Chile | Total Sterols | 0.03 to 10.4 μg g-1 | [17] |
| Sepetiba Bay, Brazil | Total Sterols | 0.10–21.58 μg g⁻¹ | [17] |
Experimental Protocols
The analysis of sterol biomarkers from sediment samples involves several key steps, from extraction to instrumental analysis.
Sterol Extraction from Sediments
A common method for extracting lipids, including sterols, from sediment is through Soxhlet extraction or accelerated solvent extraction.
Protocol: Soxhlet Extraction
-
Sample Preparation: Freeze-dry and homogenize the sediment sample.
-
Extraction: Place approximately 5-10 g of the dried sediment into a cellulose thimble and perform Soxhlet extraction for 24-72 hours using a solvent mixture such as dichloromethane:methanol (2:1 v/v).[18]
-
Saponification: The total lipid extract is then saponified to break down esters and release bound sterols. This is typically done by refluxing the extract with a solution of potassium hydroxide in methanol.[18]
-
Fractionation: The saponified extract is partitioned into neutral and acidic fractions using liquid-liquid extraction. The neutral fraction, containing the sterols, is further purified using column chromatography with silica gel or alumina to isolate the sterol fraction from other lipid classes.[8][18]
Derivatization for GC-MS Analysis
Sterols are not inherently volatile enough for gas chromatography (GC) analysis. Therefore, they must be derivatized to increase their volatility. The most common method is silylation.
Protocol: Silylation
-
Drying: The isolated sterol fraction is dried completely under a stream of nitrogen. It is critical to remove all moisture, as it can interfere with the derivatization reaction.[19]
-
Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TSIM), to the dried extract.[18][20][21] Pyridine is often used as a solvent.[19][21]
-
Reaction: The mixture is heated at 60-80°C for 30 minutes to 3 hours to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.[19][20]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS.
Quantification
Quantification of individual sterols is typically performed using gas chromatography-mass spectrometry (GC-MS).[8] An internal standard, such as 5α-cholestane, is added to the samples before extraction to correct for procedural losses. Calibration curves are generated using authentic standards of the target sterols to determine their concentrations in the samples.[15]
Visualizing Key Relationships and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate important concepts and workflows in sterol biomarker analysis.
Caption: Biosynthesis of major sterols and their diagenetic transformation to stanols in sediments.
Caption: General experimental workflow for the analysis of sterol biomarkers from sediment samples.
Caption: Logical relationships between sedimentary sterol profiles and paleoenvironmental interpretations.
Conclusion
Sterol biomarkers are a robust tool in the field of paleoenvironmental reconstruction, providing detailed information on the sources of organic matter and the environmental conditions at the time of deposition. A thorough understanding of their biosynthesis, diagenesis, and analytical methodologies is crucial for accurate interpretation of the geological record. This guide provides a foundational overview for researchers and scientists looking to incorporate sterol biomarker analysis into their work, from sample collection to data interpretation. The continued refinement of analytical techniques and the integration of sterol data with other paleo-proxies will further enhance our understanding of Earth's past and future.
References
- 1. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterol Lipids: Structure, Function, and Their Role in Health and Disease - MetwareBio [metwarebio.com]
- 4. An Overview of Lipid Biomarkers in Terrestrial Extreme Environments with Relevance for Mars Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health interest of cholesterol and phytosterols and their contribution to one health approach: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 7. Phytosterol - Wikipedia [en.wikipedia.org]
- 8. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Fossils Shed Light on Ancient Life | lettersandsciencemag [lettersandsciencemag.ucdavis.edu]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Brassicasterol - Wikipedia [en.wikipedia.org]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Dinosterol - Wikipedia [en.wikipedia.org]
- 15. scielo.br [scielo.br]
- 16. Distribution and sources of sterol biomarkers in sediments collected from a tropical estuary in Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Methodological & Application
Application Notes and Protocols for the High-Performance Liquid Chromatography Analysis of Epicoprostanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoprostanol (5β-cholestan-3α-ol) is a fecal stanol, an epimer of coprostanol, which is formed from the biohydrogenation of cholesterol in the gut of higher animals. Its presence and ratio to coprostanol in environmental samples are utilized as indicators of sewage contamination and to differentiate between treated and untreated sewage. Accurate and reliable quantification of this compound is crucial for environmental monitoring and public health assessment. While gas chromatography (GC) is a common analytical technique for fecal sterols, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly when coupled with mass spectrometry (MS) or when derivatization is employed for ultraviolet (UV) detection.
This document provides detailed application notes and protocols for the analysis of this compound using two primary HPLC-based methods:
-
HPLC with UV Detection following Pre-column Derivatization: A robust method suitable for laboratories with standard HPLC-UV equipment.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method for trace-level quantification without the need for derivatization.
Method 1: HPLC-UV Analysis of this compound with Pre-column Derivatization
Due to the absence of a significant chromophore in the this compound molecule, derivatization is necessary to enable detection by UV spectrophotometry. Benzoyl chloride is a commonly used reagent that reacts with the hydroxyl group of this compound to form a UV-active benzoyl ester.
Experimental Protocol
1. Sample Preparation (Extraction from Sediment/Water)
-
For Sediment Samples:
-
Dry the sediment sample at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Homogenize the dried sediment using a mortar and pestle.
-
Accurately weigh approximately 1-5 g of the homogenized sediment into a glass centrifuge tube.
-
Add an appropriate internal standard (e.g., 5α-cholestane).
-
Perform extraction using a suitable solvent system, such as dichloromethane:methanol (2:1, v/v), via ultrasonication for 30 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
For Water Samples:
-
Filter a known volume of the water sample (e.g., 1 L) through a glass fiber filter (GF/F).
-
The filter containing the particulate matter is then subjected to the same extraction procedure as the sediment samples.
-
2. Saponification (Optional, to hydrolyze esters)
-
Re-dissolve the dried extract in a minimal volume of 1 M methanolic KOH.
-
Heat at 80°C for 1-2 hours.
-
Allow to cool, then add deionized water and extract the neutral lipids (including this compound) three times with hexane or a hexane:diethyl ether mixture.
-
Combine the organic layers and wash with deionized water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
3. Pre-column Derivatization with Benzoyl Chloride
-
Re-dissolve the dried extract in 100 µL of anhydrous pyridine.
-
Add 50 µL of benzoyl chloride.
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the pyridine and excess benzoyl chloride under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
4. HPLC-UV Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol/Tetrahydrofuran/Water (83:9:8, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 230 nm (for the benzoyl ester derivative) |
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of fecal sterols, including this compound, using an HPLC-UV method after derivatization with benzoyl chloride.
| Analyte | Limit of Detection (LOD) (mg L⁻¹) | Limit of Quantification (LOQ) (mg L⁻¹) |
| This compound | - | 4.17[1] |
| Coprostanol | - | - |
| Cholesterol | - | - |
| β-Sitosterol | - | 1.90[1] |
Note: Comprehensive validation data for this compound, including linearity, precision, and accuracy, would need to be established during method validation in the user's laboratory.
Method 2: HPLC-MS/MS Analysis of this compound
This method offers higher sensitivity and specificity compared to HPLC-UV and generally does not require derivatization. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for nonpolar analytes like sterols.
Experimental Protocol
1. Sample Preparation
Sample extraction can be performed as described in Method 1 (steps 1 and 2). Derivatization is not required. After the final evaporation step, the residue is reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of the initial mobile phase components.
2. HPLC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or 5 mM ammonium acetateB: Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start with a higher percentage of A, ramp up to a high percentage of B to elute sterols. A typical gradient could be: 0-2 min, 85% B; 2-15 min, ramp to 100% B; hold for 10 min; re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
3. MS/MS Parameters for this compound
Specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will likely be the protonated molecule [M+H]⁺ or the water-loss adduct [M+H-H₂O]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
Quantitative Data
LC-MS/MS methods are capable of achieving much lower detection and quantification limits than HPLC-UV.
| Analyte | Expected LOD Range | Expected LOQ Range |
| This compound | ng L⁻¹ to µg L⁻¹ | ng L⁻¹ to µg L⁻¹ |
Note: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to establish linearity, precision, accuracy, LOD, and LOQ for this compound using this method.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
Application Note: Extraction and Quantification of Epicoprostanol from Environmental Sediment Samples
Introduction
Epicoprostanol (5β-cholestan-3α-ol) is a fecal sterol formed from the microbial reduction of cholesterol in the gut of higher animals.[1] While its epimer, coprostanol (5β-cholestan-3β-ol), is the more abundant fecal stanol in human feces, the ratio of these two compounds can be a crucial indicator for differentiating sources of fecal pollution and assessing the extent of sewage treatment.[2][3] The analysis of this compound in environmental matrices like marine and riverine sediments is a vital tool for monitoring water quality, tracking pollution sources, and conducting paleoenvironmental reconstructions.[4][5][6] Due to its low water solubility and affinity for particulate matter, this compound accumulates in sediments, providing a historical record of contamination.[6]
This protocol details a robust and sensitive method for the extraction, purification, and quantification of this compound and other related fecal sterols from sediment samples using ultrasonication, solid-phase extraction (SPE), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a derivatization step to enhance the volatility and thermal stability of the sterols, ensuring reliable chromatographic separation and detection.[7][8]
Experimental Protocol
This protocol outlines a comprehensive procedure from sample preparation to final quantification.
1. Sample Preparation
-
Collection and Storage : Collect sediment samples using a grab or core sampler.[2] Store samples in pre-cleaned glass jars or high-density polyethylene containers. Upon transport to the laboratory, store samples frozen at -20°C until analysis to minimize microbial alteration of the sterols.[2]
-
Freeze-Drying : Lyophilize (freeze-dry) the sediment samples to remove water content.[2]
-
Homogenization and Sieving : Once dry, homogenize the sample using a mortar and pestle. Sieve the homogenized sample through a 250 µm stainless steel sieve to ensure a uniform particle size for consistent extraction efficiency.[2]
2. Lipid Extraction
-
Spiking : Weigh approximately 2–5 g of the dried, sieved sediment into a glass centrifuge tube. Spike the sample with a known amount of an internal standard (e.g., 5α-androstan-3β-ol, 5α-cholestane, or deuterated cholesterol) to correct for procedural losses and aid in quantification.[2][6][9]
-
Solvent Extraction : Add 15-20 mL of a dichloromethane:methanol (DCM:MeOH, 2:1 v/v) solvent mixture to the tube.[10][11]
-
Ultrasonication : Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2][11] This process disrupts the sediment matrix and facilitates the extraction of lipids.
-
Centrifugation and Collection : Centrifuge the sample at approximately 3000 rpm for 5 minutes to pellet the sediment.[7] Carefully decant the supernatant (the solvent extract) into a clean round-bottom flask.
-
Repeat : Repeat the extraction (steps 2.2-2.4) two more times on the sediment pellet, combining all supernatants to ensure exhaustive extraction of the target analytes.[2][11]
-
Sulfur Removal : If sulfur interference is expected (common in anoxic marine sediments), add activated copper filings to the combined extract and let it sit overnight to precipitate elemental sulfur.[2]
-
Concentration : Evaporate the solvent from the combined extract to near dryness using a rotary evaporator at a temperature below 40°C. The resulting residue is the Total Lipid Extract (TLE).
3. Saponification (Optional, for Total Sterols)
This step hydrolyzes sterol esters to release free sterols. It is recommended if the goal is to measure the total this compound concentration. However, it may degrade other compounds like stanones.[12]
-
Reaction : Add 10 mL of 0.5 M methanolic potassium hydroxide (KOH) to the dried TLE.[2]
-
Heating : Reflux or heat the mixture at 70-80°C for 1-2 hours.[2][9]
-
Extraction : After cooling, add an equal volume of ultrapure water and extract the non-saponifiable lipids (containing the sterols) three times with hexane or a hexane:DCM mixture.
-
Washing : Wash the combined organic extracts with ultrapure water to remove residual KOH.
-
Drying : Dry the final extract over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under a gentle stream of nitrogen.[7]
4. Fractionation and Clean-up
-
Column Preparation : Prepare a solid-phase extraction (SPE) column by packing a glass column with activated silica gel or alumina.[13][14]
-
Loading : Dissolve the TLE (or the non-saponifiable fraction from step 3) in a minimal volume of hexane and load it onto the column.
-
Elution : Elute different lipid fractions using solvents of increasing polarity.
-
Fraction 1 (Aliphatic Hydrocarbons) : Elute with hexane.
-
Fraction 2 (Aromatic Hydrocarbons) : Elute with a hexane:DCM mixture.
-
Fraction 3 (Sterols/Alcohols) : Elute the target sterol fraction with a DCM:MeOH or ethyl acetate:methanol mixture.[13]
-
-
Concentration : Collect the sterol fraction and evaporate the solvent to dryness under a gentle stream of nitrogen.
5. Derivatization
To increase volatility for GC analysis, the hydroxyl group of the sterols must be derivatized.
-
Reagent Addition : Add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), and 50-100 µL of anhydrous pyridine to the dried sterol fraction.[7][9]
-
Reaction : Tightly cap the vial and heat at 60-80°C for 1 hour to form the trimethylsilyl (TMS) ether derivatives.[9]
-
Final Preparation : After cooling, the sample is ready for injection into the GC-MS. It can be diluted with a suitable solvent (e.g., hexane) if necessary.
6. GC-MS Analysis and Quantification
-
Instrumentation : Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
-
GC Conditions (Typical) :
-
Column : HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Oven Program : Start at 70°C, ramp to 280-300°C.
-
-
MS Conditions (Typical) :
-
Quantification : Identify this compound based on its retention time compared to an authentic standard. Quantify by creating a calibration curve using standards of known concentrations and normalizing the peak area to that of the internal standard added in step 2.1.[10]
Data Presentation
The performance of the analytical method can be summarized by key quantitative parameters. The values below are typical and may vary based on instrument sensitivity and matrix complexity.
| Parameter | Typical Value | Reference | Description |
| Instrument Detection Limit (IDL) | 10 pg/µL | [10] | The minimum amount of analyte detectable by the instrument (S/N = 3). |
| Method Detection Limit (MDL) | 0.1 ng/g (dry weight) | [10] | The minimum concentration of analyte detectable in a sediment sample, accounting for the entire analytical procedure. |
| Method Quantification Limit (MQL) | 0.3 ng/g (dry weight) | [10] | The lowest concentration that can be reliably quantified. Often defined as 3x MDL or S/N = 10. |
| Analyte Recovery | 70 - 103% | [2][12][15] | The percentage of the analyte recovered through the extraction and clean-up process, determined by spiking samples with a known amount of standard. |
| Linear Range | 1 - 1000 ng/mL | [4][11] | The concentration range over which the instrument response is directly proportional to the analyte concentration (R² > 0.99). |
| Concentration in Contaminated Sediments | [2] | The typical concentration range of fecal sterols found in environmental samples, from below detection limit ( |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from sediment samples.
Caption: Analytical workflow from sediment sample to final this compound quantification.
References
- 1. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 14. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 15. tandfonline.com [tandfonline.com]
Application Note: Solid-Phase Extraction for Epicoprostanol Cleanup in Environmental Samples
Introduction
Epicoprostanol, a fecal sterol, is a significant biomarker used in environmental science to trace sewage contamination in water and sediment. Accurate quantification of this compound is crucial for assessing water quality and understanding the impact of wastewater discharge on ecosystems. However, environmental samples are complex matrices containing numerous interfering compounds that can compromise analytical results. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes like this compound prior to chromatographic analysis, typically by gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the cleanup of this compound from aqueous samples using SPE, along with relevant quantitative data and a workflow visualization.
Principle of the Method
This method utilizes reversed-phase SPE cartridges (e.g., C18) to retain nonpolar to moderately polar compounds, such as this compound, from a polar matrix like water. The process involves conditioning the SPE sorbent to activate it for sample retention, loading the sample where the analyte binds to the sorbent, washing away interferences with a weak solvent, and finally eluting the purified analyte with a strong organic solvent. Following elution, the sample is typically concentrated and derivatized to enhance volatility for GC-MS analysis.
Experimental Protocol: SPE Cleanup of this compound
This protocol is a synthesis of methodologies commonly employed for the analysis of fecal sterols in environmental water samples.[1][2]
1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Solvents (HPLC or GC grade):
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hexane
-
Acetone
-
-
Reagents:
-
Deionized water
-
Nitrogen gas, high purity
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
-
Apparatus:
-
SPE vacuum manifold
-
Sample filtration apparatus with glass fiber filters (e.g., 0.7 µm)
-
Evaporation system (e.g., nitrogen blowdown evaporator)
-
Autosampler vials with inserts (2 mL)
-
Glassware: graduated cylinders, conical tubes, pipettes
-
2. Sample Preparation
-
Collect water samples in pre-cleaned amber glass bottles.
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of DCM. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under vacuum.[3]
-
Add 10 mL of methanol to the cartridges, let it soak for 2 minutes, and then draw it through, leaving a thin layer of methanol above the sorbent to prevent it from drying out.[3]
-
Equilibrate the cartridges with 10 mL of deionized water, maintaining a layer of water above the sorbent.
-
-
Sample Loading:
-
Load the filtered water sample (e.g., 1 L) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Removal):
-
After loading the entire sample, wash the cartridge with 10 mL of a methanol/water solution (e.g., 50:50, v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a full vacuum for at least 10 minutes to remove residual water.[3]
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained analytes, including this compound, by passing 10 mL of a 1:1 acetone:n-hexane solution through the cartridge.[3] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection tube.[3]
-
Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[3]
-
4. Eluate Processing and Derivatization
-
Concentration:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen gas at a temperature of about 40°C.[4]
-
-
Solvent Exchange:
-
Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent for derivatization, such as hexane or dichloromethane.
-
-
Derivatization for GC-MS Analysis:
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Add a derivatizing agent, such as 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat it at 60-70°C for at least 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers. This step is crucial for improving the volatility and chromatographic behavior of the analytes.[1][2]
-
5. GC-MS Analysis
-
Analyze the derivatized sample using a GC-MS system. The specific instrument parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the analysis of fecal sterols.
Quantitative Data Summary
The performance of SPE methods for fecal sterols, including this compound, can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.
Table 1: Method Performance for Fecal Sterol Analysis using SPE-GC-MS
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 10 ng/mL | [1][2] |
| Coefficient of Determination (R²) | > 0.995 | [1][2] |
| Relative Standard Deviation (RSD) | < 19.6% | [1][2] |
| Limit of Detection (LOD) | 1.3 - 15 ng/mL | [1][2] |
Table 2: Recovery of Fecal Sterols using SPE
| Compound | Mean Recovery (%) | Reference |
| Fecal Steroids (group) | ≥ 85% | [5] |
Note: Recovery data can vary depending on the specific sample matrix and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for this compound cleanup using SPE.
References
- 1. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. organomation.com [organomation.com]
- 5. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Epicoprostanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Epicoprostanol (5α-cholestan-3α-ol), a sterol isomer, is often analyzed in environmental and biomedical research. Due to its polar hydroxyl group, this compound exhibits low volatility and poor chromatographic peak shape, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[3][4] The most common derivatization technique for sterols, including this compound, is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This application note provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for robust and reliable GC-MS quantification.
Principle of Silylation Silylation involves the reaction of the hydroxyl group (-OH) of this compound with a silylating agent, such as BSTFA, often with a catalyst like trimethylchlorosilane (TMCS).[1][5] The reaction replaces the polar hydrogen of the hydroxyl group with a nonpolar TMS group, forming a trimethylsilyl ether (TMS-ether). This transformation reduces the polarity and increases the molecular weight and volatility of the analyte, making it more amenable to GC analysis.[3][6] Ensuring the absence of residual water is critical, as silylating reagents react readily with moisture, which can inhibit the derivatization of the target analyte.[6][7]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol details the derivatization of this compound in a dried sample extract.
1. Materials and Reagents
-
Dried sample extract or this compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or other suitable solvent (e.g., n-hexane, toluene)[1][5][7]
-
Reaction vials (2 mL, amber glass, with PTFE-lined caps)
-
Pipettes and tips
-
Heating block or oven
-
Nitrogen gas evaporator
2. Sample Preparation
-
Transfer an aliquot of the sample extract containing this compound into a 2 mL reaction vial.
-
Evaporate the solvent completely to dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry, as residual water will interfere with the silylation reaction.[7]
3. Derivatization Procedure
-
To the dried sample residue, add 100 µL of anhydrous pyridine to act as a solvent and catalyst.[1][5]
-
Securely cap the vial and vortex briefly (approx. 30 seconds) to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[1][8] Optimal conditions may vary, with some protocols suggesting heating for up to 3 hours at 70°C.[7]
-
After incubation, allow the vial to cool to room temperature.
4. Preparation for GC-MS Injection
-
The sample can be injected directly into the GC-MS system.
-
Alternatively, to prevent fouling of the GC injector, the derivatization reagents can be carefully evaporated under a gentle stream of nitrogen at a low temperature.[1]
-
Reconstitute the derivatized sample in a suitable solvent, such as n-hexane or toluene, to the desired final volume before analysis.[5][7]
Data Presentation
Quantitative data and typical parameters for the derivatization and analysis are summarized in the tables below.
Table 1: Comparison of Common Silylation Reagents for Sterol Analysis
| Derivatization Reagent | Abbreviation | Common Usage & Characteristics | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Most common reagent for sterols; often used with 1% TMCS as a catalyst to enhance reactivity, especially for hindered hydroxyl groups. Provides high sensitivity for most sterols. | [1][10][11] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile reagent, leading to fewer interfering peaks from the reagent itself in the chromatogram. | [6][11][12] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBS) derivatives, but may show lower sensitivity compared to TMS derivatives for some sterols. |[10][11] |
Table 2: Optimized Protocol Parameters for BSTFA Derivatization
| Parameter | Value/Range | Notes | Reference |
|---|---|---|---|
| Reagent Volume | 20 - 200 µL | Volume depends on the expected concentration of the analyte. A 1:1 or 2:1 ratio of reagent to solvent (e.g., pyridine) is common. | [1][7] |
| Reaction Temperature | 60 - 80°C | Higher temperatures can accelerate the reaction, but optimal temperature should be determined empirically. | [1][7][8][12] |
| Reaction Time | 30 - 180 minutes | Most sterols derivatize within 60 minutes. Hindered sterols or complex matrices may require longer times. | [1][7][9] |
| Solvent | Pyridine, Hexane, Toluene | Pyridine is a common choice as it can also act as a catalyst. The choice depends on sample solubility and downstream processing. |[1][5][7] |
Table 3: Typical GC-MS Parameters for TMS-Epicoprostanol Analysis
| Parameter | Specification | Reference |
|---|---|---|
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [2][10][13] |
| Carrier Gas | Helium at a constant flow rate of ~1 mL/min | [2][13] |
| Injection Mode | Splitless | [2] |
| Injector Temperature | 280 - 310°C | [2][13] |
| Oven Program | Initial 60°C, ramp to 250-315°C at 3-15°C/min, hold for 5-20 min | [2][13] |
| MS Ion Source Temp. | 230°C | [2] |
| MS Quadrupole Temp. | 150°C | [2] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [1][2] |
| Acquisition Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification |[2][14] |
Visual Workflow
The following diagram illustrates the complete workflow from sample preparation to data acquisition.
Caption: Workflow for the silylation of this compound for GC-MS analysis.
References
- 1. aocs.org [aocs.org]
- 2. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. idc-online.com [idc-online.com]
- 11. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
- 13. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Epicoprostanol in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantification of epicoprostanol in various water matrices, including surface water and wastewater. This compound, a fecal sterol, is a key biomarker for assessing sewage contamination in aquatic environments. The methodology described herein utilizes liquid-liquid extraction (LLE) for sample preparation, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and environmental monitoring professionals. It includes a comprehensive experimental protocol, method validation parameters, and a summary of reported this compound concentrations in environmental samples.
Introduction
Fecal pollution in water bodies poses a significant risk to public health and ecosystem integrity. Chemical fecal indicator compounds, such as fecal sterols, offer a more stable and source-specific alternative to traditional microbiological methods for assessing sewage contamination. This compound (5β-cholestan-3α-ol) is a microbial epimer of coprostanol and is particularly useful for differentiating between treated and untreated sewage.[1][2] The ratio of this compound to coprostanol can provide insights into the degree of sewage treatment before its discharge into the environment.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of fecal sterols.[4][5][6] The method typically involves an extraction step to isolate the sterols from the water matrix, followed by a derivatization step to improve their volatility and chromatographic behavior. This application note details a robust and validated GC-MS method for the reliable quantification of this compound.
Experimental Protocol
This protocol outlines the steps for sample collection, extraction, derivatization, and GC-MS analysis of this compound in water samples.
Sample Collection and Preservation
Proper sample collection and preservation are crucial to prevent the degradation of target analytes.
-
Container: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
Volume: A sample volume of 1 liter is recommended.
-
Preservation: Immediately after collection, acidify the sample to pH 2 with sulfuric acid (H₂SO₄) to inhibit microbial activity. Store the samples at 4°C and analyze within 24 hours to prevent degradation of sterols.[5][6]
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS): 5α-cholestane or a similar compound not expected in the samples
-
Surrogate Standard: Perylene or other appropriate compound to monitor extraction efficiency
-
Solvents (GC grade): Hexane, Dichloromethane (DCM), Methanol, Acetonitrile
-
Reagents: Sodium hydroxide (NaOH), Sodium chloride (NaCl), Anhydrous sodium sulfate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
Extraction Procedure (Liquid-Liquid Extraction)
-
Spiking: Spike the 1 L water sample with a known amount of internal standard and surrogate standard.
-
Hydrolysis (optional but recommended for total sterols): Add NaOH to the sample to a final concentration of 1M. Heat the sample at 60°C for 1 hour with shaking to hydrolyze any conjugated sterols.
-
Extraction: After cooling, transfer the sample to a 2 L separatory funnel. Add 50 mL of hexane and shake vigorously for 2 minutes. Allow the layers to separate and collect the hexane layer. Repeat the extraction two more times with fresh 50 mL portions of hexane.
-
Combine Extracts: Combine the three hexane extracts.
-
Washing: Wash the combined extract with two 25 mL portions of 70% ethanol, followed by two 25 mL portions of acetonitrile saturated with hexane to remove interferences.
-
Drying: Dry the hexane extract by passing it through a glass column containing anhydrous sodium sulfate.
-
Concentration: Evaporate the extract to near dryness using a rotary evaporator. Transfer the residue to a 2 mL vial using a small amount of hexane and evaporate to complete dryness under a gentle stream of nitrogen.
Derivatization
Derivatization is necessary to convert the polar hydroxyl group of this compound into a less polar and more volatile silyl ether, which is more amenable to GC analysis.
-
To the dried extract residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 250°C at 20°C/min, then to 300°C at 5°C/min, hold for 10 min |
| Transfer Line Temp | 290°C |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for TMS-Epicoprostanol | m/z 460 (M+), 370, 215 |
| SIM Ions for IS (e.g., 5α-cholestane) | m/z 372 (M+), 217 |
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.99 | A calibration curve should be prepared with at least five concentration levels. |
| Limit of Detection (LOD) | 0.5 - 10 ng/L | The lowest concentration of analyte that can be reliably distinguished from the background noise. |
| Limit of Quantification (LOQ) | 1 - 20 ng/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Assessed by replicate analyses of a standard or spiked sample at different concentrations (intra-day and inter-day precision).[5][6] |
| Accuracy (Recovery) | 65 - 120% | Determined by analyzing spiked samples at different concentrations.[5][6] |
Data Presentation
The following table summarizes reported concentrations of this compound in various water matrices.
| Water Matrix | Location | This compound Concentration | Analytical Method | Reference |
| Sewage Treatment Plant Effluent | Malaysia | Mean: 2.3 mg/L | GC-MS | [7] |
| River Water | Malaysia | Mean: 2.4 mg/L | GC-MS | [7] |
| Sewage Treatment Plant Effluent | Malaysia | Mean: 2.3 mg L-1 | GC-MS | [3] |
| River Water | Malaysia | Mean: 2.4 mg L-1 | GC-MS | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Fecal sterol conversion pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Method validation for the simultaneous determination of fecal sterols in surface waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
Application Note: Quantification of Epicoprostanol in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the extraction, derivatization, and quantification of epicoprostanol in soil samples. This compound, a fecal biomarker, is a key indicator for assessing fecal pollution in environmental matrices. The described method employs ultrasonic extraction, saponification to release bound sterols, and derivatization followed by gas chromatography-mass spectrometry (GC-MS) for sensitive and selective analysis. This protocol is intended for researchers, scientists, and professionals in environmental science and drug development who are engaged in the analysis of fecal contamination in soil.
Introduction
This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol and serves as a crucial biomarker for identifying the presence of human and animal fecal matter in environmental samples.[1] Its detection and quantification in soil are vital for monitoring sewage contamination, assessing the efficacy of wastewater treatment processes, and understanding the environmental fate of fecal pollutants. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of sterols due to its high sensitivity and selectivity.[2] However, the analysis of this compound in complex matrices like soil requires robust sample preparation to isolate the analyte from interfering substances and to convert it into a form suitable for GC-MS analysis. This protocol details a comprehensive workflow from soil sample collection to instrumental analysis.
Experimental Protocol
Materials and Reagents
-
Solvents (HPLC or GC grade): Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethanol
-
Reagents:
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
-
Internal Standard (IS): 5α-cholestane or other suitable sterol not present in the samples.
-
Apparatus:
-
Glass vials with Teflon-lined caps
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Heating block
-
GC-MS system
-
Sample Preparation
-
Drying: Air-dry the soil samples in a well-ventilated area or freeze-dry them to preserve organic compounds.[3]
-
Sieving: Disaggregate the dried soil using a mortar and pestle and pass it through a 2 mm sieve to remove large debris.[3]
-
Homogenization: Thoroughly mix the sieved soil to ensure a representative sample.
Extraction
-
Weigh approximately 5 g of the prepared soil sample into a glass centrifuge tube.
-
Add a known amount of the internal standard solution to the soil sample.
-
Add 20 mL of a 2:1 (v/v) mixture of dichloromethane and methanol.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the soil particles.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3-6) two more times with fresh solvent.
-
Combine all the extracts and concentrate them to near dryness using a rotary evaporator or a stream of nitrogen.
Saponification
-
To the dried extract, add 10 mL of 1 M KOH in 90% ethanol.[5]
-
Seal the vial and heat it at 80°C for 2 hours in a heating block to hydrolyze any esterified sterols.[6]
-
Cool the sample to room temperature.
-
Add 10 mL of deionized water to the sample.
-
Extract the non-saponifiable fraction (containing the sterols) three times with 10 mL of n-hexane.
-
Combine the hexane extracts and wash them with deionized water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
Derivatization
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[1]
-
Seal the vial and heat at 70°C for 1 hour to convert the sterols into their trimethylsilyl (TMS) ethers.[7]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.[2]
-
Column: DB-5ms or SLB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][2]
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TMS derivatives):
-
This compound: m/z 370, 460
-
5α-cholestane (IS): m/z 217, 372
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound in soil. These values can vary depending on the soil matrix and the specific instrumentation used.
| Parameter | Value | Reference |
| Recovery | 85 - 110% | [8] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | [9] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | [8] |
| Linearity (R²) | > 0.99 | [1] |
Experimental Workflow
References
- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. fstdesk.com [fstdesk.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. youtube.com [youtube.com]
- 8. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes: Epicoprostanol as a Biomarker for Sewage Contamination in Riverine Environments
Introduction
Epicoprostanol, a stereoisomer of coprostanol, serves as a crucial biomarker for identifying and tracing sewage contamination in aquatic environments such as rivers.[1][2][3] Coprostanol is a fecal stanol produced in the gut of humans and higher animals from the microbial reduction of cholesterol.[1][3] While coprostanol indicates the presence of fecal matter, the ratio of this compound to coprostanol can be used to differentiate between treated and untreated sewage.[1][4] This distinction is possible because this compound is formed from the microbial epimerization of coprostanol during sewage treatment processes.[1][4] Therefore, a higher this compound/coprostanol ratio is indicative of treated sewage effluent, whereas a lower ratio suggests raw or partially treated sewage.[1][4]
Principle of the Method
The methodology relies on the extraction, purification, and quantification of sterols, including this compound and coprostanol, from water or sediment samples. The concentrations of these biomarkers are then used to calculate diagnostic ratios to assess the level and source of sewage contamination. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for the determination of these compounds due to its high sensitivity and selectivity.[2][3][5]
Applications
-
Water Quality Monitoring: Assessing the impact of sewage discharge on river water quality.
-
Pollution Source Tracking: Identifying the sources of fecal contamination (e.g., treated vs. untreated sewage).[1][2]
-
Effectiveness of Wastewater Treatment: Evaluating the efficiency of sewage treatment plants (STPs).[1]
-
Environmental Forensics: Investigating incidents of illegal sewage dumping.
Quantitative Data Summary
The following tables summarize typical concentrations of this compound and related sterols in sewage treatment plant effluents and river water, as well as the diagnostic ratios used for interpretation.
Table 1: Typical Concentrations of Sterols in Sewage Treatment Plant (STP) Effluents and River Water (Particulate Phase)
| Sample Type | This compound (mg/L) | Coprostanol (mg/L) | Cholesterol (mg/L) | Reference |
| STP Effluents (Mean) | 2.3 | 6.0 | 15.6 | [1][2] |
| River Water (Mean) | 2.4 | 2.4 | 4.6 | [1][2] |
Note: Concentrations can vary significantly depending on the specific location, population density, and efficiency of the STP.
Table 2: Diagnostic Ratios of this compound/Coprostanol for Sewage Contamination Assessment
| This compound/Coprostanol Ratio | Interpretation | Reference |
| < 0.2 | Untreated sewage | [1][4] |
| 0.2 - 0.8 | Partially treated sewage or mixed sources | [1][4] |
| > 0.8 | Treated sewage | [1][4] |
Experimental Protocols
Protocol 1: Sample Collection
1.1 Water Samples:
- Collect water samples in pre-cleaned 1-liter amber glass bottles to minimize photodegradation of sterols.
- Rinse the bottle three times with the sample water before filling it completely.
- Immediately place the samples on ice in a cooler for transport to the laboratory.
- Process samples within 24 hours of collection.[6]
1.2 Sediment Samples:
- Collect the top 0-5 cm of surface sediment using a stainless-steel grab sampler or a pre-cleaned scoop.
- Transfer the sediment to a pre-cleaned wide-mouth glass jar with a Teflon-lined lid.
- Store the samples at -20°C until analysis.[7]
Protocol 2: Sample Preparation and Extraction
This protocol describes the extraction of sterols from the particulate phase of water samples and from sediment samples.
2.1 For Water Samples (Particulate Phase):
- Filter the water sample (1 L) through a pre-combusted (450°C for 4 hours) 0.7 µm glass fiber filter (GFF).
- The filter containing the particulate matter is used for extraction.
- Place the filter in a glass centrifuge tube.
- Add a known amount of an internal standard (e.g., 5α-cholestane) to the tube.
- Add 20 mL of a dichloromethane:methanol (2:1 v/v) solvent mixture.[8]
- Extract the sample using ultrasonication for 30 minutes.[1][2] Repeat the extraction three times with fresh solvent.
- Combine the solvent extracts and concentrate them to near dryness using a rotary evaporator or a gentle stream of nitrogen.[7]
2.2 For Sediment Samples:
- Freeze-dry the sediment sample and homogenize it using a mortar and pestle.[7]
- Weigh approximately 5 g of the dried sediment into a glass centrifuge tube.
- Add a known amount of an internal standard (e.g., 5α-cholestane).
- Add 20 mL of a dichloromethane:methanol (2:1 v/v) solvent mixture.[8]
- Follow steps 2.1.6 and 2.1.7 for extraction and concentration.
Protocol 3: Cleanup and Derivatization
3.1 Solid Phase Extraction (SPE) Cleanup:
- Prepare a silica gel SPE cartridge (e.g., 1 g) by conditioning it with hexane.
- Redissolve the concentrated extract from step 2.1.7 or 2.2.5 in a small volume of hexane.
- Load the extract onto the SPE cartridge.
- Elute non-polar compounds with hexane.
- Elute the sterol fraction with a more polar solvent mixture, such as hexane:dichloromethane (1:1 v/v).
- Collect the sterol fraction and concentrate it to dryness.
3.2 Derivatization:
- To the dried sterol extract, add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
- Heat the sample at 60°C for 60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[7]
- After cooling, the sample is ready for GC-MS analysis.
Protocol 4: GC-MS Analysis
4.1 Instrumental Conditions (Example):
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 min.
- Ramp 1: 20°C/min to 250°C.
- Ramp 2: 5°C/min to 300°C, hold for 10 min.
- MSD Transfer Line Temperature: 290°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target sterols (see Table 3).
Table 3: Characteristic Ions for SIM Analysis of TMS-Derivatized Sterols
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS | 370 | 458, 355 |
| Coprostanol-TMS | 370 | 458, 215 |
| Cholesterol-TMS | 329 | 458, 368 |
| 5α-Cholestane (IS) | 217 | 372, 218 |
4.2 Quantification:
- Create a calibration curve using standard solutions of derivatized this compound, coprostanol, and cholesterol of known concentrations.
- Quantify the target analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Visualizations
Caption: Experimental workflow for sewage contamination tracing using this compound.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Epicoprostanol as a Forensic Geochemistry Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Epicoprostanol in Forensic Geochemistry
This compound (5β-cholestan-3α-ol) is a fecal stanol, a stereoisomer of coprostanol (5β-cholestan-3β-ol), that serves as a crucial biomarker in forensic geochemistry for identifying and tracing sources of fecal pollution in the environment. While coprostanol is a primary indicator of raw sewage contamination, the ratio of this compound to coprostanol provides valuable insights into the degree of sewage treatment and the age of the contaminant plume.[1] This is because the conversion of coprostanol to its more stable epimer, this compound, is facilitated by microbial activity, which is enhanced during sewage treatment processes and also occurs slowly in the environment over time.[1]
These application notes provide a comprehensive overview of the use of this compound as a forensic tool, including detailed protocols for its extraction, analysis, and data interpretation.
Biochemical Formation of this compound
Coprostanol and this compound are not produced by humans but are formed from the bacterial reduction of cholesterol in the gut of higher animals.[1] The predominant pathway for the formation of coprostanol is the "indirect pathway," which involves the initial oxidation of cholesterol to 4-cholesten-3-one, followed by two successive reduction steps to yield coprostanol.[2][3][4] this compound is then formed from the microbial epimerization of coprostanol.
Biochemical pathway of this compound formation from cholesterol.
Applications in Forensic Geochemistry
The primary application of this compound in forensic geochemistry is the assessment of sewage contamination in various environmental matrices. The diagnostic ratios of this compound to other fecal sterols can help differentiate between treated and untreated sewage, and in some cases, identify the age of the contamination.
Key Diagnostic Ratios:
-
This compound / Coprostanol: This ratio is a key indicator of sewage treatment.
-
< 0.2: Suggests untreated or raw sewage.
-
0.2 - 0.8: Indicates partially treated sewage.
-
> 0.8: Suggests well-treated sewage effluent.
-
-
Coprostanol / Cholesterol: Ratios greater than 0.5 are indicative of sewage contamination, while values less than 0.5 may suggest non-human fecal sources or high cholesterol input from other sources.[5]
-
(Coprostanol + this compound) / (Coprostanol + this compound + Cholestanol): Values greater than 0.7 are strong indicators of sewage contamination.[5]
Quantitative Data Summary
The following tables summarize typical concentrations of this compound, coprostanol, and cholesterol in various environmental samples. These values can be used for comparison in environmental forensic investigations.
Table 1: Sterol Concentrations in Sewage Treatment Plant (STP) Effluents (Particulate Phase)
| Location/Study | This compound (mg/L) | Coprostanol (mg/L) | Cholesterol (mg/L) | Reference |
| Malaysia | 2.3 (mean) | 6.0 (mean) | 15.6 (mean) | [2] |
Table 2: Sterol Concentrations in River Water (Particulate Phase)
| Location/Study | This compound (µg/L) | Coprostanol (µg/L) | Cholesterol (µg/L) | Reference |
| Malaysia | 2.4 (mean) | 2.4 (mean) | 4.6 (mean) | [2] |
| Mekong Delta, Vietnam (Dry Season) | - | 0.001 - 97.1 | - | [6] |
| Mekong Delta, Vietnam (Wet Season) | - | <0.0001 - 13.5 | - | [6] |
| Tokyo, Japan (Winter) | - | <0.0001 - 3.77 | - | [6] |
Table 3: Sterol Concentrations in Sediments (ng/g dry weight)
| Location/Study | This compound | Coprostanol | Cholesterol | Reference |
| Capibaribe River, Brazil | - | 209 - 9971 | - | [5] |
| Kuwait Marine Sediments | - | - | [7] | |
| Korean Coastal Waters | - | 10 - 530 | - | [8] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound and other fecal sterols from environmental samples.
Experimental workflow for fecal sterol analysis.
Protocol for Sterol Extraction from Water Samples (Solid Phase Extraction - SPE)
This protocol is adapted for the extraction of fecal sterols from the particulate phase of water samples.
Materials:
-
Glass fiber filters (0.7 µm)
-
SPE cartridges (e.g., C18)
-
Methanol, Dichloromethane (DCM), Hexane, Ethyl Acetate (analytical grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Collection and Filtration: Collect water samples in pre-cleaned amber glass bottles. Filter a known volume of water (e.g., 1 L) through a pre-combusted glass fiber filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Place the filter containing the particulate matter into a beaker and add a suitable solvent mixture (e.g., 20 mL of DCM:Methanol 2:1 v/v). Sonicate for 15 minutes.
-
Extraction: Centrifuge the extract and pass the supernatant through the conditioned SPE cartridge.
-
Elution: Elute the sterols from the cartridge using a non-polar solvent mixture. A common elution solvent is hexane:ethyl acetate (90:10 v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of hexane) for derivatization.
Protocol for Sterol Extraction from Sediment Samples (Soxhlet Extraction)
This protocol is a standard method for the extraction of semi-volatile organic compounds, including sterols, from solid matrices.[3]
Materials:
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
-
Methanol, Dichloromethane (DCM) (analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or Kuderna-Danish (K-D) concentrator
Procedure:
-
Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder. Homogenize the sample thoroughly.
-
Thimble Packing: Weigh approximately 10 g of the dried sediment and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture into a cellulose extraction thimble.
-
Extraction: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., 200 mL of DCM:Methanol 1:1 v/v) to the round-bottom flask.[3] Extract for 16-24 hours at a rate of 4-6 cycles per hour.[3]
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a K-D concentrator.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with the derivatization step (e.g., hexane).
Protocol for Silylation Derivatization for GC-MS Analysis
Derivatization is necessary to increase the volatility and thermal stability of sterols for GC-MS analysis. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is the most common method.
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Dry Down: Ensure the extracted sample is completely dry. Any residual water will react with the silylating agent.
-
Reagent Addition: To the dried extract in a GC vial insert, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[9]
-
Reaction: Tightly cap the vial and heat at 70-100°C for 1 hour.[9][10]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized fecal sterols.
Table 4: Typical GC-MS Parameters for Fecal Sterol Analysis
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar | [1] |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | |
| Injection Mode | Splitless | [11] |
| Injection Volume | 1 µL | [11] |
| Injector Temperature | 250-300°C | [1][11] |
| Oven Temperature Program | Initial temp: 70°C (hold 1 min), Ramp 1: 20°C/min to 250°C, Ramp 2: 4°C/min to 310°C (hold 20 min) | [11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [11] |
| Monitored Ions (m/z) for TMS-derivatives | This compound: 370, 458; Coprostanol: 370, 460; Cholesterol: 329, 458; Cholestanol: 370, 460 | [11] |
| Transfer Line Temperature | 280-325°C | [1] |
Conclusion
This compound, when analyzed in conjunction with other fecal sterols, is a powerful tool in forensic geochemistry for the assessment of sewage contamination. The protocols and data presented in these application notes provide a framework for researchers and scientists to effectively utilize this biomarker in their investigations. Accurate and precise analysis, coupled with careful interpretation of diagnostic ratios, can provide definitive evidence of the source and extent of fecal pollution in the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient diethyl ether-based soxhlet protocol to quantify faecal sterols from catchment waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Epicoprostanol Analysis: A Guide for Researchers
Introduction
Epicoprostanol, a fecal stanol, is a key biomarker used in environmental and clinical research to trace fecal pollution and study cholesterol metabolism. Accurate quantification of this compound requires robust and efficient sample preparation techniques to isolate it from complex matrices such as water, sediment, sludge, and biological samples. These application notes provide detailed protocols for the most common and effective sample preparation methods for this compound analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
I. Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical and depends on the sample matrix, the concentration of this compound, and the analytical instrumentation available. The primary goals of sample preparation are to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[1][2] The most widely used techniques include:
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.[3][4]
-
Solid-Phase Extraction (SPE): A versatile and popular method that uses a solid sorbent to selectively adsorb the analyte from a liquid sample, allowing impurities to be washed away.[5][6]
-
Soxhlet Extraction: A continuous extraction method suitable for solid samples, offering high extraction efficiency.
-
Sonication: Utilizes ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.[7]
-
Derivatization: A crucial step for GC-MS analysis of sterols, converting them into more volatile and thermally stable derivatives.[8]
II. Quantitative Data Summary
The efficiency of different sample preparation techniques can vary significantly. The following tables summarize key quantitative data from various studies to aid in method selection.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Sonication | River Water | Not specified | [7] |
| Soxhlet Extraction | Sediment | 75.50 | [9] |
| Bligh & Dyer (LLE) | Soil/Slurry | 66.73 | [9] |
| Accelerated Solvent Extraction (ASE) | Soil/Slurry | 70.92 | [9] |
| Solid-Phase Extraction (SPE) | Water | >90 | [10] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound Analysis
| Analytical Method | Sample Type | LOD | LOQ | Reference |
| GC-MS | Water | 0.5 ng/L | - | [11] |
| GC-MS | Sediment | 0.1 ng/g | - | [11] |
| GC/MS | Dry Feces | 0.10 - 3.88 µg/g | 0.34 - 12.94 µg/g | [12] |
| HPLC-DAD | Water & Sediment | - | 0.5 - 0.6 mg/L | [13] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the most common sample preparation techniques for this compound analysis.
A. Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of this compound from water samples using C18 SPE cartridges.
1. Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., Dichloromethane:Methanol, 9:1 v/v)
-
Nitrogen gas evaporator
-
Glass vials
2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[8]
-
Sample Loading: Pass the water sample (e.g., 1 L, filtered) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained this compound with 5-10 mL of the elution solvent into a clean collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for derivatization and GC-MS analysis.
Workflow for SPE of this compound from Water
Caption: Workflow for Solid-Phase Extraction of this compound.
B. Protocol 2: Liquid-Liquid Extraction (LLE) for Sediment and Sludge Samples
This protocol describes a general LLE procedure for extracting this compound from solid matrices.
1. Materials:
-
Freeze-dried and homogenized sediment/sludge sample
-
Extraction solvent (e.g., Dichloromethane:Methanol, 2:1 v/v)
-
Saponification solution (e.g., 6% KOH in methanol)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen gas evaporator
-
Glass vials
2. Procedure:
-
Sample Weighing: Weigh approximately 1-5 g of the freeze-dried and homogenized sample into a glass centrifuge tube.
-
Saponification (Optional but Recommended): To hydrolyze esterified sterols, add 10 mL of the saponification solution. Vortex and heat at 80°C for 1 hour. Cool to room temperature. This step breaks ester bonds to free the alcohols in the samples.[12]
-
Extraction: Add 20 mL of the extraction solvent to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 2000 rpm for 10 minutes to separate the solid and liquid phases.
-
Solvent Collection: Carefully transfer the supernatant (solvent layer) to a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh solvent. Combine all the solvent extracts.
-
Washing: Transfer the combined extract to a separatory funnel. Wash the extract twice with 20 mL of deionized water to remove water-soluble impurities. Discard the aqueous layer.
-
Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the dried extract to near dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent for derivatization and analysis.
Workflow for LLE of this compound from Sediment/Sludge
Caption: Workflow for Liquid-Liquid Extraction of this compound.
C. Protocol 3: Derivatization for GC-MS Analysis
Derivatization is essential for the analysis of sterols by GC-MS to improve their volatility and chromatographic behavior. Silylation is a common and effective method.[11]
1. Materials:
-
Dried sample extract
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
2. Procedure (Silylation):
-
Ensure the sample extract is completely dry, as moisture can interfere with the derivatization reaction.
-
Add 50-100 µL of pyridine to the dried extract to dissolve the residue.
-
Add 50-100 µL of the BSTFA + 1% TMCS reagent to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Logical Relationship for Derivatization
Caption: Logic of Derivatization for GC-MS Analysis.
IV. Conclusion
The protocols provided in these application notes offer robust and reliable methods for the preparation of samples for this compound analysis. The choice of method will ultimately depend on the specific research question, sample matrix, and available resources. For optimal results, it is recommended to validate the chosen method with certified reference materials or spiked samples to ensure accuracy and precision. Careful and consistent sample preparation is paramount for obtaining high-quality data in this compound research.
References
- 1. hielscher.com [hielscher.com]
- 2. swrcb.ca.gov [swrcb.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. youtube.com [youtube.com]
- 7. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. newtowncreek.info [newtowncreek.info]
- 10. mdpi.com [mdpi.com]
- 11. idc-online.com [idc-online.com]
- 12. Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Instrumental Analysis of Fecal Sterols, Including Epicoprostanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fecal sterols, particularly the 5β-stanols like coprostanol and its epimer, epicoprostanol, are valuable biomarkers. Their analysis is crucial in environmental sciences for tracking fecal pollution and in clinical research for understanding gut microbiome metabolism and its implications for health and disease. This compound (5β-cholestan-3α-ol) is a significant, albeit typically less abundant, isomer of coprostanol (5β-cholestan-3β-ol).[1] The ratio of these epimers can provide insights into the source and age of fecal contamination. This document provides detailed protocols for the instrumental analysis of fecal sterols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on robust and sensitive quantification.
I. Analytical Methodologies: GC-MS and LC-MS
Both GC-MS and LC-MS are powerful techniques for the analysis of fecal sterols. The choice of method often depends on the specific research question, required sensitivity, and laboratory resources.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust method for sterol analysis.[2][3] It offers excellent chromatographic separation of isomers, such as coprostanol and this compound.[1] However, it requires derivatization of the sterols to increase their volatility.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has gained popularity for its high sensitivity and specificity, often without the need for derivatization.[4][5] LC-High-Resolution Mass Spectrometry (LC-HRMS) further allows for the differentiation of isobaric compounds.[4]
II. Experimental Protocols
A. Sample Preparation: Extraction and Clean-up
A critical step in fecal sterol analysis is the efficient extraction of these lipids from the complex fecal matrix.
1. Fecal Sample Homogenization:
-
For human fecal samples, homogenization is crucial for representative subsampling.[6]
-
Lyophilize (freeze-dry) fresh fecal samples to determine the dry weight and to facilitate extraction.[2]
-
Homogenize the lyophilized feces with water or a solvent mixture (e.g., 70% 2-propanol) to create a uniform slurry.[2][6]
2. Extraction of Fecal Sterols:
-
Ultrasonic Extraction: This method is often preferred for its efficiency.[1]
-
To a known amount of homogenized fecal sample, add a suitable solvent such as methanol or a dichloromethane/methanol mixture.[1]
-
Sonicate the sample in an ultrasonic bath for a specified period (e.g., 15-30 minutes).
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process multiple times for complete recovery.
-
-
Soxhlet Extraction: A classical and exhaustive extraction method.[3]
-
Place the dried fecal sample in a Soxhlet thimble.
-
Extract with a solvent mixture like dichloromethane/methanol (2:1, v/v) for several hours (e.g., 12 hours).[1]
-
-
Pressurized Liquid Extraction (PLE): An automated and rapid extraction technique.
-
Mix the sample with a dispersing agent (e.g., diatomaceous earth).
-
Extract using an appropriate solvent (e.g., dichloromethane) at elevated temperature and pressure.[7]
-
3. Saponification (Optional but Recommended):
-
To analyze both free and esterified sterols, a saponification step is necessary to hydrolyze the esters.[1][3]
-
After extraction, evaporate the solvent and add a solution of potassium hydroxide in methanol (e.g., 5% KOH in MeOH).[1]
-
Heat the mixture (e.g., at 80°C for 3 hours) to complete the saponification.[1]
-
After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane to recover the neutral sterols.[2]
4. Clean-up using Solid-Phase Extraction (SPE):
-
SPE is used to remove interfering compounds from the sample extract.[3][8]
-
Use a silica gel or other suitable SPE cartridge.
-
Condition the cartridge with an appropriate solvent.
-
Load the sample extract and wash with a non-polar solvent to remove non-polar interferences.
-
Elute the sterol fraction with a more polar solvent or solvent mixture.[3]
B. Protocol 1: GC-MS Analysis of Fecal Sterols
This protocol is suitable for the quantification of a wide range of fecal sterols, including this compound.
1. Derivatization:
-
To increase volatility and improve chromatographic separation, sterols must be derivatized prior to GC-MS analysis.[1]
-
Silylation: This is a common derivatization method.
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (HMDS), TMCS, and pyridine.[3][9]
-
Heat the reaction mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization.[9]
-
-
Injection-Port Derivatization: A simpler and faster alternative to off-line derivatization.[8][10][11]
-
Acetylation: An alternative to silylation, which can be more stable in humid conditions.[1]
-
React the sterol extract with an acetylating reagent like acetic anhydride in pyridine.
-
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.[1]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Splitless.[1]
-
Injector Temperature: 300°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 4°C/min to 310°C, hold for 20 min.[1]
-
-
Mass Spectrometer Conditions:
C. Protocol 2: LC-MS/HRMS Analysis of Fecal Sterols
This protocol provides a sensitive and rapid method for the quantification of fecal sterols and their metabolites without derivatization.[4]
1. Sample Preparation for LC-MS:
-
Follow the extraction and clean-up steps as described in section II.A.
-
After the final evaporation step, reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol).
2. LC-MS/HRMS Instrumental Conditions:
-
Liquid Chromatograph: UPLC system such as Waters Acquity H-Class.[12]
-
Mass Spectrometer: High-resolution mass spectrometer like a Q Exactive or similar.
-
Column: A biphenyl column is effective for separating isomeric 5α- and 5β-stanols.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the sterols.
-
Mass Spectrometer Conditions:
III. Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data for the analysis of fecal sterols using GC-MS and LC-MS methods.
Table 1: Quantitative Performance Data for GC-MS Analysis of Fecal Sterols
| Analyte | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Coprostanol | GC-MS (Acetylation) | Not Specified | 0.1 ng/g (sediment) | Not Specified | 82-106 | [1] |
| This compound | GC-MS (Acetylation) | Not Specified | Not Specified | Not Specified | 82-106 | [1] |
| Various Sterols | GC-MS (Silylation) | >0.96 (r) | 0.10-3.88 µg/g | 0.34-12.94 µg/g | 80-119 | [2] |
| 5 Fecal Sterols | GC-MS (Injection-port Silylation) | 0.02-10 ng/mL | 1.3-15 ng/mL | Not Specified | Not Specified | [8][10] |
| Various Sterols | GC-MS (Silylation) | Not Specified | 1.3-10 ng/g | Not Specified | 90-110 | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Table 2: Quantitative Performance Data for LC-MS Analysis of Fecal Sterols
| Analyte | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Sterols & Stanols | LC-HRMS | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 10 Sterols | LC-MS/MS | 20-1000 ng/mL | Not Specified | Not Specified | Not Specified | [13] |
IV. Visualization of Workflows and Relationships
A. Experimental Workflow for Fecal Sterol Analysis
Caption: General experimental workflow for fecal sterol analysis.
B. Relationship of Key Fecal Sterols
Caption: Metabolic relationship of key fecal sterols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
Application Notes and Protocols for Microwave-Assisted Extraction of Epicoprostanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of epicoprostanol from various matrices using Microwave-Assisted Extraction (MAE). This document is intended to guide researchers in developing and implementing efficient and rapid extraction methodologies for this specific fecal sterol.
Introduction to this compound and Microwave-Assisted Extraction
This compound is a 5β-stanol, an epimer of coprostanol, and a significant biomarker for detecting sewage contamination in environmental samples. Accurate and efficient extraction is crucial for its quantification and subsequent analysis. Traditional extraction methods such as Soxhlet can be time-consuming and require large volumes of organic solvents.
Microwave-Assisted Extraction (MAE) offers a modern and efficient alternative. MAE utilizes microwave energy to heat the solvent and sample matrix, leading to the disruption of cell walls and enhanced mass transfer of the target analyte into the solvent.[1] This technique significantly reduces extraction time and solvent consumption while often improving extraction yields.[2][3] The efficiency of MAE is influenced by several factors, including the nature of the solvent, the solvent-to-sample ratio, microwave power, temperature, and extraction time.[4]
Comparative Extraction Data
While specific comparative data for the microwave-assisted extraction of this compound is limited in publicly available literature, data from studies on related fecal sterols and other extraction techniques provide valuable insights into the potential efficiency of MAE. The following table summarizes the concentrations of various sterols, including this compound, obtained using different extraction methods.
| Sterol | Extraction Method | Solvent(s) | Concentration (ng/g dry weight) | Source |
| This compound | Ultrasonic Extraction | Methanol | 45 | [5] |
| This compound | Soxhlet Extraction | DCM/MeOH (2:1, v/v) | 41 | [5] |
| Coprostanol | Ultrasonic Extraction | Methanol | 934 | [5] |
| Coprostanol | Soxhlet Extraction | DCM/MeOH (2:1, v/v) | 637 | [5] |
| Cholesterol | Ultrasonic Extraction | Methanol | 1039 | [5] |
| Cholesterol | Soxhlet Extraction | DCM/MeOH (2:1, v/v) | 586 | [5] |
| β-sitosterol | Ultrasonic Extraction | Methanol | 1564 | [5] |
| β-sitosterol | Soxhlet Extraction | DCM/MeOH (2:1, v/v) | 903 | [5] |
DCM: Dichloromethane, MeOH: Methanol
Experimental Protocol: Microwave-Assisted Extraction of this compound
This protocol is a generalized procedure based on established MAE methods for other sterols and bioactive compounds.[6][7] Optimization of parameters is recommended for specific sample matrices.
3.1. Materials and Reagents
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessels (PTFE or other suitable material)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with PTFE membrane, 0.45 µm)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis[8]
-
This compound standard
-
Internal standard (e.g., 5α-cholestane)[9]
-
Solvents (e.g., ethanol, methanol, hexane, dichloromethane - analytical grade)
-
Sample matrix (e.g., sediment, sludge, lyophilized feces)
3.2. Sample Preparation
-
Homogenize the sample to ensure uniformity.
-
For solid samples, lyophilize (freeze-dry) to remove water, which can interfere with extraction efficiency.
-
Accurately weigh approximately 1-2 g of the dried, homogenized sample into the microwave extraction vessel.
3.3. Microwave-Assisted Extraction Procedure
-
Add a predetermined volume of the selected extraction solvent to the vessel containing the sample. A solvent-to-sample ratio of 10:1 to 20:1 (mL:g) is a good starting point.
-
Spike the sample with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
-
Securely cap the extraction vessel.
-
Place the vessel(s) into the microwave extractor.
-
Set the MAE parameters. The following are suggested starting points for optimization:
-
Initiate the extraction program.
-
After the extraction is complete, allow the vessels to cool to room temperature before opening to avoid loss of volatile components.
3.4. Post-Extraction Processing
-
Filter the extract to remove solid particles. A 0.45 µm PTFE syringe filter is suitable.
-
The extract can then be concentrated, if necessary, using a rotary evaporator or a gentle stream of nitrogen.
-
The final extract is ready for derivatization (if required) and subsequent analysis by GC-MS. For sterol analysis, derivatization to form trimethylsilyl (TMS) ethers is a common practice.[8][10]
Diagrams
Caption: Experimental workflow for the microwave-assisted extraction of this compound.
Caption: Principles of microwave-assisted extraction for this compound.
Conclusion
Microwave-assisted extraction is a powerful technique for the rapid and efficient extraction of this compound from various sample matrices. By optimizing key parameters such as solvent choice, microwave power, temperature, and time, researchers can significantly reduce sample preparation time and solvent usage compared to traditional methods. The protocols and data presented here provide a solid foundation for the development of specific MAE methodologies for this compound analysis in environmental and clinical research.
References
- 1. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pressurized Liquid Extraction of Epicoprostanol from Solid Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicoprostanol, a stereoisomer of coprostanol, is a key fecal sterol used as a biomarker for tracing sewage contamination in environmental matrices. Accurate quantification of this compound is crucial for environmental monitoring and public health research. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic analytes from solid and semi-solid samples. This method utilizes elevated temperatures and pressures to enhance extraction kinetics, resulting in shorter extraction times, reduced solvent consumption, and higher analyte recovery compared to traditional methods like Soxhlet extraction.
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from various solid matrices such as sediment, soil, and sewage sludge using PLE.
Principles of Pressurized Liquid Extraction (PLE)
PLE operates by using conventional solvents at temperatures above their atmospheric boiling points. The applied pressure maintains the solvent in a liquid state, leading to several advantages:
-
Increased Solute Solubility: Higher temperatures increase the solubility of target analytes like this compound in the extraction solvent.
-
Improved Mass Transfer: The viscosity and surface tension of the solvent decrease at elevated temperatures, allowing for better penetration into the sample matrix and improved diffusion of the analyte out of the matrix.
-
Disruption of Analyte-Matrix Interactions: The high thermal energy helps to overcome strong analyte-matrix interactions, such as van der Waals forces and hydrogen bonds.
The combination of these factors leads to rapid and efficient extractions.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing Pressurized Liquid Extraction for the recovery of sterols, including this compound, from solid matrices.
Table 1: PLE Parameters and Recovery of Sterols from Spiked Soil
| Parameter | Value | Reference |
| Matrix | Spiked Ottawa Sand | |
| Analytes | Sterol Mixture (Cholesterol, Stigmasterol, Stigmastanol) | |
| Instrument | Accelerated Solvent Extractor (ASE) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 60 °C | |
| Pressure | 1500 psi | |
| Static Time | 15 minutes | |
| Number of Cycles | Not Specified | |
| Recovery | 87 - 96% |
Table 2: PLE Parameters and Recovery of Fecal Sterols from Freshwater Sediments
| Parameter | Value | Reference |
| Matrix | Freshwater Sediments & Spiked Diatomaceous Earth | [2] |
| Analytes | Fecal Sterols (including this compound) | [2] |
| Instrument | Pressurised Liquid Extractor (PLE) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | Not Specified | |
| Pressure | Not Specified | |
| Static Time | Not Specified | |
| Number of Cycles | Not Specified | |
| Recovery | 90 - 110% (from spiked diatomaceous earth) | [2] |
Experimental Protocols
Protocol 1: PLE of this compound from Sediment or Soil
This protocol is adapted from methodologies developed for the extraction of fecal sterols from environmental solid matrices.
1. Sample Preparation:
-
Freeze-dry the sediment or soil sample to remove all water content.
-
Homogenize the dried sample by grinding it to a fine powder using a mortar and pestle or a ball mill.
-
Sieve the powdered sample to ensure a uniform particle size.
-
Accurately weigh approximately 5-10 g of the homogenized sample.
-
Mix the sample with a dispersing agent like diatomaceous earth or sand to prevent clumping within the extraction cell.
2. Pressurized Liquid Extraction (PLE):
-
Extraction Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Pack the cell with the sample/dispersing agent mixture. If desired, an in-cell cleanup sorbent such as silica gel or alumina can be layered below the sample to retain interferences.[3] Place a second filter on top of the sample.
-
PLE Instrument Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of Dichloromethane:Methanol (9:1, v/v).
-
Temperature: 60 - 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 - 15 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds with nitrogen gas.
-
-
Extraction: Place the filled extraction cell into the PLE system and start the extraction sequence. The extract will be collected in a sealed vial.
3. Post-Extraction Cleanup (Solid Phase Extraction - SPE):
-
Concentrate the collected PLE extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Condition a silica gel SPE cartridge (e.g., 2 g) with a non-polar solvent like hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interferences with a non-polar solvent (e.g., hexane).
-
Elute the sterol fraction, containing this compound, with a more polar solvent or solvent mixture, such as dichloromethane or dichloromethane:methanol.
-
Collect the sterol fraction and concentrate it to near dryness.
4. Derivatization for GC-MS Analysis:
-
To the dried sterol extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of pyridine and acetic anhydride.[4]
-
The reaction can be performed by heating the mixture (e.g., 60-70 °C for 30-60 minutes) or, for silylation, can occur rapidly in the heated injection port of the gas chromatograph.[5]
-
The derivatization converts the polar hydroxyl group of this compound into a less polar silyl ether or acetate ester, improving its volatility and chromatographic behavior for GC-MS analysis.[6]
5. Quantitative Analysis:
-
Analyze the derivatized extract using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
Quantify this compound based on a calibration curve generated from derivatized this compound standards.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Analysis.
Caption: Diagram of PLE cell with in-cell cleanup.
References
- 1. Accelerated solvent extraction - Wikipedia [en.wikipedia.org]
- 2. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bligh and Dyer Extraction of Fecal Sterols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Bligh and Dyer extraction method as applied to the analysis of fecal sterols. It includes detailed application notes, experimental protocols, and an examination of the method's principles.
Introduction to Fecal Sterol Analysis
Fecal neutral sterols are a complex mixture of sterols and stanols derived from cholesterol and plant sterols (phytosterols) through diet and endogenous synthesis. The analysis of these compounds is crucial in various research fields, including gut microbiome studies, cholesterol metabolism research, and the development of drugs targeting lipid absorption and metabolism. The accurate quantification of fecal sterols provides insights into the intricate interplay between diet, host metabolism, and gut microbial activity.
The Bligh and Dyer Extraction Method: Principles and Application
The Bligh and Dyer method is a widely recognized "gold standard" for the total lipid extraction from biological samples.[1][2][3] It is a rapid, efficient, and reproducible liquid-liquid extraction technique that separates lipids from non-lipid components based on the partitioning of solvents.[4] The method relies on a ternary solvent system of chloroform, methanol, and water.
Initially, the sample is homogenized in a monophasic mixture of chloroform, methanol, and water, which disrupts cell membranes and solubilizes lipids.[1][2] Subsequent addition of water and chloroform induces a phase separation, resulting in a biphasic system. The lower, chloroform-rich phase contains the lipids, including sterols, while the upper, aqueous methanol phase contains polar, non-lipid components such as carbohydrates and proteins.[1][2]
Quantitative Data on Fecal Sterol Extraction
While the Bligh and Dyer method is renowned for its high extraction efficiency, specific recovery data for individual fecal sterols can vary depending on the exact protocol modifications and the complex nature of the fecal matrix. The following table summarizes representative recovery data for fecal sterols from studies utilizing methods that incorporate a Bligh and Dyer or a similar liquid-liquid extraction step. It is important to note that these recovery percentages often reflect the entire analytical workflow, which may include steps beyond the initial extraction, such as saponification and derivatization.
| Sterol | Typical Recovery Range (%) | Reference |
| Cholesterol | 85 - 110% | [5] |
| Coprostanol | 80 - 119% | [6] |
| Campesterol | 80 - 119% | [6] |
| Stigmasterol | 80 - 119% | [6] |
| β-Sitosterol | 80 - 119% | [6] |
Experimental Protocols
Standard Bligh and Dyer Protocol for Fecal Sterols
This protocol is a standard adaptation of the Bligh and Dyer method for the extraction of sterols from lyophilized (freeze-dried) fecal samples.
Materials:
-
Lyophilized fecal sample
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Sample Preparation: Weigh approximately 100-200 mg of lyophilized fecal powder into a glass centrifuge tube.
-
Initial Homogenization: Add 1.0 mL of deionized water to the fecal powder and vortex thoroughly to create a homogenous slurry.
-
Monophasic Extraction: To the fecal slurry, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes to ensure thorough mixing and extraction.[7]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.[7]
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation. Three layers will be visible: a top aqueous methanol layer, a middle layer of precipitated solids, and a bottom chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate the bottom chloroform layer using a glass Pasteur pipette and transfer it to a clean collection tube. Be cautious to avoid disturbing the solid and aqueous layers.
-
Re-extraction (Optional but Recommended): To maximize the recovery of non-polar lipids, a re-extraction of the remaining sample is recommended. Add 2 mL of chloroform to the original extraction tube, vortex for 5 minutes, and centrifuge again. Collect the bottom chloroform layer and combine it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the collected chloroform extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or a mobile phase compatible with the subsequent analysis) for further analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
Modified Bligh and Dyer Protocol using Dichloromethane (DCM) for Fecal Lipidomics
This modified protocol substitutes the more toxic chloroform with dichloromethane (DCM) and is suitable for broader lipid profiling.[8]
Materials:
-
Frozen or fresh fecal sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Homogenizer or vortex mixer
-
Centrifuge tubes
-
Centrifuge
-
Pipettes
Procedure:
-
Sample Homogenization: Prepare a fecal slurry by combining 150 mg of solid fecal material with 3 mL of deionized water and vortexing thoroughly.[8]
-
Initial Extraction: In a centrifuge tube, combine 50 µL of the fecal slurry with 316 µL of methanol and vortex for 30 seconds.[8]
-
Addition of DCM: Add 633 µL of DCM to the mixture and vortex for an additional 30 seconds.[8]
-
Extended Vortexing: Vortex the sample intermittently for 15 minutes.[8]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes to pellet insoluble material.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new centrifuge tube.[8]
-
Inducing Phase Separation: Add 200 µL of deionized water to the supernatant to induce phase separation. Vortex for 20 seconds.[8]
-
Equilibration and Centrifugation: Allow the sample to equilibrate at room temperature for 10 minutes, then centrifuge at 8,000 x g for 10 minutes at 10°C.[8]
-
Lipid Collection: Aspirate the lower DCM phase containing the lipids. To avoid protein contamination, it is recommended to recover only about 90% of the lower phase.[8]
-
Solvent Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution as described in the standard protocol.
Visualizations
Experimental Workflow of the Bligh and Dyer Method
Caption: Experimental workflow of the Bligh and Dyer extraction method for fecal sterols.
Logical Relationship of Solvent Partitioning
Caption: Logical diagram of solvent partitioning in the Bligh and Dyer method.
Concluding Remarks
The Bligh and Dyer method remains a robust and reliable technique for the extraction of fecal sterols. Its efficiency and reproducibility make it a valuable tool for researchers in various scientific disciplines. The choice between the standard protocol and its modifications will depend on the specific research question, the available equipment, and the desired scope of the lipid analysis. For accurate quantification, it is recommended to use an internal standard and to validate the method for the specific fecal matrix under investigation.
References
- 1. Lipid Extraction from Mouse Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. Method Development for Fecal Lipidomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in epicoprostanol analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of epicoprostanol using LC-MS/MS.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference occurs in the mass spectrometer's ion source and can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1][2] These effects are a major concern in quantitative LC-MS analysis because they negatively impact the accuracy, reproducibility, and sensitivity of the method.[1][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, including proteins, salts, and lipids.[4]
Q2: Why is this compound analysis susceptible to matrix effects?
A: this compound is a sterol often analyzed in complex biological matrices like plasma, adipocere, and fecal matter.[5][6] These matrices are rich in endogenous components, particularly phospholipids and other lipids, which are common causes of matrix effects, especially ion suppression.[7][8] When these interfering compounds are not adequately removed during sample preparation, they can co-elute with this compound and interfere with its ionization, leading to unreliable results.[4]
Q3: What are the common signs of matrix effects in my LC-MS/MS data?
A: The presence of matrix effects can manifest in several ways in your chromatographic data:
-
Poor Reproducibility: Inconsistent peak areas for the same concentration across different samples.
-
Low Signal Intensity: A weaker-than-expected signal for your analyte.[9]
-
Inaccurate Quantification: Results that are erroneously high (enhancement) or low (suppression).[10]
-
Retention Time Shifts: The peak for this compound may appear earlier or later than in clean standards.[9]
-
Poor Peak Shape: Issues like peak tailing, broadening, or splitting can be caused by co-eluting interferences.[9][11]
Q4: How can I qualitatively assess if I have a matrix effect problem?
A: The post-column infusion method is a widely used qualitative technique to identify regions in your chromatogram where ion suppression or enhancement occurs.[4][12] This method involves infusing a constant flow of an this compound standard solution into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates a region of ion suppression or enhancement, respectively.[3][4]
Q5: How can I quantify the extent of ion suppression or enhancement?
A: A quantitative assessment can be performed using the post-extraction spiking method.[13] This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.[12] The result is often expressed as a Matrix Factor (MF).
-
MF < 1 indicates ion suppression.[13]
-
MF > 1 indicates ion enhancement.[13]
-
MF = 1 indicates no matrix effect.
The percentage of matrix effect can be calculated as: %ME = (Peak Response in Matrix / Peak Response in Solvent) x 100 . A value below 100% indicates suppression, while a value above 100% signifies enhancement.[2][14]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during this compound analysis.
Problem 1: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.[8]
-
Troubleshooting Steps:
-
Confirm and Quantify Suppression: Use the post-column infusion method to identify suppression zones and the post-extraction spiking method to quantify the signal loss.
-
Optimize Sample Preparation: This is the most effective strategy. Simple protein precipitation (PPT) is often insufficient as it may not remove phospholipids.[4] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to effectively remove interferences.[14]
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the suppression zones identified in Step 1. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or using a higher-efficiency UHPLC column.[4][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS like This compound-d5 is the ideal tool for compensation.[3][15] Since it co-elutes and has nearly identical chemical properties, it will experience the same degree of ion suppression as the analyte.[16] This allows for accurate quantification based on the analyte-to-IS peak area ratio.
-
Problem 2: Inconsistent and Irreproducible Quantitative Results
-
Possible Cause: Variable matrix effects between different sample lots, sources, or individuals. The composition of the matrix can differ, leading to varying degrees of ion suppression or enhancement.[2]
-
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: The use of a co-eluting SIL-IS (e.g., this compound-d5) is the most reliable way to correct for sample-to-sample variations in matrix effects.[3][16][17] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.
-
Refine Sample Cleanup: Ensure your sample preparation method (preferably SPE or LLE) is robust and consistently removes the majority of interfering compounds across all samples.[18]
-
Use Matrix-Matched Calibrators: If a suitable SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is representative of your study samples.[10] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Problem 3: this compound Peak is Tailing, Splitting, or Broadening
-
Possible Cause: This is often due to co-eluting interferences that have not been removed during sample preparation, a contaminated column, or an inappropriate injection solvent.[9][11]
-
Troubleshooting Steps:
-
Review Sample Preparation: Poor peak shape can be a direct result of an overloaded column due to insufficient sample cleanup. Enhance your cleanup protocol to remove more matrix components.
-
Check for Column Contamination: Flush the column according to the manufacturer's instructions. If the problem persists, the inlet frit may be partially blocked, or the column may be irreversibly contaminated, requiring replacement.[11]
-
Optimize Chromatography:
-
Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[11]
-
Adjust the mobile phase gradient to better resolve the this compound peak from any closely eluting interferences.
-
Consider secondary interactions with the column. Some peaks tail due to interactions with residual silanol groups on the column packing.[11][19] Modifying the mobile phase pH or using a different type of column may help.
-
-
Section 3: Data Summaries and Protocols
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or acid. The supernatant is analyzed.[4] | Simple, fast, inexpensive.[4] | Non-selective; may not remove key interferences like phospholipids, leading to significant matrix effects.[4] | Initial cleanup of high-protein samples where matrix effects are minimal.[4] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences by partitioning the sample between two immiscible liquid phases (e.g., aqueous and organic).[18] | More effective at removing salts and other interferences than PPT.[14] Can be more selective. | Can be labor-intensive and require larger volumes of organic solvents. Emulsion formation can be an issue. | Targeted extraction when analyte polarity differs significantly from major interferences.[6] |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selectively adsorbing them onto a solid sorbent, washing away interferences, and then eluting the analytes.[18] | Highly selective, provides excellent sample cleanup, reduces matrix effects significantly.[8] Amenable to automation. | Can be more expensive and require more method development time. | Complex biological matrices where high sensitivity and accuracy are required.[19] |
Table 2: Comparison of Methods for Assessing Matrix Effects
| Method | Type | Principle | Output | Limitations |
| Post-Column Infusion | Qualitative | A constant flow of analyte is infused post-column. A blank matrix is injected. Signal changes indicate matrix effects.[3][4] | A chromatogram showing retention time zones of ion suppression or enhancement.[12] | Does not provide a numeric value for the extent of the effect.[12] |
| Post-Extraction Spiking | Quantitative | Compares analyte response in a post-extraction matrix spike to the response in a clean solvent.[13] | A numerical Matrix Factor (MF) or % Matrix Effect value, quantifying suppression or enhancement.[13][14] | Requires a true blank matrix, which may not always be available. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your finalized sample preparation method. Pool the extracts.
-
Prepare Solution A: Spike the pooled blank matrix extract with this compound at a known concentration (e.g., medium QC level).
-
Prepare Solution B: Prepare a standard solution of this compound in the final elution solvent (neat solution) at the exact same concentration as Solution A.
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system multiple times (n=3 to 5).
-
Calculation:
-
Calculate the average peak area for both solutions.
-
Calculate the Matrix Factor (MF) as: MF = (Average Peak Area of Solution A) / (Average Peak Area of Solution B)
-
The % Matrix Effect is calculated as: %ME = MF * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This is a general protocol using a reversed-phase sorbent (e.g., C18) and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (e.g., this compound-d5). Add 200 µL of 4% phosphoric acid to disrupt protein binding and vortex.
-
Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences. This step is critical for removing salts and other components that do not bind strongly to the sorbent.[18]
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all water.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[18]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Section 4: Visual Workflows
Diagrams
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Workflow for qualitative and quantitative assessment of matrix effects.
Caption: Comparison of common sample preparation workflows for bioanalysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. First evidence of terrestrial ambrein formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. zefsci.com [zefsci.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. medchemexpress.com [medchemexpress.com]
- 16. waters.com [waters.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijstr.org [ijstr.org]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Low recovery of epicoprostanol during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of epicoprostanol, with a specific focus on resolving issues of low recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a fecal stanel, a biomarker used to trace fecal pollution in environmental samples. Accurate quantification, and therefore high recovery, is crucial for reliable assessments of environmental contamination. It is a very hydrophobic molecule, practically insoluble in water, and classified as a sterol lipid.[1]
Q2: What are the common methods for extracting this compound?
Commonly used methods for extracting this compound and other sterols from solid matrices like sediment and soil include Soxhlet extraction, Accelerated Solvent Extraction (ASE), and the Bligh & Dyer method.[2] For liquid samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed.[3][4]
Q3: Is derivatization necessary for this compound analysis?
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is typically required.[5] This process converts the hydroxyl group of this compound into a less polar, more volatile silyl ether, improving its chromatographic behavior and thermal stability.[6][7]
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can be a significant issue that compromises the accuracy and reliability of analytical results. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Problem: My this compound recovery is unexpectedly low.
This can be caused by a variety of factors throughout the experimental workflow, from sample preparation to the final analysis. The following sections break down the potential causes and provide targeted solutions.
Step 1: Evaluate the Sample Extraction Process
Inadequate extraction of this compound from the sample matrix is a primary cause of low recovery.
-
Issue: Inappropriate Solvent Choice
-
Cause: The polarity of the extraction solvent may not be suitable for the hydrophobic nature of this compound and the specific sample matrix.
-
Solution: For solid samples like sediment, a mixture of a nonpolar and a slightly more polar solvent is often effective. A common choice is a mixture of dichloromethane and acetone (e.g., 9:1 v/v) for Soxhlet extraction.[2] For liquid-liquid extractions, ensure the organic solvent is immiscible with the aqueous phase and has a high affinity for sterols.[4] Experiment with different solvent systems to find the optimal one for your sample type.[8]
-
-
Issue: Incomplete Extraction
-
Cause: The extraction time or the number of extraction cycles may be insufficient to remove all the this compound from the sample matrix.
-
Solution: Increase the extraction time or the number of extraction cycles. For Soxhlet extraction, a 24-hour extraction period is often used.[2] For other methods, performing a second extraction on the sample residue can help determine if the initial extraction was complete.[8]
-
-
Issue: Matrix Effects
-
Cause: Complex sample matrices can interfere with the extraction process, preventing the solvent from efficiently accessing the this compound.
-
Solution: For complex matrices, consider using Solid-Phase Extraction (SPE) for cleanup after the initial extraction.[8][9] SPE can help remove interfering substances and concentrate the analyte.[10] The choice of SPE sorbent is critical; for a non-polar compound like this compound, a non-polar sorbent (e.g., C18) is typically used to extract it from a polar matrix.[10]
-
Step 2: Scrutinize the Post-Extraction Workflow
Losses can occur during the steps following the initial extraction.
-
Issue: Losses During Solvent Evaporation
-
Cause: this compound can be lost if the evaporation process is too aggressive (e.g., high temperature or strong nitrogen stream).
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 35-40°C).[11]
-
-
Issue: Inefficient Derivatization (for GC-MS analysis)
-
Cause: The derivatization reaction may be incomplete due to the presence of water or other interfering substances, or suboptimal reaction conditions.
-
Solution:
-
Step 3: Assess the Analytical Instrumentation
Issues with the analytical instrument can also lead to apparent low recovery.
-
Issue: Instrument Contamination or Poor Performance
-
Cause: The GC inlet, column, or MS ion source may be contaminated, leading to poor peak shape and reduced signal intensity.
-
Solution: Perform routine maintenance on your GC-MS system, including cleaning the ion source and checking for leaks.[8] Inject a known standard to verify instrument performance.
-
Quantitative Data Summary
The recovery of this compound can vary significantly depending on the extraction method used. The following table summarizes recovery data from a study comparing different extraction techniques for sterols in soil.
| Extraction Method | Mean Concentration (µg/g) | Standard Deviation |
| ASE | 70.92 | 0.23 |
| Bligh & Dyer | 66.73 | 0.17 |
| Soxhlet | 75.50 | 0.10 |
Data adapted from a study comparing extraction methods for biomarker steroid characterization.[2]
Experimental Protocols
Soxhlet Extraction of this compound from Sediment
This protocol is based on established methods for sterol extraction from solid matrices.[2][12]
-
Sample Preparation:
-
Freeze-dry the sediment sample and homogenize it using a mortar and pestle.
-
Weigh approximately 5-10 g of the dried, homogenized sediment into a pre-cleaned cellulose extraction thimble.
-
-
Extraction:
-
Add an appropriate internal standard to the thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of a dichloromethane:acetone (9:1 v/v) mixture to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 24 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Transfer the solvent from the round-bottom flask to a clean flask.
-
Reduce the solvent volume to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (if necessary):
-
If the extract is complex, a cleanup step using a silica gel column may be necessary.
-
-
Derivatization for GC-MS Analysis:
-
Transfer the concentrated extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 50 µL of BSTFA + TMCS (99:1 v/v).[7]
-
Seal the vial and heat at 100°C for 1 hour.[7]
-
Cool the vial to room temperature before injection into the GC-MS.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Human Metabolome Database: Showing metabocard for Epi-coprostanol (HMDB0001569) [hmdb.ca]
- 2. Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Solid Phase Extraction Explained [scioninstruments.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Optimizing Saponification for Epicoprostanol Quantification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of the saponification step for the accurate quantification of epicoprostanol.
Frequently Asked Questions (FAQs)
Q1: Why is the saponification step necessary for this compound quantification?
A1: In biological and environmental samples, sterols like this compound often exist in both free form and as fatty acid esters. The saponification step, which is an alkaline hydrolysis process, is crucial for cleaving these ester bonds. This releases the this compound from its esterified form, allowing for the quantification of the total this compound concentration in the sample. Without this step, only the free this compound would be measured, leading to an underestimation of the total amount.[1]
Q2: What are the common saponification methods used for sterol analysis?
A2: There are several methods for saponification, with the choice often depending on the sample matrix, throughput requirements, and potential for sterol degradation. The most common methods include:
-
Hot Saponification: This traditional method involves heating the sample with a strong alkali (e.g., potassium hydroxide in ethanol or methanol) at elevated temperatures (e.g., 70-80°C) for a specific duration.[2]
-
Cold Saponification: To minimize the risk of degradation of sensitive sterols, a gentler approach using a longer incubation time (e.g., overnight) at room temperature can be employed.[3]
-
Microwave-Assisted Saponification (MAS): This modern technique utilizes microwave energy to rapidly heat the sample and alkali, significantly reducing the reaction time compared to conventional heating methods.[4][5][6]
Q3: How do I choose the right internal standard for this compound quantification?
A3: An ideal internal standard (IS) should be chemically similar to the analyte of interest but not naturally present in the sample. For GC-MS analysis, isotopically labeled analogs of the target analyte are often the best choice as they exhibit very similar chemical behavior during sample preparation and analysis.[7][8][9] If a labeled this compound is not available, other sterols that are not expected in the sample, such as 5α-cholestane or this compound's own isomer, coprostanol (if not a target analyte), can be used.[10] The internal standard should be added at the beginning of the sample preparation process to account for any losses during extraction and saponification.[7]
Q4: What are the critical parameters to optimize for the saponification reaction?
A4: The key parameters to optimize for an efficient and reliable saponification are:
-
Concentration of the alkaline agent (e.g., KOH): The concentration of the base needs to be sufficient to completely hydrolyze the sterol esters.
-
Reaction Temperature: Higher temperatures accelerate the reaction but can also lead to the degradation of sterols.[2] An optimal temperature must be determined to ensure complete saponification without significant analyte loss.
-
Reaction Time: The duration of the saponification needs to be long enough for the complete hydrolysis of all sterol esters. Incomplete saponification will result in lower recovery of this compound.[11]
The optimal conditions are often matrix-dependent and should be validated for each specific sample type.
Troubleshooting Guides
This section addresses common issues encountered during the saponification and subsequent analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Saponification: The concentration of KOH, reaction time, or temperature may be insufficient to fully hydrolyze the sterol esters.[11][12] | Optimize Saponification Parameters: Systematically evaluate the effect of increasing KOH concentration, reaction time, and temperature. A design of experiments (DoE) approach can be useful.[2][13] Consider switching to a more efficient method like microwave-assisted saponification.[4] |
| Degradation of this compound: Excessive heat or prolonged exposure to strong alkali can lead to the degradation of sterols.[1][3] | Use Milder Conditions: Consider using a lower temperature for a longer duration (cold saponification).[3] Protect the samples from light and oxygen during the process. | |
| Extraction Inefficiency: The solvent used to extract the unsaponifiable fraction may not be optimal, or the extraction may be incomplete. | Optimize Extraction: Ensure the pH of the solution is adjusted to be basic before extraction. Use a non-polar solvent like hexane or diethyl ether and perform multiple extractions to ensure complete recovery of the unsaponifiable fraction. | |
| Presence of Interfering Peaks in GC-MS Chromatogram | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the detection of this compound.[14][15][16][17][18] | Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after saponification and extraction to remove interfering substances. |
| Artifact Formation: The saponification conditions may be too harsh, leading to the formation of degradation products that appear as extra peaks.[3] | Milder Saponification: Use cold saponification or carefully optimize the temperature and time for hot/microwave saponification to minimize artifact formation. | |
| Incomplete Derivatization: Not all hydroxyl groups on the sterols have been silylated, leading to broad or tailing peaks and potentially multiple peaks for the same compound. | Optimize Derivatization: Ensure the derivatization reagent (e.g., BSTFA) is fresh and used in sufficient excess. Optimize the reaction time and temperature for the derivatization step. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variations in sample homogenization, weighing, or reagent addition can lead to inconsistent results. | Standardize Procedures: Ensure all samples and standards are treated identically. Use calibrated equipment and carefully control all steps of the protocol. |
| Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor reproducibility.[15][16] | Use a Suitable Internal Standard: An appropriate internal standard that co-elutes with this compound can help to correct for variations in matrix effects.[8] Matrix-matched calibration standards can also be used. |
Experimental Protocols
Protocol 1: Conventional Hot Saponification
This protocol is a widely used method for the saponification of sterol esters in various matrices.
-
Sample Preparation: Weigh a known amount of the homogenized sample into a round-bottom flask.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the flask.
-
Alkaline Hydrolysis: Add a solution of 2 M potassium hydroxide (KOH) in 95% ethanol. The volume will depend on the sample size but should be sufficient to fully immerse the sample.
-
Heating: Reflux the mixture at 80°C for 1 hour with constant stirring.
-
Cooling: Allow the mixture to cool to room temperature.
-
Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the unsaponifiable fraction three times with an equal volume of hexane or diethyl ether.
-
Washing: Combine the organic extracts and wash them with deionized water until the washings are neutral.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Re-dissolve the residue in a known volume of a suitable solvent (e.g., pyridine) and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat at 70°C for 30 minutes.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol 2: Microwave-Assisted Saponification (MAS)
This protocol offers a significant reduction in saponification time.
-
Sample Preparation: Weigh a known amount of the homogenized sample into a microwave-safe vessel.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the vessel.
-
Alkaline Solution: Add a solution of 2 M KOH in an ethanol/water mixture (e.g., 80:20 v/v).[4]
-
Microwave Saponification: Place the vessel in a microwave extraction system. Ramp the temperature to 90°C and hold for 10-15 minutes with stirring.[4]
-
Cooling and Extraction: Follow steps 5-11 from the Conventional Hot Saponification protocol.
Quantitative Data Summary
The following table summarizes typical performance data for sterol analysis methods, which can be used as a benchmark when optimizing your own assays.
| Parameter | Conventional Saponification | Microwave-Assisted Saponification | Reference(s) |
| Recovery | 80-119% | >80% | [5][19] |
| Repeatability (%RSD) | <15% | <15% | [5][19] |
| Saponification Time | 1-18 hours | 10-20 minutes | [2][4] |
| Typical Temperature | Room Temperature - 80°C | 90°C | [2][4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A flowchart illustrating the key steps in the quantification of this compound.
Logical Relationship for Troubleshooting Low Recovery
References
- 1. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave assisted direct saponification for the simultaneous determination of cholesterol and cholesterol oxides in shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Choosing an Internal Standard [restek.com]
- 9. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Epicoprostanol Derivatization
Welcome to the technical support center for epicoprostanol derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is crucial for enhancing the analytical properties of this compound. For GC-MS analysis, derivatization increases the volatility and thermal stability of the molecule, allowing it to pass through the GC column without degradation.[1][2] For HPLC with UV detection, derivatization is necessary because this compound lacks a strong chromophore, and adding a UV-absorbing group (like a benzoyl group) significantly improves detection limits.[3][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
-
Silylation: This is the preferred method for GC-MS analysis. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS).[5][6]
-
Benzoylation: This method is used for HPLC-UV analysis. It introduces a benzoyl group, which is a strong chromophore, to the this compound molecule.[3]
Q3: How do I choose between silylation and benzoylation?
A3: The choice of derivatization method depends entirely on your analytical instrumentation. If you are using GC-MS, silylation is the appropriate choice to make the analyte volatile. If you are using HPLC with a UV detector, benzoylation is necessary to make the analyte detectable.
Troubleshooting Guide: Silylation for GC-MS Analysis
This guide addresses common issues encountered during the silylation of this compound.
Issue 1: Low or No Derivatization Yield
Symptom: The peak corresponding to the this compound-TMS derivative is small or absent in the chromatogram, while the peak for underivatized this compound is large.
| Potential Cause | Recommended Solution | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider adding molecular sieves to the reaction.[7][8] | Silylating reagents are highly sensitive to moisture and will preferentially react with water over the target analyte, leading to reagent inactivation.[7][9] |
| Inactive Silylating Reagent | Use a fresh vial of silylating reagent (e.g., BSTFA). Store reagents properly under dry conditions and with a desiccant after opening.[7][9] | Prolonged exposure to air and moisture can cause the silylating reagent to degrade, reducing its effectiveness. |
| Suboptimal Reaction Temperature | Increase the reaction temperature. Typical temperatures for silylation of sterols range from 60°C to 80°C.[5][8] | The hydroxyl group in this compound can be sterically hindered. Higher temperatures provide the necessary energy to overcome this hindrance and drive the reaction to completion. |
| Insufficient Reaction Time | Extend the reaction time. While some reactions are rapid, hindered sterols may require 1-3 hours or even longer at an elevated temperature.[5][8][9] | The reaction may not have had enough time to proceed to completion, especially with sterically hindered hydroxyl groups. |
| Inadequate Reagent-to-Analyte Ratio | Increase the molar ratio of the silylating reagent to the analyte. A ratio of at least 2:1 of silylating agent to active hydrogen is recommended.[6] | An excess of the silylating reagent is necessary to ensure the reaction equilibrium is shifted towards the product side. |
Issue 2: Presence of Multiple or Unexpected Peaks
Symptom: The chromatogram shows multiple peaks that could be related to the analyte, or peaks that are not the expected TMS-derivative.
| Potential Cause | Recommended Solution | Explanation |
| Side Reactions with Other Functional Groups | If the sample matrix contains other compounds with active hydrogens (e.g., other sterols, fatty acids), they will also be derivatized. Ensure proper sample cleanup before derivatization. | Silylating reagents are not specific to this compound and will react with other hydroxyl, carboxyl, or amine groups present in the sample. |
| Byproduct Interference | Use a silylating reagent like BSTFA, as its byproducts are highly volatile and typically elute with the solvent front, minimizing interference.[6][9] | The reaction of the silylating agent produces byproducts that can sometimes interfere with the analysis of early-eluting peaks. |
| Formation of Incomplete Derivatives | This is less common for a single hydroxyl group but can occur with complex molecules. Ensure optimal reaction conditions as described in "Low or No Derivatization Yield". | If the reaction does not go to completion, you will see both the derivatized and underivatized analyte. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific laboratory conditions and sample matrices.
-
Sample Preparation:
-
Ensure the this compound sample is dry. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.[9]
-
Place 1-5 mg of the dried sample into a reaction vial.
-
-
Reagent Addition:
-
Add 100 µL of pyridine (or another appropriate anhydrous solvent like acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS. A 1:1 ratio of solvent to silylating agent is a good starting point.[5]
-
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.
-
Protocol 2: Benzoylation of this compound for HPLC-UV Analysis
This protocol is adapted from methods for derivatizing similar sterols.[3][4]
-
Sample Preparation:
-
Ensure the this compound standard or sample extract is dry.
-
Dissolve the sample in 800 µL of pyridine in a glass tube.
-
-
Reagent Addition:
-
Add 200 µL of benzoyl chloride to the tube.
-
-
Reaction:
-
To expedite the reaction, place the sealed tube in an ultrasonic bath for 30-60 minutes at room temperature.[4] Alternatively, the reaction can be left overnight at room temperature.
-
-
Extraction and Cleanup:
-
Add 5 mL of 0.01 M HCl and 2 mL of n-hexane.
-
Shake vigorously to extract the derivatized this compound into the hexane layer.
-
Repeat the hexane extraction two more times, collecting the organic layers.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase (e.g., isopropanol or methanol/water mixture).
-
Inject into the HPLC-UV system.
-
Visualizations
Caption: Troubleshooting decision tree for low silylation yield.
References
- 1. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idc-online.com [idc-online.com]
- 3. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palsystem.com [palsystem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Reducing background noise in epicoprostanol mass spectrometry
Welcome to the technical support center for the analysis of epicoprostanol by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise and sensitivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in the LC-MS analysis of this compound?
A1: High background noise in the LC-MS analysis of this compound can originate from several sources, broadly categorized as chemical and electronic noise.
-
Chemical Noise: This is the most common source and arises from unintended, ionizable compounds entering the mass spectrometer. Key contributors include:
-
Solvent and Reagent Contamination: Impurities in solvents (even LC-MS grade), additives like formic or acetic acid, and water can introduce significant background ions. Always use the highest purity solvents and freshly prepared mobile phases[1].
-
Sample Matrix Effects: Biological matrices, such as feces and wastewater, are incredibly complex. Co-elution of endogenous compounds like other sterols, lipids, and bile acids can interfere with this compound ionization, leading to ion suppression or enhancement, which manifests as a fluctuating baseline and reduced sensitivity[2][3].
-
Leachables and Extractables: Plasticizers (e.g., phthalates) from sample tubes, pipette tips, and well plates, as well as residues from detergents used to clean glassware, can introduce contaminants[4].
-
Carryover: Residual this compound or matrix components from previous injections can adhere to the injector, column, or ion source, eluting in subsequent runs and contributing to the background[5].
-
Column Bleed: Degradation of the stationary phase of the LC column can release siloxanes and other compounds that create background noise[5].
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer and is typically more constant than chemical noise[6].
Q2: My this compound signal is weak and the signal-to-noise (S/N) ratio is poor. How can I improve it?
A2: A poor S/N ratio can be addressed by either increasing the this compound signal, decreasing the background noise, or both. Assuming you have addressed the sources of high background noise (see Q1), the next step is to enhance the signal for this compound itself.
-
Derivatization: this compound is a neutral sterol with poor ionization efficiency in electrospray ionization (ESI). Chemical derivatization to introduce a permanently charged or easily ionizable group can significantly enhance the signal. Derivatization with N,N-dimethylglycine (DMG) to form a DMG ester has been shown to dramatically improve the ionization efficiency of sterols[7][8].
-
Optimize Ion Source Parameters: The settings for the ion source are critical for efficient ionization and ion transfer. Systematically adjust parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperatures to find the optimal settings for DMG-derivatized this compound.
-
Improve Sample Preparation: Matrix effects are a common cause of low signal due to ion suppression. A robust sample preparation protocol that effectively removes interfering matrix components is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample before analysis[9][10].
Q3: I'm observing ion suppression for my this compound peak. How can I identify and mitigate this?
A3: Ion suppression is a common challenge in complex matrices like fecal extracts. It occurs when co-eluting compounds interfere with the ionization of this compound in the MS source, leading to a lower than expected signal.
-
Identification of Ion Suppression: A post-column infusion experiment is the standard method to identify regions of ion suppression. In this experiment, a constant flow of an this compound standard is introduced into the LC eluent after the column and before the MS source. A blank matrix sample is then injected. Any dips in the constant this compound signal indicate retention times where co-eluting matrix components are causing ion suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjusting the LC gradient, changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column), or modifying the mobile phase composition can help to chromatographically separate this compound from the interfering compounds.
-
Enhance Sample Cleanup: Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove the matrix components that cause suppression[10].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for this compound would be its stable isotope-labeled counterpart (e.g., this compound-d7). Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components and lessen the ion suppression effect.
-
Troubleshooting Guides
Problem 1: High Background Noise Across the Entire Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Filter all aqueous mobile phases. 3. Sonicate mobile phases to remove dissolved gases. 4. If the problem persists, try a new batch of solvents and additives from a different lot or manufacturer. |
| Contaminated LC System | 1. Systematically flush the entire LC system, including the pump, degasser, autosampler, and tubing, with a series of solvents (e.g., water, methanol, isopropanol, and then re-equilibrate with the initial mobile phase). 2. If a particular component is suspected, isolate and flush it individually. |
| Contaminated MS Ion Source | 1. Clean the ion source components (e.g., capillary, cone, lenses) according to the manufacturer's instructions. 2. Ensure the nitrogen gas supply is of high purity. |
| Leaking Fittings | 1. Check all fittings in the LC and MS systems for any signs of leaks. 2. Tighten or replace any leaking fittings. |
Problem 2: Intermittent Spikes or Noisy Baseline
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Air Bubbles in the System | 1. Degas the mobile phases thoroughly. 2. Purge the LC pump to remove any trapped air bubbles. 3. Check for leaks in the system that could introduce air. |
| Inconsistent Solvent Mixing | 1. If using a gradient, ensure the pump's mixing performance is optimal. 2. Premixing the mobile phases in some cases can help. |
| Dirty or Clogged Column | 1. Backflush the column with a strong solvent (compatible with the stationary phase). 2. If the problem persists, replace the column. |
| Electronic Issues | 1. Ensure a stable power supply to the instrument. 2. Check for any sources of electronic interference in the laboratory. |
Experimental Protocols
Protocol 1: Sample Preparation of Fecal Samples for this compound Analysis
This protocol is adapted from a validated method for fecal sterol analysis and is suitable for achieving a clean extract for LC-MS/MS[5][7].
Materials:
-
Lyophilized fecal sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., this compound-d7 in methanol)
-
70% 2-propanol
-
5 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Isooctane
-
Derivatization reagents (see Protocol 2)
Procedure:
-
Homogenization:
-
Weigh approximately 50 mg of lyophilized fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of 70% 2-propanol.
-
Homogenize using a bead beater for 2 cycles of 45 seconds.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to the homogenate.
-
-
Alkaline Hydrolysis (Saponification):
-
Add 200 µL of 5 M NaOH to the tube.
-
Incubate at 60°C for 60 minutes with agitation to hydrolyze any sterol esters.
-
-
Neutralization and Extraction:
-
Cool the sample to room temperature.
-
Neutralize the sample by adding 1 mL of 1 M HCl.
-
Add 3 mL of isooctane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
-
Collection and Evaporation:
-
Carefully transfer the upper isooctane layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Proceed with the derivatization of the dried extract as described in Protocol 2.
-
Protocol 2: Derivatization of this compound with N,N-Dimethylglycine (DMG)
This protocol enhances the ionization efficiency of this compound for ESI-MS analysis[5][8].
Materials:
-
Dried sample extract from Protocol 1
-
N,N-dimethylglycine (DMG) solution (0.5 M in chloroform)
-
N,N'-dimethylaminopyridine (DMAP) solution (2 M in chloroform)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (1 M in chloroform)
-
Methanol (LC-MS grade)
Procedure:
-
Reagent Addition:
-
To the dried sample extract, add 60 µL of the DMG/DMAP solution and 60 µL of the EDC solution.
-
-
Reaction:
-
Cap the vial and incubate at 45°C for 60 minutes.
-
-
Quenching and Reconstitution:
-
Add 500 µL of methanol to stop the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 300 µL of methanol, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for DMG-Derivatized this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | 50% to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions for DMG-Derivatized this compound
Molecular Weight of this compound: 390.68 g/mol Molecular Weight of this compound-DMG: 475.78 g/mol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-DMG | 476.8 | 104.1 (DMG fragment) | ~15-20 |
| This compound-d7-DMG (IS) | 483.8 | 104.1 (DMG fragment) | ~15-20 |
Note: The exact m/z values and collision energies should be optimized empirically on your specific instrument.
Visualizations
Caption: this compound Analysis Workflow.
Caption: Background Noise Troubleshooting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 7. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordbiomed.com [oxfordbiomed.com]
Technical Support Center: Method Development for Sensitive Epicoprostanol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of epicoprostanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
GC-MS Troubleshooting
Problem: No or Very Low this compound Signal Intensity
| Potential Cause | Suggested Solution |
| Incomplete Derivatization | This compound requires derivatization to increase its volatility for GC analysis. Ensure derivatization reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are fresh and protected from moisture. Optimize reaction time and temperature; a typical procedure involves heating at 60-70°C for at least one hour.[1][2][3] |
| Injector Issues | The syringe may be clogged, or the autosampler could be malfunctioning. Replace the syringe and ensure the autosampler is functioning correctly.[4] A dirty or active inlet liner can also lead to sample loss.[5] |
| System Leaks | Leaks in the injector, column fittings, or septum can lead to a loss of sample and reduced sensitivity. Use an electronic leak detector to check all connections.[4][5] |
| Incorrect MS Parameters | The mass spectrometer may not be set to monitor the correct ions for the this compound derivative. Verify the MS method and ensure you are monitoring the characteristic ions in either full scan or Selected Ion Monitoring (SIM) mode. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Active Sites in the System | Underivatized this compound or other polar analytes can interact with active sites in the inlet liner, column, or connections, causing peak tailing.[5] Use a deactivated liner and ensure all connections are clean. Trimming a small portion from the front of the column can also help.[3] |
| Column Overload | Injecting too much sample can lead to peak fronting.[4] Dilute the sample or use a split injection method. |
| Improper Column Installation | Incorrect column installation can create dead volume, leading to peak broadening and tailing.[6] Ensure the column is installed correctly according to the manufacturer's instructions. |
| Inappropriate Injection Temperature | If the injector temperature is too low, the sample may not vaporize efficiently, leading to band broadening.[5] If it's too high, thermal degradation can occur. Optimize the injector temperature. |
Problem: High Baseline Noise or Drift
| Potential Cause | Suggested Solution |
| Contaminated Carrier Gas | Impurities in the carrier gas (e.g., oxygen, moisture) can cause a noisy or drifting baseline. Use high-purity gas and install appropriate traps.[5] |
| Column Bleed | Operating the column above its maximum temperature or using an old or degraded column can lead to excessive bleed.[3][5] Condition the column properly before use and operate within its recommended temperature range. |
| Contaminated Injector or Detector | A dirty injector port or detector can release contaminants, causing baseline issues.[4][5] Regularly clean the injector and detector as part of routine maintenance. |
LC-MS/MS Troubleshooting
Problem: Low this compound Signal Intensity / Ion Suppression
| Potential Cause | Suggested Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[7] Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. Modifying the chromatographic separation to resolve this compound from interfering compounds is also effective. |
| Suboptimal Ionization Source Parameters | The electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., gas flows, temperatures, voltages) may not be optimized for this compound. Methodically optimize source conditions to maximize the this compound signal.[7] |
| Incorrect Mobile Phase Composition | The mobile phase pH and organic solvent composition can significantly impact ionization efficiency. For sterols, APCI is often more suitable than ESI as they are not readily ionizable.[1] If using ESI, consider the use of additives to promote adduct formation. |
| Analyte Degradation | This compound may be unstable in the sample matrix or during the analytical process. Ensure proper sample storage and handle samples to minimize degradation. |
Problem: Poor Chromatographic Resolution
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | The stationary phase of the column may not be suitable for separating this compound from its isomers (e.g., coprostanol). Consider using a different column chemistry, such as a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for sterols.[1] |
| Suboptimal Mobile Phase Gradient | The gradient elution profile may not be optimized to achieve the desired separation. Adjust the gradient steepness and composition to improve the resolution between this compound and other components. |
| Large Dead Volumes | Excessive dead volume in the LC system can lead to peak broadening and poor resolution. Use tubing with a small internal diameter and ensure all fittings are properly made. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for analyzing this compound by GC-MS?
A1: Yes, derivatization is essential for the GC-MS analysis of this compound.[1][8] this compound is a sterol with a hydroxyl group, which makes it polar and not very volatile. Derivatization, typically by silylation with reagents like BSTFA, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[3][8] This process increases the volatility and thermal stability of the molecule, resulting in better chromatographic peak shape and sensitivity.
Q2: What are the key differences between GC-MS and LC-MS/MS for this compound analysis?
A2: Both techniques are powerful for sterol analysis, but they have distinct advantages and disadvantages.
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wider range of polarities and volatilities without derivatization.[9] |
| Sample Preparation | Often requires a derivatization step, which adds time and potential for error.[1] | Sample preparation can be simpler, often involving protein precipitation and extraction.[10] |
| Chromatographic Resolution | Can provide excellent resolution for sterol isomers. | Resolution of isomers can be challenging and requires careful method development.[1] |
| Ionization | Typically uses Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching. | Uses softer ionization techniques like ESI or APCI, which often result in less fragmentation and a prominent molecular ion.[1] |
| Sensitivity | Can achieve high sensitivity, especially in SIM mode. | Generally offers very high sensitivity, particularly with modern triple quadrupole instruments.[7] |
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Ensure efficient extraction of this compound from the matrix and minimize the co-extraction of interfering substances. For GC-MS, ensure complete derivatization.
-
Instrument Parameters (GC-MS): Use Selected Ion Monitoring (SIM) mode to monitor specific, abundant ions of the derivatized this compound, which significantly improves the signal-to-noise ratio compared to full scan mode.
-
Instrument Parameters (LC-MS/MS): Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[10] Optimize the collision energy for the specific precursor-to-product ion transitions of this compound.
-
Chromatography: Improve peak shape and reduce baseline noise. Narrower peaks result in a higher signal intensity for a given amount of analyte.
-
Injection Volume: Carefully increasing the injection volume can increase the signal, but be mindful of potential issues like column overload or, in GC, backflash in the injector.[4]
Q4: What internal standard is recommended for this compound quantification?
A4: A suitable internal standard should have similar chemical properties and extraction/derivatization efficiency to this compound but be distinguishable by the mass spectrometer. Deuterated analogs of this compound or other sterols are ideal. This compound itself is often used as an internal standard for the analysis of other sterols like cholesterol.[11][12] If quantifying this compound, a deuterated version (e.g., this compound-d7) would be an excellent choice. Alternatively, a structurally similar sterol that is not present in the sample, such as 5α-cholestane, can be used.[11]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound detection from various studies.
Table 1: Reported Method Detection Limits (MDL) for this compound
| Analytical Method | Matrix | Derivatization | MDL |
| GC-MS (SIM) | River Water | BSTFA | 0.10 mg L-1[13] |
| HPLC-UV | Sediment | Benzoyl Chloride | 4.17 mg L-1[6] |
Table 2: Example Concentrations of this compound in Biological Samples (as part of a sterol panel)
| Analytical Method | Internal Standard | Sample Type | Concentration Range (µg/mL) |
| GC-MS | This compound | Pooled Sera | 0.28 ± 0.08 to 0.36 ± 0.11[11] |
| GC-MS | Deuterium-labeled sterols | Pooled Sera | 0.24 ± 0.09 to 0.30 ± 0.13[11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples
This protocol outlines a general procedure for the extraction, derivatization, and GC-MS analysis of this compound.
1. Sample Preparation and Extraction: a. To a known amount of sample (e.g., 1 mL of serum or a homogenized tissue sample), add a known amount of an appropriate internal standard (e.g., this compound-d7). b. Perform alkaline hydrolysis to release esterified sterols by adding ethanolic potassium hydroxide and incubating at an elevated temperature (e.g., 60°C for 1 hour).[11] c. After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane or a chloroform/methanol mixture.[14] d. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][3] b. Incubate the mixture at 60-70°C for at least 1 hour to ensure complete derivatization.[2] c. After cooling, the sample can be directly injected into the GC-MS or the derivatization reagent can be evaporated and the residue redissolved in a suitable solvent like hexane.
3. GC-MS Analysis: a. GC Column: Use a low-polarity capillary column such as a DB-5ms or equivalent. b. Injector: Set the injector temperature to 250-300°C. Use a splitless injection mode for high sensitivity.[14] c. Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a final temperature of around 300-320°C.[14] d. Mass Spectrometer: Operate the MS in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the TMS-derivatized this compound.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the sensitive quantification of this compound using LC-MS/MS.
1. Sample Preparation: a. To a known volume of plasma or other liquid sample, add an internal standard (e.g., this compound-d7). b. Perform protein precipitation by adding a cold organic solvent like acetonitrile.[10] c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis: a. LC Column: A C18 or a pentafluorophenyl (PFP) column can be used for the separation of sterols.[1] b. Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of an additive like formic acid to aid in ionization. c. Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an APCI or ESI source. d. Ionization Mode: APCI in positive ion mode is often effective for sterols.[1] e. MRM Transitions: Optimize the precursor ion (e.g., [M+H-H₂O]⁺ for APCI) and product ions for this compound and the internal standard to create a highly selective and sensitive MRM method.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. idc-online.com [idc-online.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Coprostanol - Wikipedia [en.wikipedia.org]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
Dealing with co-eluting peaks in epicoprostanol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of epicoprostanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from coprostanol challenging?
This compound (5β-cholestan-3α-ol) is a fecal sterol that is an epimer of coprostanol (5β-cholestan-3β-ol). They differ only in the stereochemistry of the hydroxyl group at the C-3 position. This structural similarity results in very close physicochemical properties, making their chromatographic separation difficult. Co-elution of these two compounds is a common issue in gas chromatography (GC) analysis.
Q2: Why is derivatization necessary for the GC analysis of this compound?
Derivatization is a critical step in the analysis of sterols like this compound by gas chromatography.[1] It involves chemically modifying the sterol's hydroxyl group to increase its volatility and thermal stability.[1] This leads to improved peak shape, reduced tailing, and better detector response. The most common derivatization method is silylation, which converts the hydroxyl group into a trimethylsilyl (TMS) ether.[2]
Q3: What are the most common causes of co-eluting peaks in this compound chromatography?
The primary causes of co-elution in the gas chromatography of this compound and related sterols include:
-
Inappropriate Stationary Phase: The GC column's stationary phase may not have the necessary selectivity to differentiate between structurally similar sterols.[3]
-
Suboptimal Temperature Program: An insufficiently optimized oven temperature program, particularly a ramp rate that is too fast, can lead to poor separation.
-
Improper Derivatization: Incomplete or inconsistent derivatization can result in peak broadening or the appearance of multiple peaks for a single analyte, complicating the chromatogram.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks that are more likely to overlap.
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in the GC-MS analysis of this compound.
Step 1: Confirm Co-elution
Before modifying your method, it's essential to confirm that you are dealing with co-elution and not another chromatographic issue.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or a split top. A shoulder is a discontinuity in the peak shape, which is different from tailing (an exponential decline).[4]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectra at different points across the peak (the upslope, apex, and downslope). If the mass spectra are not identical, it indicates the presence of more than one compound.[4]
Step 2: Method Optimization
If co-elution is confirmed, the following steps can be taken to improve peak resolution.
1. Optimize the GC Oven Temperature Program:
A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better separation.
Table 1: Effect of Temperature Ramp Rate on Resolution
| Parameter | Method A (Fast Ramp) | Method B (Slow Ramp) |
| Initial Temperature | 100°C (1 min) | 100°C (1 min) |
| Ramp 1 | 50°C/min to 200°C | 20°C/min to 250°C |
| Ramp 2 | 20°C/min to 250°C | 1.5°C/min to 300°C (hold 10 min) |
| Ramp 3 | 1.5°C/min to 300°C (hold 10 min) | - |
| Approx. Resolution (Rs) between this compound and Coprostanol | < 1.0 (Co-elution) | > 1.5 (Baseline Separation) |
Data compiled from principles described in scientific literature.[5]
2. Select an Appropriate GC Column:
For sterol analysis, a non-polar column is often used. A DB-5ms column, or equivalent (5%-phenyl)-methylpolysiloxane, is a common choice that provides good separation for many sterols.[6][7][8][9]
3. Ensure Complete Derivatization:
Incomplete silylation can be a source of peak distortion and apparent co-elution.
-
Reagent: Use a fresh silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS).[10][11]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can deactivate the silylating reagent.[4] Heating the reaction mixture (e.g., at 60-70°C for 30-60 minutes) can improve derivatization efficiency.[12]
Step 3: Advanced Troubleshooting
If the above steps do not resolve the co-elution, consider the following:
-
Alternative Derivatization: Acetylation is an alternative to silylation and has been shown to provide good chromatographic separation for this compound and coprostanol.[13]
-
Solid-Phase Extraction (SPE) Cleanup: A thorough cleanup of the sample extract using SPE can remove interfering compounds from the matrix, which may contribute to peak co-elution.[10]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol describes the extraction and derivatization of this compound from sediment samples for GC-MS analysis.
-
Saponification and Extraction:
-
To a dried sediment sample (approximately 0.5 g), add an internal standard (e.g., this compound-d5).
-
Add 3 mL of 2 M ethanolic potassium hydroxide.[12]
-
Heat the mixture at 80°C for 45 minutes to hydrolyze any sterol esters.[12]
-
After cooling, add 2 mL of water and 2 mL of n-hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the upper n-hexane layer containing the free sterols.
-
Repeat the extraction twice more and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
Protocol 2: GC-MS Analysis
This protocol outlines the GC-MS conditions for the analysis of derivatized this compound.
-
GC System: Agilent 7890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][6][7][8][9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: 1 µL, splitless mode
-
Injector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 1.5°C/min to 300°C, hold for 10 min[5]
-
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z) for this compound-TMS: 370, 460[15][16][17]
Table 2: Quantitative Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.10 mg/L | [3][18] |
| Limit of Quantitation (LOQ) | 0.34 µg/g dry feces | [19] |
| Linearity (r²) | > 0.995 | [10] |
| Intra-day Precision (RSD%) | 0.9 - 9.2% | [19] |
| Inter-day Precision (RSD%) | 2.1 - 11.3% | [19] |
| Accuracy (Recovery %) | 80 - 119% | [19] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for co-eluting peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. toolify.ai [toolify.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iris.unito.it [iris.unito.it]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. gcms.cz [gcms.cz]
Optimization of injection parameters for epicoprostanol in GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection parameters for epicoprostanol analysis by Gas Chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
Issue: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for polar compounds like this compound is a common issue in GC analysis. It can lead to poor resolution and inaccurate quantification. The primary causes are often related to active sites in the GC system or suboptimal method parameters.
Troubleshooting Steps:
-
Check for System Activity: Active sites, such as exposed silanols in the inlet liner or the column, can interact with the hydroxyl group of this compound, causing tailing.
-
Solution:
-
Inlet Liner: Replace the inlet liner with a new, deactivated liner. Glass wool in the liner can also be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.[1]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.
-
Column Trimming: If the front end of the column has become contaminated, trimming 10-20 cm from the inlet side can resolve the issue.[1][2]
-
-
-
Incomplete Derivatization: this compound requires derivatization to increase its volatility and reduce interactions with active sites. Incomplete derivatization will result in tailing.
-
Suboptimal Injection Parameters:
-
Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak tailing.
-
Solution: Increase the injector temperature. A good starting point for derivatized sterols is typically 250-280°C.
-
-
Splitless Hold Time: In splitless injection, if the split vent opens too early, the entire sample may not be transferred to the column, which can sometimes contribute to peak shape issues.
-
Solution: Ensure the splitless hold time is sufficient for the complete transfer of the analyte onto the column. This is typically between 0.5 and 1 minute.[5]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][6]
Issue: Poor Resolution or Co-elution
Q2: I am seeing poor resolution between my this compound peak and other components in the sample. What can I do to improve separation?
A2: Poor resolution can compromise the accurate identification and quantification of this compound. Optimizing the GC oven temperature program and carrier gas flow rate are key to improving separation.
Troubleshooting Steps:
-
Optimize the Oven Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.[8] If this compound is eluting early, decreasing the initial temperature may help.
-
Ramp Rate: A slower temperature ramp rate will increase the time the analyte spends in the column, which can lead to better separation.[9][10] Experiment with reducing the ramp rate (e.g., from 10°C/min to 5°C/min).
-
Isothermal Segments: Introducing an isothermal hold at a specific temperature in your program can also enhance separation for closely eluting compounds.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.
-
Solution: Every column has an optimal flow rate for maximum efficiency. Consult the column manufacturer's guidelines and set the flow rate accordingly. Using a "van Deemter" plot can help experimentally determine the optimal flow rate for your analysis. Too high or too low a flow rate can decrease resolution.[11]
-
-
Column Choice: The stationary phase of the column plays a crucial role in selectivity.
-
Solution: Ensure you are using a column with a suitable stationary phase for sterol analysis, typically a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane. If resolution issues persist, a longer column or a column with a different stationary phase may be necessary.
-
Frequently Asked Questions (FAQs)
Q3: Is derivatization of this compound necessary for GC analysis?
A3: Yes, derivatization is highly recommended. This compound is a sterol with a polar hydroxyl group, which makes it non-volatile and prone to interacting with active sites in the GC system. Derivatization, typically silylation to form a trimethylsilyl (TMS) ether, increases its volatility and thermal stability, resulting in better peak shape and reproducibility.[4][12]
Q4: Should I use split or splitless injection for this compound analysis?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.[13][14]
-
Splitless Injection: This technique is ideal for trace analysis where the concentration of this compound is very low. The entire sample is transferred to the column, maximizing sensitivity.[5][13][15]
-
Split Injection: If you are analyzing a sample with a high concentration of this compound, a split injection is preferred to avoid column overload.[7] A split injection introduces only a portion of the sample to the column.[5][13]
Q5: What is a good starting point for the injector temperature?
A5: For the analysis of silylated sterols like TMS-epicoprostanol, a starting injector temperature of 250°C is common. You can then optimize this temperature, typically in the range of 250-300°C, to ensure efficient vaporization without causing thermal degradation of the analyte.[16]
Q6: How can I prevent contamination of my GC system when analyzing complex samples?
A6: Contamination can lead to ghost peaks, baseline noise, and reduced column lifetime.
-
Sample Preparation: Ensure your sample cleanup procedure is effective at removing non-volatile matrix components.
-
Inlet Liner: Use a liner with glass wool to trap non-volatile residues. Regularly replace the liner and the septum.[1]
-
Guard Column: A guard column installed before the analytical column can protect it from contamination.
-
Bakeout: Periodically bake out the column at a high temperature (within the column's limits) to remove contaminants.
Experimental Protocols
Protocol 1: Derivatization of this compound using BSTFA with 1% TMCS
This protocol describes a typical silylation procedure for this compound prior to GC analysis.
Materials:
-
Dried sample containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[4]
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection into the GC.
Data Presentation
Table 1: Recommended GC Injection Parameters for this compound Analysis (as TMS derivative)
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 - 280 °C | Ensures efficient vaporization of the derivatized analyte without thermal degradation.[16] |
| Injection Mode | Splitless (for trace analysis) or Split (for high concentration) | Splitless mode maximizes sensitivity for low-level detection.[5][13] Split mode prevents column overload for concentrated samples.[7] |
| Split Ratio | 10:1 to 50:1 (if using split injection) | A good starting range to avoid column overload while maintaining adequate sensitivity.[7] |
| Splitless Hold Time | 0.5 - 1.0 minutes | Allows for the complete transfer of the sample from the inlet to the column.[5] |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 - 2.0 mL/min (for a standard 0.25 mm ID column) | Optimize for best efficiency and resolution based on the column manufacturer's recommendations. |
| Injection Volume | 1 µL | A standard injection volume. Adjust as needed based on sample concentration and sensitivity requirements. |
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in GC analysis of this compound.
Caption: Decision diagram for choosing between split and splitless injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Restek - Blog [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 5. restek.com [restek.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Optimizing GC-MS Carrier Gas Flow for Peak Shape [eureka.patsnap.com]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. microbiozindia.com [microbiozindia.com]
Technical Support Center: Refinement of Epicoprostanol Quantification in Complex Matrices
This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals working on the quantification of epicoprostanol in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common challenges encountered when quantifying this compound in complex matrices like plasma, serum, or tissue homogenates?
The primary challenges in this compound quantification stem from the complexity of the biological matrix itself. These challenges include:
-
Matrix Effects: Co-eluting endogenous substances like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer, leading to either ion suppression or enhancement.[1][2][3] This can result in inaccurate and imprecise quantification.[1][2]
-
Low Concentrations: this compound is often present at very low physiological concentrations, requiring highly sensitive analytical methods.
-
Isomeric Interferences: Distinguishing this compound from its stereoisomers, such as coprostanol, requires excellent chromatographic separation.
-
Sample Preparation Inefficiencies: Inefficient extraction and recovery from the matrix can lead to an underestimation of the true concentration.
-
Analyte Degradation: Endogenous enzymes in biological samples can potentially degrade this compound if samples are not handled and stored properly.[4]
Q2: I'm observing significant variability and poor reproducibility in my LC-MS/MS results. What could be the cause and how can I troubleshoot it?
High variability is often linked to unaddressed matrix effects or inconsistent sample preparation.[1][3] Here’s a step-by-step troubleshooting approach:
-
Evaluate Matrix Effects: Quantify the extent of ion suppression or enhancement. A common method is the post-extraction spike.[5][6] Compare the signal response of a standard spiked into a blank matrix extract versus the response in a neat solvent. A significant difference indicates the presence of matrix effects.[5]
-
Improve Sample Cleanup: Phospholipids are a major cause of matrix effects in plasma and serum.[3] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4]
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient, or switching to a different column chemistry.[2][4]
-
Implement Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (e.g., d4-epicoprostanol) is the most effective way to compensate for matrix effects and variations in sample recovery.[7][8][9] The internal standard is added at the very beginning of sample preparation and co-elutes with the analyte, correcting for losses and ionization variations.[9]
Q3: My GC-MS analysis is showing poor peak shape (tailing, broadening) for this compound. What should I investigate?
Poor peak shape in GC-MS for sterols like this compound is often due to issues with volatility or interactions with the analytical column.
-
Incomplete Derivatization: this compound has a hydroxyl group that must be derivatized (e.g., silylated) to increase its volatility and thermal stability for GC analysis.[10][11] Incomplete derivatization will lead to peak tailing. Ensure your derivatization reaction (e.g., with BSTFA or MSTFA) goes to completion by optimizing reaction time and temperature.[12] Also, ensure all reagents are anhydrous, as water can interfere with the reaction.[13]
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to active sites that cause peak tailing.[14] Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column inlet.
-
Injection Technique: Using an inappropriate injection technique or temperature can cause issues. Ensure the injector temperature is high enough to volatilize the derivatized this compound.[10]
Q4: How do I choose between LC-MS/MS and GC-MS for this compound quantification?
Both techniques are suitable, and the choice depends on available instrumentation, required sensitivity, and sample throughput.
-
GC-MS: Often considered a gold standard for sterol analysis due to its high chromatographic resolution. However, it requires a derivatization step to make this compound volatile, which adds to the sample preparation time.[10][11]
-
LC-MS/MS: Does not typically require derivatization, simplifying sample preparation. It offers high sensitivity and selectivity, making it well-suited for high-throughput analysis.[2] However, it can be more susceptible to matrix effects from complex biological samples.[2][6]
Experimental Protocols & Methodologies
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS with Stable Isotope Dilution
This protocol outlines a robust method for quantifying this compound, incorporating a stable isotope-labeled internal standard to correct for matrix effects and recovery losses.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a clean microcentrifuge tube, add 10 µL of a working solution of d4-epicoprostanol (internal standard) in ethanol. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
2. LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from isomers (e.g., start at 80% B, ramp to 100% B over 8 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and d4-epicoprostanol.
3. Method Validation:
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)).[15] Key parameters to assess are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria Example |
| Specificity | Ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | r² ≥ 0.99 for a calibration curve of at least 6 non-zero standards. |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 85-115% at three concentration levels (low, mid, high). |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Matrix Effect | The effect of co-eluting matrix components on ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent and reproducible across the concentration range. |
Table 1: Key parameters for analytical method validation.
Protocol 2: this compound Quantification in Fecal Samples using GC-MS with Derivatization
1. Sample Preparation (Extraction and Derivatization):
-
Lyophilize (freeze-dry) approximately 200 mg of fecal homogenate to remove water.
-
To the dried sample, add 10 µL of a working solution of d4-epicoprostanol (internal standard).
-
Perform a saponification step by adding 2 mL of 1 M KOH in 90% ethanol and heating at 70°C for 1 hour to hydrolyze steryl esters.
-
After cooling, add 1 mL of water and extract the non-saponifiable lipids three times with 2 mL of hexane.
-
Pool the hexane extracts and wash with 1 mL of water.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[12]
-
Heat at 75°C for 45 minutes to form the trimethylsilyl (TMS) ethers.
-
Cool to room temperature before injection.
2. GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium.[10]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and d4-epicoprostanol-TMS.
Visual Guides and Workflows
Caption: General workflow for this compound quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. ema.europa.eu [ema.europa.eu]
Selection of internal standards for epicoprostanol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of epicoprostanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| IS-001 | Why is the peak area of my internal standard highly variable between injections? | 1. Inconsistent Injection Volume: Air bubbles in the autosampler syringe, improper syringe seating, or a clogged needle can lead to variable injection volumes. 2. GC Inlet Issues: A dirty or contaminated inlet liner can cause inconsistent vaporization and transfer of the sample onto the column. 3. Sample Matrix Effects: Components in the sample matrix may interfere with the ionization or detection of the internal standard, causing signal suppression or enhancement. 4. Leak in the System: A leak in the GC-MS system, particularly in the injection port, can lead to sample loss and variable peak areas. | 1. Check Autosampler: Purge the syringe to remove air bubbles and ensure it is properly installed. Clean or replace the syringe if necessary. 2. Inlet Maintenance: Perform regular maintenance on the GC inlet, including changing the liner and trimming the column.[1] 3. Optimize Chromatography: Adjust the chromatographic method to separate the internal standard from interfering matrix components. Consider using a stable isotope-labeled internal standard to minimize matrix effects. 4. Perform Leak Check: Conduct a leak check of the GC-MS system according to the manufacturer's instructions. |
| IS-002 | My this compound recovery is low, even with an internal standard. What's wrong? | 1. Inefficient Extraction: The chosen extraction method may not be effectively recovering both this compound and the internal standard from the sample matrix. 2. Analyte Degradation: this compound or the internal standard may be degrading during sample preparation or analysis. 3. Adsorption: Active sites in the GC inlet, column, or connections can adsorb the analytes, leading to their loss.[2] 4. Inappropriate Internal Standard: The selected internal standard may not have similar enough chemical and physical properties to this compound to compensate for losses during sample processing. | 1. Optimize Extraction: Evaluate and optimize the extraction solvent, pH, and temperature to ensure efficient recovery of both compounds. 2. Minimize Degradation: Keep samples and extracts at low temperatures and minimize exposure to light and air. 3. Deactivate System: Use a deactivated inlet liner and ensure all connections are properly made. Conditioning the column by injecting a high-concentration standard can help to passivate active sites.[2] 4. Re-evaluate Internal Standard: Consider using a stable isotope-labeled internal standard, such as deuterated this compound, which will behave almost identically to the analyte. |
| IS-003 | I'm observing a shift in the retention time of my internal standard. | 1. Column Degradation: The stationary phase of the GC column can degrade over time, leading to changes in retention behavior. 2. Changes in Flow Rate: Fluctuations in the carrier gas flow rate can affect the retention times of all compounds. 3. Oven Temperature Variation: Inconsistent oven temperature programming can cause retention time shifts. 4. Large Injection Volume: Injecting a large volume of solvent can temporarily cool the inlet and the front of the column, affecting retention. | 1. Column Maintenance: Trim the front end of the column or replace it if it is old or has been subjected to harsh conditions. 2. Check Flow Rate: Verify the carrier gas flow rate and check for leaks in the gas lines. 3. Verify Oven Program: Ensure the GC oven is accurately following the programmed temperature ramp. 4. Reduce Injection Volume: If possible, reduce the injection volume or use a slower injection speed. |
| IS-004 | My calibration curve is non-linear, even with an internal standard. | 1. Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response. 2. Internal Standard Concentration: The concentration of the internal standard may be too high or too low relative to the analyte concentrations in the calibration standards. 3. Contamination: Contamination in the system can interfere with the detection of the analyte or internal standard, affecting the linearity of the response. 4. Inappropriate Internal Standard: If the internal standard has a significantly different response factor than this compound, it may not effectively correct for non-linearities. | 1. Dilute Samples: Dilute the higher concentration standards to bring them within the linear range of the detector. 2. Optimize IS Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.[3] 3. Clean the System: Clean the ion source and other components of the MS system as recommended by the manufacturer. 4. Choose a Better IS: A stable isotope-labeled internal standard is the best choice to ensure a similar response to the analyte. |
Frequently Asked Questions (FAQs)
1. Which internal standard is best for this compound analysis?
The ideal internal standard for this compound analysis is a stable isotope-labeled (e.g., deuterated) version of this compound. This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis. This minimizes variability and improves the accuracy and precision of quantification.
Commonly used internal standards for the analysis of this compound and other non-cholesterol sterols include:
-
This compound itself: Can be used in certain contexts but is not ideal as it is the analyte of interest.
-
5α-cholestane: A common choice for sterol analysis due to its structural similarity.[4]
-
Deuterated sterols: Considered the gold standard for mass spectrometry-based quantification.[4]
2. When should I add the internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss or variability during all subsequent steps, including extraction, cleanup, and derivatization.
3. How much internal standard should I add?
The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A general guideline is to add an amount that results in a peak area that is in the middle of the calibration curve range for your analyte of interest.[3]
4. Can I use a different internal standard for GC-FID and GC-MS analysis?
While the same internal standard can often be used, the choice may be influenced by the detector. For GC-FID, a structurally similar compound like 5α-cholestane is often suitable. For GC-MS, a stable isotope-labeled internal standard is highly recommended as it can also correct for variations in ionization and fragmentation.
5. What should I do if I suspect my internal standard is contaminated?
It is crucial to verify the purity of your internal standard.[5] If you suspect contamination, you can analyze the internal standard solution by itself. If impurities are detected that interfere with your analysis, you should obtain a new, high-purity standard.
Experimental Protocol: Quantification of this compound by GC-MS
This protocol provides a general workflow for the quantification of this compound in biological samples using an internal standard.
1. Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of the internal standard solution (e.g., deuterated this compound in a suitable solvent).
-
Saponification: To hydrolyze esterified sterols, add a solution of potassium hydroxide in ethanol and incubate at an elevated temperature (e.g., 60°C) for 1-2 hours.
-
Extraction: After cooling, extract the non-saponifiable lipids (including this compound and the internal standard) using an organic solvent such as hexane or a mixture of hexane and ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Washing: Wash the combined organic extracts with water to remove any remaining base or other water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To improve the chromatographic properties of the sterols, derivatize the hydroxyl groups to form trimethylsilyl (TMS) ethers.
-
Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to ensure complete derivatization.[6]
3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column suitable for sterol analysis (e.g., a DB-5ms or similar). The oven temperature program should be optimized to achieve good separation of this compound from other sterols and matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both this compound-TMS and the internal standard-TMS derivatives.
4. Data Analysis
-
Peak Integration: Integrate the peak areas of the selected ions for both this compound and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration ratio of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by using the peak area ratio from the sample and the regression equation from the calibration curve.
Visualizations
Caption: Decision workflow for selecting an internal standard.
Caption: General experimental workflow for this compound analysis.
References
- 1. Cholestane Internal Standard Issues on GCMS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Epicoprostanol vs. Coprostanol: A Comparative Guide for Sewage Contamination Tracking
Introduction
In the field of environmental monitoring and public health, the accurate identification of sewage contamination is paramount. Fecal sterols, particularly coprostanol and its epimer, epicoprostanol, have emerged as reliable chemical markers for tracing the origin and extent of fecal pollution in aquatic and terrestrial environments. Coprostanol, a 5β-stanol, is a primary biomarker for fecal matter from humans and higher animals due to its formation from cholesterol by gut bacteria. This compound, the 3α-epimer of coprostanol, provides further insights into the age and treatment level of the sewage. This guide offers a detailed comparison of this compound and coprostanol, presenting experimental data and protocols to aid researchers in their selection and application of these crucial sewage markers.
Chemical Structures and Formation Pathways
Coprostanol is formed from cholesterol in the intestines of higher animals through microbial biohydrogenation. Two primary pathways for this conversion have been proposed: a direct reduction of the double bond and an indirect pathway involving ketone intermediates.[1][2] this compound is subsequently formed from coprostanol, a process that is particularly significant during sewage treatment and occurs slowly in the environment.[3]
Caption: Chemical structures of Cholesterol, Coprostanol, and this compound.
Comparative Analysis of Performance as Sewage Markers
The utility of coprostanol and this compound as sewage markers is best understood through a direct comparison of their key characteristics and their application in diagnostic ratios.
| Feature | Coprostanol | This compound |
| Primary Indication | Presence of fecal contamination | Degree of sewage treatment or age of contamination |
| Source | Direct microbial conversion of cholesterol in the gut | Conversion from coprostanol |
| Abundance in Untreated Sewage | High | Low |
| Abundance in Treated Sewage | Reduced | Increased relative to coprostanol |
| Environmental Stability | Considered stable, but can degrade | Generally more stable than coprostanol during diagenetic processes[4] |
Table 1: Comparison of Key Characteristics of Coprostanol and this compound.
The true diagnostic power of these sterols is realized when they are used in concert, often expressed as ratios. These ratios help to differentiate between sources of fecal pollution and to assess the extent of sewage treatment.
| Diagnostic Ratio | Interpretation | Reference Values |
| Coprostanol / Cholesterol | Indicates the presence of fecal contamination. | > 0.5 suggests sewage contamination.[5] > 0.2 may be considered contaminated.[3] |
| This compound / Coprostanol | Indicates the degree of sewage treatment. | < 0.2: Untreated sewage.[5][6] 0.2 - 0.8: Partially treated sewage.[5] > 0.8: Treated sewage.[5][6] |
| Coprostanol / (Coprostanol + 5α-cholestanol) | Differentiates between fecal input and environmental degradation of cholesterol. | 0.5 - 1.0 indicates sewage contamination.[6] |
| (Coprostanol + this compound) / (Coprostanol + this compound + 5α-cholestanol) | Compensates for the microbial conversion of coprostanol to this compound. | > 0.7 indicates sewage contamination.[6] |
Table 2: Diagnostic Ratios for Sewage Contamination Assessment.
Quantitative Data from Environmental Samples
The concentrations of these sterols can vary significantly depending on the source and environmental conditions. The following table summarizes mean concentrations found in sewage treatment plant (STP) effluents and river water from a published study.
| Sample Type | Mean Cholesterol Conc. (mg/L) | Mean Coprostanol Conc. (mg/L) | Mean this compound Conc. (mg/L) |
| STP Effluents | 15.6 | 6.0 | 2.3 |
| River Water | 4.6 | 2.4 | 2.4 |
Table 3: Example Mean Concentrations of Sterols in Environmental Samples. [5][7]
Biochemical and Environmental Transformation Pathways
The transformation of cholesterol to coprostanol is exclusively a biological process occurring in the gut. The subsequent conversion of coprostanol to this compound is a key indicator of sewage treatment processes.
Caption: Biochemical pathways for the formation of coprostanol and this compound.
Experimental Protocols
The analysis of coprostanol and this compound in environmental samples typically involves several key steps, from sample collection to instrumental analysis.
1. Sample Collection and Preparation:
-
Water Samples: Collect water in pre-cleaned amber glass bottles. For analysis of the particulate phase, filter the water through a glass fiber filter.
-
Sediment/Sludge Samples: Collect the top layer of sediment or a representative sludge sample. Samples should be frozen and then freeze-dried or oven-dried at a low temperature (e.g., 55°C) before extraction.[8]
2. Extraction:
-
Liquid-Liquid Extraction (for water samples): Use a solvent such as dichloromethane to extract the sterols from the aqueous phase.[9]
-
Solid-Phase Extraction (SPE) (for filtered water): Pass the filtered water through an SPE cartridge to concentrate the analytes.[10]
-
Sonication (for solid samples): Extract the dried sample with an organic solvent (e.g., dichloromethane, ethanol) using an ultrasonic bath.[7][11]
3. Clean-up:
-
The crude extract is often passed through a chromatography column (e.g., alumina or silica gel) to remove interfering compounds.
4. Derivatization (Optional but common for GC analysis):
-
To improve chromatographic separation and detection sensitivity, hydroxyl groups of the sterols can be derivatized, for example, with pentafluorobenzyl bromide (PFB-Br).[9]
5. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of coprostanol and this compound.[7][10] It provides both high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method has also been developed for sterol analysis.[8]
Caption: A typical experimental workflow for fecal sterol analysis.
Conclusion
Both coprostanol and this compound are invaluable tools for the assessment of sewage contamination. Coprostanol serves as a direct and reliable indicator of the presence of fecal matter. However, its utility is significantly enhanced when used in conjunction with this compound. The ratio of this compound to coprostanol provides crucial information on the degree of sewage treatment, distinguishing between raw and treated effluent discharges.[5][6] Therefore, for a comprehensive and robust assessment of sewage pollution, the concurrent analysis of both coprostanol and this compound, along with other relevant sterols, and the careful interpretation of their diagnostic ratios are highly recommended. This dual-marker approach allows for a more nuanced understanding of fecal pollution sources and their potential impact on the environment.
References
- 1. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coprostanol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. scielo.br [scielo.br]
- 7. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Tracing sewage contamination based on sterols and stanols markers within the mainland aquatic ecosystem: a case study of Linggi catchment, Malaysia - ProQuest [proquest.com]
- 11. scielo.br [scielo.br]
Unmasking Treated Sewage: A Comparative Guide to Epicoprostanol and Other Chemical Tracers
A comprehensive evaluation of epicoprostanol as a reliable tracer for treated sewage, benchmarked against established and emerging chemical markers. This guide provides researchers, scientists, and drug development professionals with the experimental data and methodologies necessary to make informed decisions for their monitoring and research applications.
The accurate tracking of treated sewage in the environment is paramount for safeguarding public health and maintaining ecosystem integrity. This compound, a fecal stanol, has emerged as a promising biomarker for this purpose. This guide offers an in-depth comparison of this compound with other widely used sewage tracers, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate tracer for specific research needs.
Performance Comparison of Sewage Tracers
The efficacy of a sewage tracer is determined by its specificity, persistence in the environment, and ease of detection. This section provides a comparative overview of key performance indicators for this compound and its alternatives.
| Tracer | Primary Source | Typical Concentration in Raw Sewage | Typical Concentration in Treated Sewage | Key Advantages | Limitations |
| This compound | Microbial transformation of coprostanol in sewage treatment plants | Low to non-detectable | 2.3 mg/L (mean)[1][2] | Specific to treated sewage, allows for differentiation from raw sewage.[1][2] | Lower concentrations than other sterols, requiring sensitive analytical methods. |
| Coprostanol | Human and animal feces | 6.0 mg/L (mean)[1][2] | Lower than raw sewage, but still present | High concentrations in raw sewage make it a good general indicator of fecal pollution.[3] | Present in both raw and treated sewage, making differentiation difficult. |
| Cholesterol | Ubiquitous in animal tissues, high in feces | 15.6 mg/L (mean)[1][2] | 4.6 mg/L (mean) in river water impacted by STPs[1] | High concentrations can indicate significant fecal input. | Not specific to human fecal matter and can have natural sources. |
| Caffeine | Human consumption (coffee, tea, etc.) | 1.39 to 5.45 µg/L[4] | 10.2 to 171.3 ng/L[4] | Human-specific, indicates recent contamination due to moderate degradation.[5] | Concentrations can fluctuate based on population consumption habits. |
| Carbamazepine | Antiepileptic drug | ~392 ng/L (for a major metabolite)[6] | Detected in treated effluent[7][8] | Highly persistent in the environment and specific to human wastewater.[6] | Concentrations are dependent on prescription rates in the population. |
Diagnostic Ratios for Sewage Source Tracking
The relative abundance of different fecal sterols can provide valuable insights into the source and level of treatment of sewage. The ratio of this compound to coprostanol is a particularly powerful tool for distinguishing between raw and treated sewage.
| Diagnostic Ratio | Interpretation | Reference |
| This compound / Coprostanol | > 0.2 suggests the presence of treated sewage effluent. | [1][2] |
| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 is indicative of sewage pollution. | [3] |
Experimental Protocols
Accurate and reproducible data are the foundation of reliable environmental monitoring. This section outlines the key steps for the analysis of fecal sterols, caffeine, and carbamazepine in water samples.
Analysis of Fecal Sterols (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantification of fecal sterols in environmental samples.
1. Sample Preparation:
-
Filtration: Water samples are filtered to separate suspended particles, where sterols are often adsorbed.
-
Extraction: The filter paper or sediment is extracted using an organic solvent, typically a mixture of methanol and dichloromethane, often with the aid of ultrasonication.[9]
-
Saponification: An optional step to hydrolyze any sterol esters to their free sterol form by heating with a strong base (e.g., potassium hydroxide).
-
Clean-up: The extract is purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering compounds.[10]
2. Derivatization:
-
The hydroxyl group of the sterols is derivatized, commonly by silylation (e.g., using BSTFA), to increase their volatility and improve their chromatographic behavior.[11]
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized extract is injected into the GC.
-
Separation: The different sterols are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar HP-5ms column).[9]
-
Detection and Quantification: The mass spectrometer identifies and quantifies the individual sterols based on their unique mass fragmentation patterns.[9][12]
Analysis of Caffeine and Carbamazepine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of pharmaceuticals and personal care products in complex matrices.
1. Sample Preparation:
-
Filtration: Water samples are filtered to remove particulate matter.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the target analytes and remove interfering substances.[7][8] The analytes are then eluted with a small volume of an organic solvent.
2. LC-MS/MS Analysis:
-
Injection: A portion of the concentrated extract is injected into the LC system.
-
Separation: The compounds are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[4][7]
-
Detection and Quantification: The tandem mass spectrometer provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each analyte.[4][8]
Visualizing the Workflow: Sewage Source Assessment
The following diagram illustrates the logical workflow for assessing sewage contamination using fecal sterol analysis, from sample collection to data interpretation.
References
- 1. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. Spatial and temporal trend of sewage pollution indicated by coprostanol in Macao Estuary, southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Method validation for the simultaneous determination of fecal sterols in surface waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Epicoprostanol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of epicoprostanol, a key fecal sterol, is crucial for studies in environmental science, archaeology, and clinical research. As a stereoisomer of coprostanol, its presence and ratio to other sterols can provide insights into sewage pollution, dietary habits of past populations, and metabolic processes. However, the analysis of this compound is subject to variability between laboratories, underscoring the need for standardized methods and regular inter-laboratory comparisons to ensure data reliability.
An international survey on cholesterol and non-cholesterol sterol determination highlighted significant inter-laboratory variations in analytical results, even when the same calibration materials were used[1]. This finding emphasizes the importance of harmonizing analytical methods. This guide provides a comparative overview of analytical techniques for this compound, summarizes quantitative performance data, and details common experimental protocols to aid researchers in achieving more consistent and comparable results.
Comparative Performance of Analytical Methods
The primary methods for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is a well-established technique that typically requires derivatization to increase the volatility of the sterols, while LC-MS can often analyze the compounds directly.
Table 1: Summary of Quantitative Data from Inter-laboratory and Method Validation Studies
| Parameter | GC-MS | LC-MS/MS | Notes |
| Limit of Detection (LOD) | 0.10 - 3.88 µg/g (dry feces) | Typically in the low ng/mL range | GC-MS data is for a range of fecal sterols[2]. LC-MS/MS methods are noted for their high sensitivity. |
| Limit of Quantification (LOQ) | 0.34 - 12.94 µg/g (dry feces) | Typically in the low ng/mL range | GC-MS data is for a range of fecal sterols[2]. |
| Linearity (r) | > 0.96 | > 0.99 | Generally, excellent linearity is achieved with both methods. |
| Intra-assay Precision (RSD%) | 0.9 - 9.2% | < 15% | |
| Inter-assay Precision (RSD%) | 2.1 - 11.3% | < 15% | |
| Recovery | 80 - 119% | 85 - 115% | Recovery can be highly dependent on the sample matrix and extraction procedure. |
| Inter-laboratory Variation (CV%) | Up to 30.9% (for GC-MS with this compound as internal standard) | Data not available | The reported high CV% in a study using this compound as an internal standard for other sterols suggests significant methodological differences between labs[1]. |
Experimental Protocols
Detailed and consistent methodologies are paramount for reducing inter-laboratory variability. Below are generalized protocols for the key stages of this compound analysis.
Sample Preparation and Extraction
The initial step involves the extraction of sterols from the sample matrix (e.g., sediment, water, feces).
-
Lyophilization: Solid and semi-solid samples are often freeze-dried to remove water.
-
Homogenization: The dried sample is ground to a fine powder to ensure homogeneity.
-
Saponification (Optional but common): To hydrolyze sterol esters to their free sterol form, the sample is heated with a strong base, such as potassium hydroxide in methanol.
-
Solvent Extraction: The sterols are then extracted into an organic solvent. Common methods include:
-
Sonication: The sample is agitated with a solvent (e.g., hexane or a dichloromethane/methanol mixture) in an ultrasonic bath[3].
-
Soxhlet Extraction: A continuous extraction method using a Soxhlet apparatus.
-
Pressurized Liquid Extraction (PLE): An automated technique using elevated temperatures and pressures.
-
-
Clean-up/Purification: The crude extract may be purified using solid-phase extraction (SPE) to remove interfering substances.
Derivatization (Primarily for GC-MS)
To enhance volatility and improve chromatographic separation, the hydroxyl group of this compound is typically derivatized.
-
Drying: The purified extract is dried completely under a gentle stream of nitrogen.
-
Reagent Addition: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.
-
Incubation: The mixture is heated (e.g., at 70°C for 30 minutes) to allow the reaction to complete, forming trimethylsilyl (TMS) ether derivatives.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5MS, is commonly used.
-
Injection: Splitless injection is typical for trace analysis.
-
Oven Program: A temperature gradient is used to separate the sterols. For example, starting at a lower temperature and ramping up to around 300°C.
-
Ionization: Electron Ionization (EI) is standard.
-
Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of the this compound derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: A reverse-phase column, such as a C18, is frequently employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is used.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.
Visualizing the Workflow and Comparison Process
To better illustrate the analytical and comparative processes, the following diagrams are provided.
References
- 1. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
A Comparative Guide to GC-MS and LC-MS Methods for Epicoprostanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of epicoprostanol. This compound, a fecal stanol, is a crucial biomarker in environmental and biomedical research for tracing sewage contamination and studying cholesterol metabolism. The choice between GC-MS and LC-MS depends on factors such as required sensitivity, sample matrix complexity, and desired sample throughput. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative advantages of each technique.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance characteristics of typical GC-MS and LC-MS methods for the analysis of this compound and related sterols. While specific performance metrics can vary between laboratories and sample matrices, this provides a general overview.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.10 mg/L[1][2] | Generally offers higher sensitivity than GC-MS, though specific LOD for this compound is not detailed in the provided literature.[3] |
| Limit of Quantification (LOQ) | 0.165 - 16.5 mg/100 g for general sterols.[4] | Validated methods for related stanols meet FDA and EMA guidelines.[5] |
| **Linearity (R²) ** | ≥0.99[4][6] | High linearity is expected for validated methods. |
| Derivatization | Mandatory (e.g., silylation, acetylation).[7][8][9] | Often optional; can be analyzed directly or with derivatization to enhance ionization.[3][5][10] |
| Sample Throughput | Lower, due to required derivatization steps and longer run times. | Potentially higher, especially if derivatization is not required.[3] |
| Selectivity | Good, especially for isomeric separation (e.g., from coprostanol).[6] | Excellent, particularly with tandem MS (MS/MS) which offers high selectivity.[10][11] |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS involves several key stages, from sample preparation to data acquisition. The following diagram illustrates the typical logical flow for these processes.
Caption: Comparative experimental workflows for GC-MS and LC-MS analysis of this compound.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate quantification. Below are representative protocols for both GC-MS and LC-MS analysis of this compound.
GC-MS Protocol
Gas chromatography-mass spectrometry is a robust and well-established technique for sterol analysis.[12] It requires a derivatization step to increase the volatility of the analytes.[7][9][13]
-
Sample Preparation and Extraction:
-
For solid samples (e.g., sediment, feces), weigh approximately 1-5 grams of the lyophilized sample.[6]
-
Add an appropriate internal standard (e.g., 5α-cholestane).
-
Perform solvent extraction, often using a mixture like dichloromethane and methanol, with the aid of sonication for 30 minutes.[14]
-
Centrifuge the sample to separate the supernatant containing the lipid extract.[14]
-
The extract is then concentrated, often by drying it under a stream of nitrogen.[9][15]
-
-
Saponification (Optional, for total sterols):
-
To analyze both free and esterified sterols, a saponification (alkaline hydrolysis) step is required to deconjugate fatty acid esters.[16]
-
-
Derivatization:
-
Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).[9]
-
Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1 v/v).[9][17]
-
Incubate the mixture at an elevated temperature (e.g., 60-100°C) for 1 hour to form trimethylsilyl (TMS) derivatives.[9][18]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][7]
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.[7][14]
-
Oven Temperature Program: A typical program starts at 70-100°C, holds for 2 minutes, then ramps up to 300-320°C.[9][14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[14]
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode, tracking characteristic ions for this compound-TMS.[1][14]
-
LC-MS Protocol
Liquid chromatography-mass spectrometry, particularly LC-MS/MS, is a highly sensitive and selective alternative that can often analyze sterols without derivatization.[3]
-
Sample Preparation and Extraction:
-
Derivatization (Optional):
-
While not always necessary, derivatization can improve chromatographic separation and ionization efficiency.[5]
-
For example, fecal sterols can be derivatized to N,N-dimethylglycine (DMG) esters.[5][19] This involves reacting the extract with DMG, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[19]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or biphenyl column is commonly used for reversed-phase separation of sterols.[5][20] A biphenyl phase can effectively separate 5α/β isomers.[5][19]
-
Mobile Phase: A gradient elution using volatile mobile phases compatible with mass spectrometry is required.[21][22] A common setup includes:
-
Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is typically used.[19]
-
Detection: For high selectivity, tandem mass spectrometry (MS/MS) is employed, often in parallel reaction monitoring (PRM) mode.[5] This involves selecting the precursor ion for this compound (or its derivative) and monitoring for a specific, characteristic product ion.
-
-
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. This is crucial when transitioning from one technique to another or when comparing data across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LC/MS/MS method for analysis of E₂ series prostaglandins and isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 22. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Using the epicoprostanol/coprostanol ratio to determine sewage age
A crucial aspect of environmental monitoring and wastewater management is the ability to characterize sewage, not just by its presence, but by its state of degradation. While the term "sewage age" can refer to the temporal duration since its generation, in the context of environmental science, it more practically describes the degree of treatment or decomposition it has undergone. This guide provides a comparative analysis of the epicoprostanol/coprostanol (epi/cop) ratio, a key sterol-based indicator, against other chemical markers for assessing the "freshness" or degradation state of sewage.
This information is vital for researchers, scientists, and drug development professionals to trace pollution sources, evaluate the efficacy of wastewater treatment processes, and understand the environmental fate of contaminants.
Comparing Chemical Markers for Sewage Degradation
The selection of an appropriate chemical marker depends on the specific research question, the environmental matrix being studied, and the available analytical capabilities. The following table compares the this compound/coprostanol ratio with other promising chemical indicators.
| Marker | Principle | Information Provided | Advantages | Disadvantages |
| This compound/ Coprostanol Ratio | Coprostanol, a primary fecal sterol, epimerizes to this compound during sewage treatment. The ratio of the epimer to the parent compound increases with the degree of treatment. | Indicates the level of sewage treatment (raw, partially treated, or fully treated), providing a proxy for its degradation state. | - High specificity to fecal matter. - Well-established and widely documented. - Relatively stable in anoxic sediments. | - Does not provide a direct temporal "age". - Can be influenced by environmental factors affecting sterol degradation. |
| Caffeine/Paraxanthine Ratio | Caffeine is rapidly metabolized in the human body to paraxanthine. A high caffeine to paraxanthine ratio suggests "fresh" or raw sewage, while a lower ratio indicates older or treated sewage where caffeine has degraded.[1][2] | Differentiates between fresh and aged sewage contamination. | - Caffeine is a ubiquitous and specific indicator of human wastewater.[3] - Can provide a more dynamic measure of sewage freshness. | - Both compounds can be degraded in the environment, affecting the ratio. - Requires sensitive analytical methods for detection of metabolites. |
| Labile vs. Persistent Pharmaceuticals | The presence of highly labile (easily degradable) pharmaceuticals indicates recent contamination, while the presence of only persistent pharmaceuticals suggests older, more degraded sewage.[4][5][6] | Provides a qualitative indication of the "freshness" of sewage contamination. | - A wide range of pharmaceuticals with varying persistence can be analyzed. - Can offer a multi-faceted view of sewage degradation. | - Requires sophisticated analytical instrumentation (e.g., LC-MS/MS). - The "lability" of a compound can be site-specific and dependent on environmental conditions. |
Experimental Protocol: Determination of the this compound/Coprostanol Ratio
The following is a generalized methodology for the analysis of fecal sterols in wastewater samples by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Collection and Preparation:
-
Sample Volume: Collect 1-2 liters of water sample in pre-cleaned amber glass bottles.
-
Filtration: Filter the water sample through a pre-combusted (450°C for 4 hours) glass fiber filter (e.g., GF/F, 0.7 µm pore size) to separate the particulate matter.
-
Storage: Store the filter papers with the particulate matter frozen at -20°C until extraction.
2. Extraction:
-
Method: Liquid-liquid extraction is commonly employed.
-
Solvents: A mixture of hexane and methanol is frequently used.[7]
-
Procedure:
-
Place the filter paper in a suitable extraction vessel.
-
Add a known volume of a surrogate internal standard (e.g., 5α-cholestane) to monitor procedural efficiency.
-
Add the extraction solvent mixture (e.g., 30 mL methanol and 30 mL hexane).[7]
-
Sonication or shaking for a specified period (e.g., 24 hours) is used to extract the sterols from the particulate matter.[7]
-
Separate the hexane layer containing the lipids.
-
Repeat the extraction process on the residue for exhaustive recovery.
-
Combine the hexane extracts and wash with Milli-Q water to remove impurities.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
3. Saponification (Optional but Recommended):
-
Purpose: To hydrolyze any sterol esters to their free sterol form.
-
Reagent: A solution of potassium hydroxide in methanol.
-
Procedure:
-
Add the methanolic KOH solution to the extract.
-
Heat the mixture (e.g., at 80°C for 2 hours).
-
After cooling, re-extract the non-saponifiable lipid fraction (containing the sterols) with hexane.
-
4. Derivatization:
-
Purpose: To convert the sterols into more volatile and thermally stable derivatives for GC analysis. Silylation is the most common method.[8]
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent.[9][10][11]
-
Procedure:
-
Evaporate the extracted sample to dryness under nitrogen.
-
Add a precise volume of the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).[9]
-
Heat the vial at a specific temperature and time (e.g., 70°C for 3 hours) to ensure complete derivatization.[9]
-
After cooling, the sample is ready for GC-MS analysis.
-
5. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[12]
-
Injector: Splitless injection is common for trace analysis.
-
Temperature Program: An example program could be: initial temperature of 70°C for 1 minute, ramp at 20°C/min to 250°C, then ramp at 4°C/min to 310°C and hold for 20 minutes.[12]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) is used for higher sensitivity and specificity, targeting the characteristic ions of the derivatized sterols.
-
Visualizing the Process and Interpretation
To further clarify the experimental workflow and the logic behind the interpretation of the this compound/coprostanol ratio, the following diagrams are provided.
References
- 1. Paraxanthine/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeine as an indicator for the quantification of untreated wastewater in karst systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistence of pharmaceutical compounds and other organic wastewater contaminants in a conventional drinking-water-treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecs.umass.edu [ecs.umass.edu]
- 6. Persistence of pharmaceuticals in effluent-dominated surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idc-online.com [idc-online.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Statistical Analysis of Epicoprostanol Data for Fecal Source Tracking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methods for the analysis of epicoprostanol data in fecal source tracking. This compound, a fecal stanol, serves as a key biomarker for identifying the origin of fecal contamination in environmental samples. This document offers an objective evaluation of various analytical approaches, supported by experimental data, to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Statistical Methods for this compound Data Analysis
The accurate attribution of fecal pollution sources using this compound data relies on robust statistical analysis. Various methods, ranging from simple diagnostic ratios to more complex multivariate analyses, are employed. The choice of method depends on the complexity of the study area, the number of potential pollution sources, and the desired level of detail in the source apportionment.
Table 1: Quantitative Comparison of Statistical Methods for Fecal Source Tracking
| Statistical Method | Principle | Performance Metrics | Advantages | Limitations |
| Diagnostic Ratios | Utilizes ratios of this compound to other fecal sterols (e.g., coprostanol) to infer sewage treatment levels and potential sources.[1] | - Accuracy: Varies depending on the specificity of the ratio for a given source. Can be prone to false positives and negatives.[2] - Precision: Generally high with precise analytical measurements. | Simple to calculate and interpret.[2] Cost-effective. | Can be influenced by environmental degradation processes.[2] Limited ability to resolve complex mixtures of pollution sources. |
| Principal Component Analysis (PCA) | A multivariate statistical technique that reduces the dimensionality of a dataset while retaining most of the variance. It identifies patterns and relationships between multiple sterol compounds.[3][4][5] | - Accuracy: Can effectively differentiate between broad source categories (e.g., human vs. animal). - Specificity: Depends on the distinct sterol profiles of the sources. | Visualizes complex data in a lower-dimensional space.[3] Identifies the most influential sterols for source differentiation. | An unsupervised method, meaning it does not use prior knowledge of sample sources.[6] Interpretation of principal components can be subjective. |
| Linear Discriminant Analysis (LDA) | A supervised multivariate statistical technique that aims to find a linear combination of features that best separates two or more classes of objects or events. | - Accuracy: High when source profiles are distinct and well-characterized. - Sensitivity & Specificity: Generally high for classifying samples into predefined source categories. | A supervised method that utilizes known source information for model training.[6] Provides a predictive model for classifying unknown samples. | Requires a well-defined library of source signatures. Assumes data is normally distributed and covariance matrices are equal across classes.[6] |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. In this context, it can be used to model the concentration of this compound based on contributions from different sources. | - R² value: Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. | Can quantify the contribution of different sources to the overall this compound concentration. | Assumes a linear relationship between source contributions and the measured concentration. Can be affected by multicollinearity between source profiles. |
| Machine Learning (e.g., Random Forest, Support Vector Machines) | Algorithms that can learn from and make predictions on data. These can be trained on datasets of known fecal sources to classify unknown samples based on their sterol profiles.[7][8] | - Accuracy, Precision, Recall: Can achieve high performance with sufficient training data. | Can model complex, non-linear relationships in the data.[8] Often more robust to outliers and noisy data. | Requires large and representative training datasets. Can be a "black box," making interpretation of the model difficult.[7] |
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for generating high-quality this compound data suitable for statistical analysis. The following sections detail a comprehensive workflow from sample collection to instrumental analysis.
Sample Collection and Preparation
-
Water Samples:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation of sterols.
-
Filter the water samples through a pre-combusted (450°C for 4 hours) glass fiber filter (e.g., 0.7 µm pore size) to separate the particulate and dissolved phases. The particulate phase, where sterols are predominantly found, is the primary focus.
-
Store the filters frozen at -20°C until extraction.
-
-
Sediment/Fecal Samples:
-
Collect sediment or fecal samples using a clean stainless-steel scoop or corer.
-
Homogenize the sample thoroughly.
-
Freeze-dry the sample to remove water and then grind it into a fine powder.
-
Store the dried powder in a sealed container at -20°C.
-
Extraction of Sterols
-
Saponification and Liquid-Liquid Extraction:
-
Spike the sample (filter or dried sediment/feces) with a surrogate internal standard (e.g., deuterated cholesterol) to monitor extraction efficiency.[9]
-
Add a solution of potassium hydroxide in methanol to the sample for saponification, which hydrolyzes esterified sterols to their free form. Heat the mixture under reflux.
-
After cooling, perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
-
Collect the organic phase and repeat the extraction process multiple times to ensure complete recovery of the sterols.
-
Combine the organic extracts and wash them with purified water to remove any remaining base.
-
Dry the extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization
-
To improve the volatility and chromatographic separation of the sterols, they must be derivatized.
-
A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
-
Add the derivatizing agent to the dried extract and heat the mixture to ensure complete reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer is the standard instrument for sterol analysis.[11][12]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of sterol derivatives.
-
Injection: Inject a small volume of the derivatized extract into the GC inlet in splitless mode to maximize sensitivity.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the different sterol compounds based on their boiling points. A typical program might start at a lower temperature and gradually increase to a final temperature of around 300°C.[11]
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target sterols. Specific ions for this compound, coprostanol, and other relevant sterols are monitored.[9]
-
Quantification: Quantify the concentration of this compound and other sterols by comparing their peak areas to those of a multi-level calibration curve prepared from authentic standards. An injection internal standard (e.g., perylene-d12) is often used to correct for variations in injection volume.[9]
Data Visualization with Graphviz
Visualizing workflows and the relationships between different analytical steps can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key processes in the statistical analysis of this compound data.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of statistical analysis methods.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Advances in chemical and microbial source tracking (MST) of fecal pollution in coastal waters: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking Major Sources of Water Contamination Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Epicoprostanol in the Spotlight: A Comparative Guide to Fecal Indicators
For researchers, scientists, and drug development professionals, the accurate detection and tracing of fecal contamination is a critical aspect of environmental monitoring, public health assessment, and sanitation efficacy studies. While traditional microbiological methods have long been employed, chemical fecal indicators offer a more source-specific and persistent signature of contamination. This guide provides an in-depth comparison of epicoprostanol with other key fecal indicators, including coprostanol, cholesterol, and bile acids, supported by experimental data and detailed methodologies.
Performance Comparison of Fecal Indicators
The selection of an appropriate fecal indicator depends on several factors, including the specific source of contamination being investigated, the environmental matrix, and the desired longevity of the signal. The following table summarizes the key performance characteristics of this compound and other common fecal indicators.
| Indicator | Chemical Class | Typical Concentration in Human Feces (µg/g dry wt) | Primary Application | Key Advantages | Limitations |
| This compound | Fecal Stanol | 1 - 15 | Indicator of sewage treatment/age | High concentrations in treated sewage sludge can trace effluent discharge. | Present in low concentrations in fresh feces. |
| Coprostanol | Fecal Stanol | 1000 - 4000 | General indicator of human and animal fecal pollution | High concentrations in human and some animal feces; relatively stable in anoxic environments. | Produced by a variety of animals, requiring ratios for source differentiation. |
| Cholesterol | Sterol | 5000 - 10000 | Precursor to fecal stanols; used in ratios | Ubiquitous in animal feces, providing a baseline for conversion ratios. | Not specific to fecal matter; high background levels in the environment. |
| Bile Acids | Steroid Acids | Varies widely by specific acid and host | Host-specific fecal markers | Can differentiate between human and various animal sources due to unique profiles.[1] | Complex analysis; concentrations can be variable depending on diet and gut microbiome. |
Understanding the Fecal Indicator Pathways
The presence and relative abundance of these indicators are a direct result of metabolic processes in the gut and subsequent transformations in the environment.
Cholesterol to Coprostanol and this compound Conversion
In the vertebrate gut, cholesterol is microbially transformed into coprostanol. This process primarily follows an indirect pathway where cholesterol is first converted to 4-cholesten-3-one, which is then reduced to coprostanone and finally to coprostanol.[2][3][4] this compound is a stereoisomer of coprostanol and its presence in significant amounts is often indicative of sewage treatment processes, where anaerobic digestion can lead to the epimerization of coprostanol.[5]
Experimental Protocols
Accurate quantification of fecal indicators is paramount for reliable source tracking and pollution assessment. The following sections detail established methodologies for the analysis of fecal sterols in water and sediment samples.
Analysis of Fecal Sterols in Water Samples
This protocol outlines the key steps for the extraction, purification, and quantification of fecal sterols from water matrices.
Methodology:
-
Sample Collection and Filtration: Collect 1-4 liters of water and filter through a pre-combusted glass fiber filter (e.g., Whatman GF/F, 0.7 µm pore size) to separate the particulate fraction.
-
Extraction: Extract the filter using a Soxhlet apparatus or ultrasonication with a solvent mixture such as dichloromethane:methanol (2:1 v/v).[6]
-
Saponification: To hydrolyze esterified sterols and remove interfering fatty acids, the extract is saponified by refluxing with a methanolic potassium hydroxide solution.[7]
-
Liquid-Liquid Extraction: After saponification, the neutral lipids (including sterols) are extracted from the aqueous phase using a non-polar solvent like hexane.
-
Column Chromatography Cleanup: The extract is further purified using column chromatography packed with silica gel to separate the sterol fraction from other lipids.[7][8]
-
Derivatization: Prior to GC-MS analysis, the hydroxyl groups of the sterols are derivatized to form more volatile trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
GC-MS Analysis: The derivatized sterols are then quantified using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][6]
Analysis of Fecal Sterols in Sediment Samples
The analysis of fecal sterols in sediment follows a similar principle to water analysis but requires a more rigorous extraction step due to the complex matrix.
Methodology:
-
Sample Preparation: Sediment samples are typically freeze-dried and homogenized by grinding.
-
Extraction: A known amount of dried sediment is extracted using pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent such as dichloromethane (DCM) or a DCM/methanol mixture.[8][10] An internal standard is added prior to extraction for quantification.
-
Saponification and Cleanup: The extract is then saponified and subjected to a cleanup procedure using solid-phase extraction (SPE) with silica cartridges to isolate the sterol fraction, similar to the water analysis protocol.[7][10]
-
Derivatization and GC-MS Analysis: The purified sterol fraction is derivatized and analyzed by GC-MS as described for water samples.[8][11]
Source Differentiation Using Fecal Indicator Ratios
While the presence of individual fecal indicators can signal contamination, the use of specific ratios provides a more powerful tool for differentiating between human and animal sources and assessing the degree of sewage treatment.
-
This compound / Coprostanol: This ratio is a key indicator of sewage treatment. Raw, untreated sewage typically has a low ratio, while treated effluent, particularly from anaerobic digestion, exhibits a higher ratio due to the conversion of coprostanol to this compound.[5]
-
(Coprostanol + this compound) / (Coprostanol + this compound + 5α-cholestanol): This ratio helps to distinguish between fecal input and in-situ formation of stanols in the environment.
-
Coprostanol / Cholesterol: A higher ratio is generally indicative of fecal pollution, as cholesterol is converted to coprostanol in the gut. Raw sewage has a very high ratio that decreases with treatment and dilution in the environment.[5]
Conclusion
This compound, when used in conjunction with other fecal indicators like coprostanol, cholesterol, and bile acids, provides a robust and nuanced approach to fecal pollution monitoring. The choice of indicator and the interpretation of results should always be contextualized with an understanding of the local environment and potential contributing sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to implement accurate and reliable fecal indicator analysis in their own laboratories.
References
- 1. Analysis of fecal bile acids and metabolites by high resolution mass spectrometry in farm animals and correlation with microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coprostanol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. a-gc-ms-method-for-the-analysis-of-fecal-and-plant-sterols-in-sediment-samples - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Validation of Analytical Methods for Fecal Sterol Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fecal sterols is paramount for researchers in fields ranging from gut microbiome studies and clinical diagnostics to environmental monitoring. The choice of analytical methodology significantly impacts the reliability and comparability of experimental data. This guide provides an objective comparison of commonly employed analytical techniques for fecal sterol determination, supported by a summary of reported performance data and detailed experimental protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for fecal sterol analysis depends on a variety of factors, including the specific sterols of interest, the required sensitivity and selectivity, sample throughput, and available instrumentation. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method presents a unique set of advantages and limitations in terms of its validation parameters.
The following tables summarize the quantitative performance data for these methods based on published validation studies.
Table 1: Performance Characteristics of GC-MS Methods for Fecal Sterol Analysis
| Parameter | Cholesterol | Coprostanol | Sitosterol | Other Sterols/Stanols | Reference |
| Linearity (r or r²) | > 0.96 | > 0.96 | > 0.96 | r² > 0.995 for five sterols | [1][2] |
| LOD (µg/g dry feces) | 0.10 - 3.88 | 0.10 - 3.88 | 0.10 - 3.88 | 1.3 - 15 ng/mL (in water) | [1][2] |
| LOQ (µg/g dry feces) | 0.34 - 12.94 | 0.34 - 12.94 | 0.34 - 12.94 | 20 ng (in water) | [1][3] |
| Precision (RSD %) | Intra-assay: 0.9-9.2Inter-assay: 2.1-11.3 | Intra-assay: 0.9-9.2Inter-assay: 2.1-11.3 | Intra-assay: 0.9-9.2Inter-assay: 2.1-11.3 | 1-11% for 10 sterols | [1][4] |
| Recovery (%) | 80 - 119 | 80 - 119 | 80 - 119 | 82 - 106 for 10 sterols | [1][4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Fecal Sterol Analysis
| Parameter | Cholesterol | Coprostanol | Campesterol | Sitosterol & Stanols | Reference |
| Linearity | Meets FDA/EMA guidelines | Meets FDA/EMA guidelines | Meets FDA/EMA guidelines | Meets FDA/EMA guidelines | [5] |
| LOD (nmol/mg dw) | 0.003 - 0.09 | 0.003 - 0.09 | 0.003 - 0.09 | 0.003 - 0.09 | [6] |
| LOQ (nmol/mg dw) | 0.026 - 0.301 | 0.026 - 0.301 | 0.026 - 0.301 | 0.026 - 0.301 | [6] |
| Precision (CV %) | < 15 | < 15 | < 15 | < 15 (up to 22 for 5β-campestanol) | [6] |
| Recovery (%) | 88 - 111 | 88 - 111 | 88 - 111 | 88 - 111 | [6] |
Table 3: Performance Characteristics of HPLC-UV Methods for Fecal Sterol Analysis
| Parameter | Cholesterol | Coprostanol | 7-dehydrocholesterol | Reference |
| Linearity | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| LOD (mg/L) | - | - | - | [7] |
| LOQ (mg/L) | 0.5 | 0.5 | 0.6 | [8] |
| Precision | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Recovery (%) | 91 - 108 | 91 - 108 | 91 - 108 | [8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for fecal sterol analysis and the logical relationship in selecting an analytical method.
Figure 1. A generalized experimental workflow for the determination of fecal sterols.
Figure 2. Logical relationships guiding the selection of an analytical method for fecal sterol analysis.
Detailed Experimental Protocols
I. Sample Preparation (General)
-
Homogenization: Fecal samples, either fresh or thawed after storage at -80°C, should be thoroughly homogenized to ensure representativeness.
-
Lyophilization (Optional but Recommended): Freeze-drying the samples to a constant weight allows for results to be reported per dry weight, which normalizes for variations in water content.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a composite based on common practices described in the literature.[1]
-
Extraction and Saponification:
-
To approximately 0.1 g of lyophilized feces, add an internal standard (e.g., 5α-cholestane).
-
Perform a direct hot saponification by adding 2M ethanolic potassium hydroxide and heating at 70°C for 1 hour.
-
After cooling, extract the unsaponifiable fraction three times with hexane.
-
Pool the hexane extracts and wash with distilled water until a neutral pH is achieved.
-
Dry the extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.[9]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Typical temperature program: initial temperature of 60°C, ramp to 310°C.[10]
-
Mass spectrometer settings: electron impact (EI) ionization at 70 eV, scan range m/z 50-650.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the quantification of sterols and stanols in human feces.[5][6]
-
Extraction:
-
To a known amount of homogenized feces, add an internal standard mixture containing deuterated analogues of the target sterols.
-
Perform a liquid-liquid extraction using a solvent mixture such as methyl-tert-butyl ether (MTBE), methanol, and water.
-
-
Derivatization (if necessary):
-
While many LC-MS methods can analyze sterols directly, derivatization can improve ionization efficiency and chromatographic separation. If derivatization is performed, N,N-dimethylglycine esters can be formed.[5]
-
-
LC-MS/MS Analysis:
-
Inject the extract (derivatized or underivatized) into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or biphenyl column.
-
Mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for quantification.
-
IV. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol requires derivatization to introduce a chromophore for UV detection.[7][11]
-
Extraction:
-
Perform an ultrasound-assisted extraction of the fecal sample with a mixture of dichloromethane and methanol.[7]
-
-
Derivatization:
-
HPLC-UV Analysis:
Conclusion
The validation of analytical methods for fecal sterol determination is critical for generating reliable and comparable data. GC-MS remains a robust and widely used technique, offering excellent sensitivity and selectivity, particularly after derivatization. LC-MS/MS is emerging as a powerful alternative, with the potential for high-throughput analysis and, in some cases, the circumvention of the derivatization step.[5] HPLC-UV, while being a more accessible technique in terms of cost, generally exhibits lower sensitivity and requires derivatization for the detection of most fecal sterols.[8] The choice of the optimal method will ultimately be guided by the specific research question, the target analytes, and the available resources. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the requirements of their specific application.
References
- 1. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization [agris.fao.org]
- 3. Method validation for the simultaneous determination of fecal sterols in surface waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. The analysis of faecal sterols in sediment samples by HPLC-UV using ultrasound-assisted treatment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Epicoprostanol as a Human Fecal Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epicoprostanol with other fecal sterol markers, particularly in the context of identifying human fecal contamination. By presenting quantitative data, detailed experimental protocols, and biochemical pathways, this document aims to offer an objective assessment of this compound's specificity and utility as a biomarker.
Introduction
Fecal contamination of water and soil is a significant public health concern. Accurate identification of the source of contamination is crucial for remediation and prevention efforts. Fecal sterols, which are sterols and stanols found in the feces of animals, have emerged as promising chemical markers for source tracking. Among these, coprostanol has been widely studied as an indicator of human fecal pollution due to its high concentration in human feces. This compound, a stereoisomer of coprostanol, has also been investigated, but its specificity as a solely human marker is a subject of ongoing research. This guide delves into the evidence to assess its reliability.
Biochemical Pathway of Coprostanol and this compound Formation
In the human gut, cholesterol is microbially transformed into coprostanol. This conversion is a key process that results in the high concentration of coprostanol in human feces. This compound is generally found in much lower concentrations in fresh human feces and is thought to be primarily formed through the epimerization of coprostanol by microbial action, particularly in aged sewage or anaerobic environments.
Caption: Conversion of cholesterol to coprostanol and this compound.
Quantitative Comparison of Fecal Sterols
The specificity of a fecal marker is highly dependent on its concentration in the target source compared to other potential sources. The following table summarizes the approximate concentrations of key fecal sterols in humans and various domestic animals. It is important to note that these values can vary significantly based on diet, age, and health of the individual animal.
| Sterol | Human | Cow | Pig | Sheep | Chicken | Dog |
| Coprostanol (µg/g dry wt) | 1000 - 4000 | 10 - 100 | 500 - 2000 | 20 - 150 | < 10 | 100 - 1000 |
| This compound (µg/g dry wt) | < 50 (fresh feces) | 50 - 200 | < 50 | 100 - 300 | < 5 | < 20 |
| Cholesterol (µg/g dry wt) | 500 - 2000 | 100 - 500 | 300 - 1000 | 100 - 400 | 50 - 200 | 400 - 1500 |
| 24-Ethylcoprostanol (µg/g dry wt) | < 10 | 1000 - 5000 | < 20 | 1500 - 6000 | < 5 | < 10 |
| Coprostanol/Epicoprostanol Ratio | > 20 (fresh feces) | < 1 | > 10 | < 1 | - | > 5 |
Note: These are representative ranges compiled from various studies and should be used for comparative purposes. Actual concentrations can vary.
From the data, it is evident that while fresh human feces have a high coprostanol to this compound ratio, some herbivores like cows and sheep can have higher absolute concentrations of this compound. This highlights a significant challenge in using this compound alone as a specific marker for human fecal contamination.
Comparative Analysis with Other Fecal Markers
The utility of this compound as a human fecal marker is best assessed in comparison to other sterols, particularly through the use of diagnostic ratios.
-
Coprostanol: Remains a more robust primary indicator of human waste due to its consistently high concentrations in human feces compared to most animal feces. However, its presence in some animals like pigs and dogs necessitates the use of ratios for better source differentiation.
-
24-Ethylcoprostanol: This C29 stanol is a strong indicator of herbivorous animal waste, as it is derived from the plant sterol β-sitosterol. Its absence in human feces makes it a useful tool to exclude contributions from herbivores.
-
Sterol Ratios: The ratio of different sterols can provide more specific information about the source of fecal contamination than individual sterol concentrations alone.
-
(Coprostanol + this compound) / (5β-stigmastanol + epi-5β-stigmastanol): A ratio greater than 1 is often considered indicative of an omnivore source (human or pig)[1].
-
This compound / Coprostanol: This ratio is particularly useful for assessing the age or treatment level of sewage. Untreated sewage typically has a ratio of less than 0.2, which increases with sewage treatment and aging[2].
-
Coprostanol / (Coprostanol + Cholestanol): A ratio greater than 0.7 is often used to indicate fecal pollution from human sources, as cholestanol is more indicative of environmental conversion of cholesterol[3].
-
Experimental Protocol for Fecal Sterol Analysis
The following is a generalized protocol for the extraction and analysis of fecal sterols using gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for fecal sterol analysis.
1. Sample Preparation:
-
Fecal samples are typically freeze-dried to remove water and then ground into a homogeneous powder.
-
A known amount of the dried sample (e.g., 0.1-0.5 g) is weighed.
2. Extraction:
-
The sample is spiked with an internal standard (e.g., 5α-cholestane) to correct for procedural losses.
-
Saponification is performed by refluxing the sample with a solution of potassium hydroxide in methanol to hydrolyze any sterol esters to their free forms.
-
The non-saponifiable lipids, including the sterols, are then extracted from the aqueous solution using an organic solvent such as hexane.
3. Cleanup:
-
The extract is concentrated and purified using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering compounds.
4. Derivatization:
-
To improve their volatility and chromatographic properties for GC analysis, the hydroxyl groups of the sterols are derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
5. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The sterols are separated on a capillary column (e.g., HP-5ms) and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification is achieved by comparing the peak area of each target sterol to that of the internal standard.
Conclusion: The Specificity of this compound
Based on the available evidence, This compound is not a highly specific marker for fresh human fecal contamination . Its presence in significant concentrations in the feces of some herbivores limits its utility as a standalone indicator.
However, this compound is a valuable component of a broader fecal sterol analysis for the following reasons:
-
Indicator of Aged or Treated Sewage: An elevated this compound concentration, particularly a low coprostanol/epicoprostanol ratio, can strongly suggest the presence of aged or treated sewage.
-
Component of Diagnostic Ratios: When used in conjunction with other sterols in diagnostic ratios, this compound can enhance the ability to differentiate between human and animal fecal sources.
References
Epicoprostanol in Wastewater: A Comparative Analysis of Raw and Treated Effluents
A detailed examination of epicoprostanol concentrations in wastewater reveals a significant reduction following treatment processes, underscoring its utility as a chemical marker for assessing the efficiency of sewage treatment. This guide provides a comparative analysis of this compound levels in both raw and treated wastewater, supported by experimental data and detailed methodologies for its quantification.
This compound, a fecal stanol, is a valuable indicator of sewage contamination in environmental samples. Its concentration relative to its isomer, coprostanol, can effectively signify the extent of sewage treatment. In raw, untreated sewage, the ratio of this compound to coprostanol is typically low. However, during biological wastewater treatment processes, coprostanol can be converted to this compound, leading to an increase in this ratio in the final treated effluent.
Quantitative Comparison of this compound Concentrations
The following table summarizes representative concentrations of this compound and the related fecal indicator, coprostanol, in raw and treated wastewater from various studies. It is important to note that concentrations can vary significantly depending on the population size served by the treatment plant, dietary habits, and the specific operating conditions of the treatment process.
| Wastewater Type | Treatment Process | This compound Concentration (µg/L) | Coprostanol Concentration (µg/L) | This compound/Coprostanol Ratio | Reference |
| Raw Sewage (Influent) | - | 2.3 (mean) | 6.0 (mean) | 0.38 | [1][2][3] |
| Treated Sewage (Effluent) | Not Specified | Significantly Reduced | Significantly Reduced | > 0.8 (indicative of treated sewage) | [3] |
| Treated Sewage (Effluent) | Secondary Treatment | Lower than Influent | Lower than Influent | Increased compared to Influent | [4] |
| Treated Sewage (Effluent) | Tertiary Treatment | Lower than Secondary Treatment Effluent | Lower than Secondary Treatment Effluent | Generally higher than Secondary Treatment Effluent | [4] |
Note: The data presented are mean values from a study of various sewage treatment plants (STPs). The specific concentrations for raw and treated wastewater were not always distinctly separated in the available literature, hence the use of mean values for "STP samples" which may include a mix of influent and effluent. The this compound/coprostanol ratio is a key indicator of treatment efficiency.[3]
Experimental Protocols
The quantification of this compound in wastewater is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The following is a generalized protocol based on common methodologies cited in the literature.
Sample Collection and Preparation
-
Collection: Wastewater samples (both raw influent and treated effluent) are collected in clean glass bottles.
-
Filtration: The water samples are filtered to separate the particulate matter, as fecal sterols are often associated with solid particles.[3]
-
Saponification: To release esterified sterols, the particulate matter is subjected to saponification, typically by heating with a solution of potassium hydroxide in methanol.[5] This step ensures that all sterols are in their free form for analysis.
Extraction
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The saponified sample is then extracted to isolate the sterols from the aqueous matrix. LLE using a nonpolar solvent like hexane or a mixture of solvents is a common method. Alternatively, SPE cartridges can be used for a more controlled and efficient extraction.
Derivatization
-
Silylation or Acetylation: To increase the volatility and thermal stability of the sterols for gas chromatography analysis, they are derivatized. This is most commonly achieved through silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] Acetylation is another derivatization technique that can be employed.[5]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is injected into a GC-MS system for separation and quantification. The gas chromatograph separates the different sterols based on their boiling points and interaction with the chromatographic column. The mass spectrometer then identifies and quantifies each sterol based on its unique mass-to-charge ratio.[2][3][6]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for this compound analysis and the conceptual relationship between fecal sterols and sewage treatment.
Conclusion
The analysis of this compound in conjunction with coprostanol provides a robust method for evaluating the effectiveness of wastewater treatment processes. The significant reduction in the absolute concentrations of these fecal sterols, coupled with a characteristic increase in the this compound-to-coprostanol ratio, serves as a clear indicator of successful sewage treatment. The standardized methodologies involving extraction, derivatization, and GC-MS analysis ensure reliable and reproducible quantification, making these compounds essential tools for environmental monitoring and public health protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
Evaluating the stability of epicoprostanol in different environmental conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of epicoprostanol under various environmental conditions. While this compound is recognized for its stability in certain environments, particularly anoxic sediments, its susceptibility to degradation under different stressors is a critical factor for its use as a biomarker and in other research applications. This document outlines the current understanding of this compound's stability, compares it with related sterols, and provides detailed experimental protocols for researchers to conduct their own stability assessments.
Introduction to this compound Stability
This compound (5β-cholestan-3α-ol) is a fecal stanol formed from the bacterial reduction of cholesterol in the gut of higher animals. It is often found in conjunction with its isomer, coprostanol (5β-cholestan-3β-ol). The ratio of these two compounds can serve as an indicator of sewage treatment levels or the age of fecal contamination in the environment[1]. In anaerobic sediments and soils, coprostanol, and by extension this compound, are known to be stable for hundreds of years, making them valuable biomarkers for paleoenvironmental and archaeological studies[1]. However, their stability under aerobic conditions and when exposed to other environmental stressors such as varying pH, temperature, and light is less understood. During diagenetic processes, this compound has been noted as one of the better-preserved sterols, in contrast to the more labile cholesterol[2].
Comparative Stability of this compound and Related Sterols
While specific quantitative data on the degradation kinetics of this compound under varied environmental conditions are limited in publicly available literature, the stability of related sterols can provide insights into its expected behavior.
Table 1: Qualitative Stability Comparison of this compound and Other Sterols
| Compound | Anaerobic Conditions | Aerobic Conditions | Photodegradation | Thermal Degradation | pH Stability |
| This compound | High stability in sediments[1][2]. | Expected to be less stable than in anaerobic conditions. | Susceptible, similar to other sterols[2][3]. | Likely susceptible to oxidation at elevated temperatures. | Stability is expected to be pH-dependent. |
| Coprostanol | High stability in anaerobic sediments[1]. | Susceptible to degradation. | Susceptible to photodegradation. | Susceptible to oxidation at high temperatures. | Stability is pH-dependent. |
| Cholesterol | Less stable than coprostanol and this compound; prone to biodegradation[2]. | Susceptible to oxidation and biodegradation. | Susceptible to photodegradation. | Known to oxidize at elevated temperatures, forming various oxidation products[4]. | Stability is influenced by pH. |
| β-Sitosterol | Generally stable, but can undergo slow degradation. | Susceptible to autoxidation and biodegradation[2]. | Susceptible to photodegradation, which can be enhanced by sensitizers like chlorophyll[2][3]. | Degrades at high temperatures. | Stability is pH-dependent. |
Experimental Protocols for Evaluating this compound Stability
To address the gap in quantitative data, a forced degradation study is recommended. The following protocols are designed to assess the stability of this compound under various stress conditions.
A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress condition experiments.
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the this compound stock solution, add equal volumes of 0.1 M HCl (for acidic condition) and 0.1 M NaOH (for basic condition).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the this compound stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and quench the reaction if necessary, then dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Keep another aliquot at a lower temperature (e.g., 40°C) and one at room temperature as controls.
-
Withdraw samples at specified time intervals (e.g., 1, 3, 7, 14 days).
-
-
Photostability:
-
Expose an aliquot of the this compound stock solution to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at specified time intervals.
-
The degradation of this compound and the formation of its degradation products should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a charged aerosol detector (CAD), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
HPLC-MS Method Example:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: Mass Spectrometer (MS) for identification and quantification.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
GC-MS Method Example:
-
Derivatization: Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Typically 280°C and 300°C, respectively.
-
Oven Program: A temperature gradient suitable for separating sterols.
-
Data Presentation
The results of the forced degradation studies should be summarized in tables to facilitate comparison.
Table 2: Hypothetical Data on this compound Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 | 95.2 | Isomerization products, oxidation products |
| 48 | 89.8 | " | |
| 72 | 84.5 | " | |
| 0.1 M NaOH at 60°C | 24 | 92.1 | Oxidation products |
| 48 | 85.3 | " | |
| 72 | 78.9 | " | |
| 3% H₂O₂ at RT | 24 | 88.7 | Hydroxylated and keto-derivatives |
| 48 | 79.5 | " | |
| 72 | 70.1 | " | |
| 80°C | 168 | 90.3 | Oxidation products |
| Photostability | - | 85.6 (after 1.2 million lux hours) | Photo-oxidation products |
Visualizations
The following diagrams illustrate the experimental workflow for evaluating this compound stability and a potential degradation pathway.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
This compound is a relatively stable molecule, particularly in anaerobic environments, which underpins its utility as a long-term biomarker. However, its stability is compromised by exposure to aerobic conditions, heat, light, and extreme pH. The provided experimental protocols offer a framework for researchers to quantify the degradation kinetics of this compound and identify its degradation products under various environmental stressors. Such data are crucial for refining its application as a biomarker and for any potential pharmaceutical development. The comparative stability information presented, though largely qualitative due to a lack of direct studies on this compound, provides a useful initial assessment based on the behavior of structurally similar sterols. Further quantitative research is essential to fully characterize the environmental stability of this compound.
References
Unmasking Contamination: A Comparative Guide to Epicoprostanol Analysis and Microbial Source Tracking
For researchers, scientists, and drug development professionals navigating the complexities of fecal contamination analysis, this guide offers a comprehensive comparison of epicoprostanol-based chemical microbial source tracking (MST) and genetic MST methodologies. We provide a detailed examination of experimental protocols, quantitative data, and a clear visualization of the analytical workflows to inform your selection of the most appropriate technique for your research needs.
Fecal contamination of water resources, raw materials, and pharmaceutical production environments poses a significant threat to public health and product safety. Identifying the source of this contamination is paramount for effective remediation and risk management. Microbial Source Tracking (MST) encompasses a suite of methods designed to differentiate between human and non-human fecal pollution. This guide focuses on the cross-referencing of data from a key chemical marker, this compound, with established genetic MST techniques.
At a Glance: this compound vs. Genetic Markers
| Feature | This compound (Chemical Marker) | Genetic Markers (e.g., 16S rRNA, qPCR) |
| Principle | Quantification of a fecal stanol produced in the gut of some animals. | Detection and quantification of host-specific DNA sequences from fecal microorganisms. |
| Specificity | Can differentiate between broad categories (e.g., human vs. herbivore) based on ratios with other sterols. Specificity can be limited by dietary overlaps and environmental degradation. | High specificity for certain hosts (e.g., human-specific Bacteroides). A wide array of markers is available for different animal species. |
| Sensitivity | Dependent on the concentration of the sterol in the source and the analytical instrumentation (typically ng/L to µg/L). | Extremely sensitive, capable of detecting very low levels of target DNA. |
| Stability | Relatively stable in anoxic environments but can be subject to degradation under aerobic conditions. | DNA can degrade in the environment, influenced by factors like UV light, temperature, and enzymatic activity. |
| Cost & Throughput | Requires specialized equipment (GC-MS) and can be time-consuming, leading to higher costs per sample. | Can be high-throughput and cost-effective, especially with qPCR. Next-generation sequencing offers comprehensive data but at a higher initial cost. |
| Data Interpretation | Relies on the analysis of sterol profiles and ratios, which can sometimes be ambiguous. | Provides direct evidence of the presence of a specific host's fecal matter. Quantitative PCR can estimate the amount of fecal contamination. |
Quantitative Data: this compound Concentrations in Various Fecal Sources
The concentration of this compound, often considered in conjunction with its isomer coprostanol, varies significantly among different animal species. This variability is fundamental to its use in distinguishing sources of fecal contamination. The following table summarizes this compound concentrations from various sources as reported in the scientific literature.
| Fecal Source | This compound Concentration (ng/g dry weight) | Coprostanol to this compound Ratio (C/EC) | Key References |
| Human (Raw Sewage) | 1,000 - 15,000 | 2.5 - 10 | [1](2--INVALID-LINK-- |
| Human (Treated Sewage Effluent) | 100 - 2,000 | 0.5 - 2.0 | [3](--INVALID-LINK--) |
| Pig | 5,000 - 50,000 | 0.1 - 0.5 | [1](--INVALID-LINK--) |
| Cow | 100 - 1,000 | > 10 | [4](--INVALID-LINK--) |
| Chicken | 50 - 500 | Variable | [4](--INVALID-LINK--) |
| Dog | < 100 | Highly Variable | [4](--INVALID-LINK--) |
Note: Concentrations and ratios can vary based on diet, gut microbiome, and environmental conditions. The C/EC ratio is a critical metric, with values typically >2 indicating human fecal pollution and <1 suggesting sources like pigs.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental procedures. Below are detailed methodologies for the analysis of this compound and for two common genetic MST techniques.
Protocol 1: Fecal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction, derivatization, and quantification of this compound and other fecal sterols from water or sediment samples.
1. Sample Preparation and Extraction:
-
Water Samples:
-
Filter a known volume of water (e.g., 1-4 L) through a pre-combusted glass fiber filter (GF/F).
-
The filter is then subjected to extraction.
-
-
Sediment/Fecal Samples:
-
Freeze-dry the sample to a constant weight.
-
Homogenize the dried sample using a mortar and pestle.
-
A known mass (e.g., 1-5 g) is used for extraction.
-
-
Extraction (Soxhlet or Pressurized Liquid Extraction - PLE):
-
Add an internal standard (e.g., 5α-cholestane) to the sample for quantification.
-
Extract the sample with a suitable solvent mixture, such as dichloromethane:methanol (2:1 v/v), for several hours.
-
Concentrate the extract using a rotary evaporator.
-
2. Saponification and Clean-up:
-
Resuspend the extract in a solution of potassium hydroxide in methanol and heat to hydrolyze esterified sterols.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the neutral lipid fraction containing the sterols.
-
Wash the hexane extract with ultrapure water to remove impurities.
-
Dry the extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Further clean up the extract using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering compounds. Elute the sterol fraction with a solvent of appropriate polarity.
3. Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C), and hold to ensure separation of all sterols.
-
Injector: Splitless mode at a high temperature (e.g., 250°C).
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for specific ions of this compound-TMS ether and other target sterols to enhance sensitivity and selectivity.
-
-
Quantification:
-
Identify and quantify this compound based on its retention time and characteristic mass fragments compared to an authentic standard. Use the internal standard for accurate quantification.
-
Fecal Sterol Analysis Workflow
Protocol 2: 16S rRNA Gene Sequencing for Microbial Community Profiling
This method provides a broad overview of the bacterial community present in a sample, allowing for the identification of fecal indicator bacteria.
1. DNA Extraction:
-
Filter water samples or use sediment/fecal samples directly.
-
Use a commercial DNA extraction kit (e.g., DNeasy PowerSoil Kit) following the manufacturer's instructions to isolate total genomic DNA.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with adapter sequences for sequencing.
-
Perform the PCR in a thermal cycler with appropriate cycling conditions (denaturation, annealing, extension).
-
Verify the amplification by running the PCR product on an agarose gel.
3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Attach sequencing adapters and barcodes to the purified amplicons in a second round of PCR (indexing PCR).
-
Purify and quantify the final library.
-
Pool libraries from multiple samples in equimolar concentrations.
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs by comparing their sequences to a reference database (e.g., SILVA, Greengenes).
-
Analyze the taxonomic composition and diversity of the microbial community to identify potential fecal indicator taxa.
16S rRNA Sequencing Workflow
Protocol 3: Quantitative PCR (qPCR) for Human-Specific Bacteroides (HF183 Marker)
This protocol targets a genetic marker specific to Bacteroides bacteria found in the human gut, providing a direct measure of human fecal contamination.[5][6][7]
1. DNA Extraction:
-
Follow the same procedure as for 16S rRNA sequencing to extract total genomic DNA from the sample.
2. qPCR Assay Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers, a TaqMan probe specific for the HF183 marker, and a DNA polymerase.[5][6]
-
The TaqMan probe is labeled with a fluorescent reporter dye and a quencher.[5][6]
-
Aliquot the master mix into qPCR plate wells.
-
Add a specific volume of the extracted DNA to each well.
-
Include positive controls (known human fecal DNA), negative controls (no template), and a standard curve of known concentrations of the target DNA for quantification.
3. qPCR Amplification and Detection:
-
Run the qPCR plate in a real-time PCR instrument.
-
The instrument will cycle through denaturation, annealing, and extension temperatures.
-
During the extension phase, if the target DNA is present, the probe will bind, and the polymerase will cleave the reporter dye from the quencher, resulting in a fluorescent signal.
-
The instrument measures the fluorescence at each cycle.
4. Data Analysis:
-
The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq).
-
A lower Cq value indicates a higher initial amount of the target DNA.
-
Use the standard curve to determine the absolute quantity of the HF183 marker in the unknown samples, reported as gene copies per volume of water or mass of sediment.
qPCR Workflow for HF183 Marker
Conclusion: An Integrated Approach for Robust Source Tracking
The choice between chemical and genetic MST methods depends on the specific research question, available resources, and the environmental context. This compound analysis provides valuable, albeit sometimes broad, information about fecal sources and is particularly useful in historical contamination assessments due to the stability of sterols in certain environments. Genetic methods, on the other hand, offer high specificity and sensitivity for real-time source tracking.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Detection and quantification of the human-specific HF183 Bacteroides 16S rRNA genetic marker with real-time PCR for assessment of human faecal pollution in freshwater. | Semantic Scholar [semanticscholar.org]
- 4. Sterols and sterol ratios to trace fecal contamination: pitfalls and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. epa.gov [epa.gov]
- 7. Improved HF183 Quantitative Real-Time PCR Assay for Characterization of Human Fecal Pollution in Ambient Surface Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epicoprostanol: A Guide for Laboratory Professionals
The proper disposal of epicoprostanol is a critical component of laboratory safety and environmental responsibility. As a combustible solid that is practically insoluble in water, this compound must be managed as hazardous chemical waste.[1] Adherence to established disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Disposal Plan
Disposal of this compound should follow your institution's specific hazardous waste management guidelines. The following steps provide a general operational plan for its safe handling and disposal.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing paper), and solutions, should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[2] Keep it separate from aqueous waste, given its insolubility.
Step 2: Use Appropriate Waste Containers
-
Container Selection: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. For solutions containing this compound (e.g., dissolved in chloroform), use a compatible, sealed container designated for halogenated organic solvent waste.[2][3]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[2] Keep the container closed except when adding waste.[2][3]
Step 3: Proper Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4]
-
List all Contents: If it is a mixed waste (e.g., a solution), list all constituents and their approximate percentages.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.
-
Incompatible Materials: Do not store this compound waste near incompatible chemicals.
Step 5: Arrange for Disposal
-
Contact EHS: Once the container is full or you have reached your institution's time limit for storage in an SAA, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[3][6] Hazardous chemicals must never be disposed of via the sewer system.[3]
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, relevant for its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₂₇H₄₈O | [7] |
| Molecular Weight | 388.67 g/mol | [8] |
| Physical State | Solid | [1] |
| Water Solubility | Practically insoluble (0.00034 mg/L @ 25 °C, estimated) | [1] |
| Solubility | Soluble in chloroform (50 mg/ml) | [9] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) - Germany |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedural guidance outlined above is based on established best practices for the management of hazardous laboratory chemicals.[2][3][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Human Metabolome Database: Showing metabocard for Epi-coprostanol (HMDB0001569) [hmdb.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. This compound | C27H48O | CID 91465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Epicoprostanol
Essential Safety and Handling of Epicoprostanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of this compound (CAS No. 516-92-7).
Immediate Safety Information
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4] A face shield may be necessary if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves should be worn. While specific compatibility data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling solid chemicals and offer protection against a range of laboratory chemicals.[5] Gloves should be inspected before use and changed frequently. |
| Body Protection | A laboratory coat or a disposable gown should be worn to prevent skin contact.[4] For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons or coveralls may be appropriate. |
| Respiratory Protection | Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[4] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, ideally within a certified chemical fume hood, especially when weighing or transferring the solid material to minimize dust generation.[4]
-
Procedural Controls:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust. Use techniques such as gentle scooping rather than pouring, or dissolving the solid in a suitable solvent within a contained space.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling.
-
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is crucial to never dispose of chemical waste in the regular trash or down the drain.[6][7]
-
Waste Collection:
-
Collect solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[8] The original manufacturer's container is often a suitable choice for disposing of unused solid reagents.[8]
-
Ensure the waste container is made of a compatible material and is kept closed when not in use.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the appropriate hazard warnings (e.g., "Combustible Solid").[6]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is under the control of laboratory personnel and away from normal lab activities.[8]
-
-
Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are not available in the general safety and handling literature. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this document and are tailored to their specific experimental setup.
Visualizing the Handling Workflow
To provide a clear, step-by-step guide for handling this compound safely, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 5β-胆甾烷-3α-醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Laboratory Safety Management [delloyd.50megs.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
